molecular formula C10H9ClN2 B575892 4-Chloro-6,8-dimethylquinazoline CAS No. 160585-42-2

4-Chloro-6,8-dimethylquinazoline

Cat. No.: B575892
CAS No.: 160585-42-2
M. Wt: 192.646
InChI Key: QTAHKHWLAWFVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6,8-dimethylquinazoline (CAS 160585-42-2) is an organic compound with the molecular formula C 10 H 9 ClN 2 and a molecular weight of 192.64 g/mol . This chlorinated quinazoline derivative serves as a versatile and valuable synthetic intermediate in medicinal chemistry and organic synthesis. The chloro group at the 4-position makes it an excellent electrophile for nucleophilic substitution reactions, allowing researchers to functionalize the core quinazoline scaffold with various nucleophiles, such as amines and anilines . Quinazoline derivatives are recognized as a privileged scaffold in drug discovery due to their diverse biological activities . Specifically, this compound is a key precursor in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds widely investigated as potential antitumor agents . These compounds can inhibit receptor tyrosine kinases (RTKs) expressed by malignant tumors, including the epidermal growth factor receptor (EGFR), and may also act as vascular disrupting agents and tubulin polymerization inhibitors, contributing to cancer cell apoptosis . The presence of halogen atoms and an aryl group on the quinazoline ring has been associated with increased antiproliferative properties in this class of compounds . Beyond oncology research, quinazoline intermediates have also been utilized as building blocks for compounds investigated in the treatment of cardiovascular disorders, such as hypertension . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care, refer to the Safety Data Sheet (SDS) for detailed hazard information, and ensure compliance with all relevant laboratory safety regulations.

Properties

IUPAC Name

4-chloro-6,8-dimethylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-3-7(2)9-8(4-6)10(11)13-5-12-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAHKHWLAWFVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699260
Record name 4-Chloro-6,8-dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160585-42-2
Record name 4-Chloro-6,8-dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-6,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-6,8-dimethylquinazoline, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As a key intermediate, this molecule serves as a versatile scaffold for the development of novel therapeutic agents. This document, authored from the perspective of a Senior Application Scientist, offers not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical insight.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines are a class of bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring. This structural motif is a cornerstone in medicinal chemistry, with numerous quinazoline-containing compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 4-chloro substituent, in particular, acts as a reactive handle, enabling further functionalization through nucleophilic substitution reactions, making it an invaluable intermediate in the synthesis of diverse compound libraries.

A Robust Two-Step Synthetic Pathway

The synthesis of this compound is most effectively achieved through a reliable two-step process. This pathway begins with the construction of the core quinazolinone ring system, followed by a chlorination step to introduce the reactive chloro group at the 4-position.

Step 1: Synthesis of 6,8-dimethylquinazolin-4(3H)-one

The initial and crucial step is the formation of the 6,8-dimethylquinazolin-4(3H)-one intermediate. This is accomplished through the cyclocondensation of 2-amino-3,5-dimethylbenzoic acid with a suitable one-carbon source, such as formamidine acetate.

Causality of Experimental Choices:

  • Starting Material: 2-Amino-3,5-dimethylbenzoic acid is selected as the starting material as it possesses the requisite amino and carboxylic acid functionalities, along with the desired dimethyl substitution pattern on the benzene ring.

  • Reagent Selection: Formamidine acetate serves as an efficient and readily available source of the N=CH-NH moiety required to form the pyrimidine ring of the quinazolinone.

  • Solvent: A high-boiling point solvent such as 2-ethoxyethanol or N,N-dimethylformamide (DMF) is typically employed to facilitate the reaction, which requires elevated temperatures to proceed to completion.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3,5-dimethylbenzoic acid (1 equivalent) and formamidine acetate (2 equivalents).

  • Add a suitable solvent, such as 2-ethoxyethanol, to the flask.

  • Heat the reaction mixture to reflux (approximately 135 °C for 2-ethoxyethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any residual impurities.

  • Dry the product under vacuum to obtain 6,8-dimethylquinazolin-4(3H)-one as a solid.

Step 2: Chlorination of 6,8-dimethylquinazolin-4(3H)-one

The second step involves the conversion of the hydroxyl group of the quinazolinone to a chloro group. This is a standard transformation in heterocyclic chemistry, typically achieved using a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Causality of Experimental Choices:

  • Chlorinating Agent: Thionyl chloride is a highly effective and commonly used reagent for this type of transformation. It reacts with the hydroxyl group to form a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired product and gaseous byproducts (SO₂ and HCl), driving the reaction to completion.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent electrophile.

  • Reaction Conditions: The reaction is typically performed under reflux to ensure a sufficient reaction rate. Anhydrous conditions are crucial as thionyl chloride reacts violently with water.

Experimental Protocol:

  • In a well-ventilated fume hood, place the 6,8-dimethylquinazolin-4(3H)-one (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Carefully add an excess of thionyl chloride (SOCl₂) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To the residue, add toluene and evaporate under reduced pressure to azeotropically remove any remaining traces of thionyl chloride.

  • The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of hexanes and ethyl acetate, to yield this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination start 2-Amino-3,5-dimethylbenzoic Acid reagent1 Formamidine Acetate (2-Ethoxyethanol, Reflux) intermediate 6,8-dimethylquinazolin-4(3H)-one reagent1->intermediate Cyclocondensation reagent2 SOCl₂, cat. DMF (Reflux) product This compound reagent2->product Chlorination

Caption: Synthetic route to this compound.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the predicted spectral data for this compound based on its structure and comparison with analogous compounds.

Table 1: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. Two singlets for the two methyl groups around 2.3-2.7 ppm.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. Two signals for the methyl carbons around 20-25 ppm.
Mass Spec. Molecular ion peak corresponding to the molecular weight of C₁₀H₉ClN₂ (m/z = 192.65).
IR Spec. Characteristic peaks for C-Cl stretching (around 700-800 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).

Note: The spectral data presented above are predicted and should be confirmed by experimental analysis.

Self-Validating Protocols and Trustworthiness

The protocols described herein are designed to be self-validating. The progress of each reaction can be monitored by TLC, allowing for real-time assessment of the reaction's completion. The purity of the intermediate and final products can be readily assessed by standard analytical techniques such as melting point determination and NMR spectroscopy. The expected physical and spectral properties of the intermediate, 6,8-dimethylquinazolin-4(3H)-one, are well-documented in the literature, providing a reliable benchmark for successful synthesis.

Conclusion

This in-depth technical guide provides a comprehensive and scientifically grounded approach to the synthesis and characterization of this compound. By understanding the rationale behind the experimental choices and employing the detailed protocols, researchers can confidently synthesize this valuable intermediate for their drug discovery and development endeavors.

References

  • Patel, V. M., & Patel, K. D. (2014). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 4(101), 57897-57906. [Link]

  • Singh, R., & Kaur, H. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100827. [Link]

  • Al-Ostoot, F. H., & Al-Daffiri, O. M. (2010). SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. International Journal of Pharmaceutical Sciences and Research, 1(11), 125-135. [Link]

  • Zhang, J., et al. (2009). Preparation of 2,4-dichloroquinazoline. CN101475537A.
  • Der Pharma Chemica. (2016). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

  • ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link]

Spectroscopic Profile of 4-Chloro-6,8-dimethylquinazoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 4-Chloro-6,8-dimethylquinazoline. In the dynamic landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering predictive analysis and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific quinazoline derivative. By synthesizing data from closely related analogues and foundational spectroscopic principles, this guide establishes a robust framework for the characterization of this compound, thereby facilitating its identification, purity assessment, and further investigation in medicinal chemistry.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The substituent pattern on the quinazoline ring system profoundly influences the pharmacological profile of these molecules. The title compound, this compound, is a key heterocyclic compound whose precise characterization is essential for its potential applications in drug discovery and organic synthesis. Spectroscopic analysis is the cornerstone of this characterization, providing a molecular fingerprint that is unique to the compound's structure.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The interpretations provided are based on established principles of spectroscopy and comparative analysis with structurally similar quinazoline derivatives.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups.

Predicted Chemical Shifts (δ) and Splitting Patterns (J)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-28.8 - 9.0s-The proton at the 2-position of the quinazoline ring is typically deshielded due to the influence of the two adjacent nitrogen atoms, resulting in a downfield singlet.
H-57.8 - 8.0s-The proton at the 5-position is influenced by the electron-withdrawing effect of the chloro group at the 4-position and the methyl group at the 6-position. It is expected to appear as a singlet.
H-77.5 - 7.7s-The proton at the 7-position is situated between the two methyl groups and is expected to be a singlet.
6-CH₃2.5 - 2.7s-The methyl group at the 6-position will appear as a singlet in the upfield region.
8-CH₃2.6 - 2.8s-The methyl group at the 8-position is also expected to be a singlet, potentially slightly downfield compared to the 6-CH₃ due to the proximity to the heterocyclic ring.

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for obtaining a ¹H NMR spectrum of a solid heterocyclic compound is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer to NMR Tube:

    • Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Visualization of Key ¹H NMR Correlations

HNMR_Correlations cluster_quinazoline This compound cluster_protons Protons structure Quinazoline Core H2 H-2 structure->H2 Adjacent to N1, N3 H5 H-5 structure->H5 Ortho to 6-CH₃, meta to 8-CH₃ H7 H-7 structure->H7 Ortho to 6-CH₃ and 8-CH₃ CH3_6 6-CH₃ structure->CH3_6 Attached to C6 CH3_8 8-CH₃ structure->CH3_8 Attached to C8

Caption: Key proton environments in this compound.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted Chemical Shifts (δ)
Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2155 - 158The C-2 carbon, situated between two nitrogen atoms, is significantly deshielded.
C-4160 - 163The C-4 carbon, bonded to a chlorine atom, will be downfield due to the electronegativity of chlorine.
C-4a150 - 153A quaternary carbon at the ring junction.
C-5125 - 128Aromatic carbon.
C-6140 - 143Aromatic carbon bearing a methyl group.
C-7128 - 131Aromatic carbon.
C-8138 - 141Aromatic carbon bearing a methyl group.
C-8a120 - 123A quaternary carbon at the ring junction.
6-CH₃20 - 23Aliphatic carbon of the methyl group.
8-CH₃18 - 21Aliphatic carbon of the methyl group.

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 20-50 mg of this compound.

    • Dissolve in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Data Acquisition:

    • Follow the same procedure as for ¹H NMR for sample transfer and instrument setup.

    • Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to singlets for each carbon.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to ¹H NMR.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds, as well as the C-Cl and C-CH₃ bonds.

Predicted Characteristic Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000Aromatic C-H stretchMedium to Weak
2980 - 2850Aliphatic C-H stretch (from CH₃)Medium
1620 - 1580C=C and C=N stretching (quinazoline ring)Strong to Medium
1500 - 1400C=C aromatic ring stretchingStrong to Medium
850 - 750C-Cl stretchStrong
880 - 800Aromatic C-H out-of-plane bendingStrong
Experimental Protocol: IR Spectroscopy (Solid Sample)

The Attenuated Total Reflectance (ATR) or KBr pellet method are common for solid samples.

ATR Method:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the IR spectrum.

  • Clean the ATR crystal thoroughly after analysis.

KBr Pellet Method:

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Press the mixture into a transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Workflow for IR Spectral Analysis

IR_Analysis_Workflow Start Obtain IR Spectrum Region1 Identify Aromatic C-H Stretch (3100-3000 cm⁻¹) Start->Region1 Region2 Identify Aliphatic C-H Stretch (2980-2850 cm⁻¹) Start->Region2 Region3 Analyze Fingerprint Region (1620-1400 cm⁻¹) C=C and C=N Stretches Start->Region3 Region4 Identify C-Cl Stretch (850-750 cm⁻¹) Start->Region4 Conclusion Confirm Functional Groups and Compare with Reference Region1->Conclusion Region2->Conclusion Region3->Conclusion Region4->Conclusion

Caption: Systematic approach to interpreting the IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Molecular Ion and Isotopic Pattern
  • Molecular Formula: C₁₀H₉ClN₂

  • Monoisotopic Mass: 192.0454 g/mol

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 192.

  • Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak will be observed at m/z = 194 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.[1][2] This isotopic signature is a key identifier for chlorine-containing compounds.

Predicted Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer will likely involve the loss of small, stable molecules or radicals. Potential fragmentation pathways include:

  • Loss of a methyl radical (-CH₃): Resulting in a fragment ion at m/z = 177.

  • Loss of a chlorine radical (-Cl): Resulting in a fragment ion at m/z = 157.

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles, leading to various smaller fragment ions.

Experimental Protocol: Mass Spectrometry

A common technique for the analysis of small molecules is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • LC Separation:

    • Inject the sample into an HPLC system to separate it from any impurities.

  • MS Analysis:

    • The eluent from the LC is introduced into the mass spectrometer.

    • Ionization is typically achieved using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

    • The detector records the abundance of each ion.

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the well-established principles of NMR, IR, and MS, and are supported by the analysis of related quinazoline structures. This comprehensive technical guide provides researchers with a foundational understanding of the expected spectroscopic characteristics of this compound. The detailed protocols and interpretative rationale will serve as a valuable resource for the unambiguous identification and characterization of this compound, thereby supporting its advancement in chemical synthesis and drug discovery pipelines.

References

  • Ajani, O. O., Audu, O. Y., & Germann, M. W. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-substituted-quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562-574. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemguide. (n.d.). The M+2 peak in a mass spectrum. Available at: [Link]

  • TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Available at: [Link]

  • ASTM E1252-98(2021). (2021). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM International. Available at: [Link]

  • Tecan. (2022). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Available at: [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-17. Available at: [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Available at: [Link]

Sources

In-depth Technical Guide: The Pivotal Role of 4-Chloroquinazolines in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword to Our Valued Researchers, Scientists, and Drug Development Professionals:

The quinazoline scaffold is a cornerstone in contemporary medicinal chemistry, serving as a privileged structure in the design of a multitude of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a chlorine atom at the 4-position of the quinazoline ring system creates a highly versatile chemical intermediate, the 4-chloroquinazoline. This reactive handle allows for facile nucleophilic substitution, opening a gateway to a diverse library of derivatives with significant therapeutic potential.[2]

While the specific compound 4-Chloro-6,8-dimethylquinazoline is not extensively documented in the scientific literature reviewed for this guide, the principles governing its physical and chemical properties can be expertly extrapolated from the wealth of data available for its close analogs. This guide will, therefore, focus on the well-characterized and medicinally significant class of 4-chloroquinazolines, providing a comprehensive overview of their synthesis, reactivity, and paramount role in drug discovery. We will draw upon data from closely related structures, such as 4-chloro-6,7-dimethoxyquinazoline and 4-chloro-6-nitroquinazoline, to provide a robust and insightful technical resource.

Part 1: Core Physicochemical Properties of the 4-Chloroquinazoline Scaffold

The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic profile. For the 4-chloroquinazoline series, these properties are influenced by the substituents on the benzene ring. The following table summarizes key physical and chemical data for representative 4-chloroquinazoline derivatives, which can serve as a predictive baseline for this compound.

Property4-Chloroquinazoline4-Chloro-6-nitroquinazoline4-Chloro-6,7-dimethoxyquinazoline
Molecular Formula C₈H₅ClN₂[3]C₈H₄ClN₃O₂[4]C₁₀H₉ClN₂O₂[5]
Molecular Weight 164.59 g/mol [3]209.59 g/mol [4]224.64 g/mol [5]
Appearance Off-White Solid[3]Yellow Solid[6]-
Melting Point 96-100 °C[3]128 °C-
Boiling Point 281.0±13.0 °C (Predicted)[3]380 °C at 760 mmHg-
Solubility Soluble in Methanol[3]Sparingly soluble in water[6]-
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[3]-20°C, sealed storage, away from moisture-

It is important to note that the addition of two methyl groups at the 6 and 8 positions in this compound would be expected to increase the molecular weight and likely influence its melting point and solubility compared to the parent 4-chloroquinazoline.

Part 2: The Chemical Reactivity and Synthetic Landscape

The synthetic utility of 4-chloroquinazolines lies in the reactivity of the C4-chloro group towards nucleophilic aromatic substitution (SNAr). This reactivity is the linchpin for the synthesis of a vast array of biologically active molecules, particularly kinase inhibitors.

Nucleophilic Aromatic Substitution: The Gateway to Diversity

The chlorine atom at the 4-position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is central to the synthesis of the widely explored 4-anilinoquinazoline derivatives, many of which are potent enzyme inhibitors.[2]

The general mechanism involves the attack of a nucleophile on the electron-deficient C4 carbon, followed by the departure of the chloride ion. The reaction is often facilitated by a base to deprotonate the incoming nucleophile and neutralize the HCl generated.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Quinazoline 4-Chloroquinazoline Intermediate σ-complex Quinazoline->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., Aniline) Product 4-Anilinoquinazoline Intermediate->Product - Cl⁻ Chloride Cl⁻

Caption: Generalized workflow for the SNAr reaction of 4-chloroquinazolines.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often leading to higher yields and shorter reaction times.[2]

Synthesis of the 4-Chloroquinazoline Core

The 4-chloroquinazoline scaffold is typically synthesized from the corresponding 4(3H)-quinazolinone. A common and effective method involves chlorination using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[7][8]

Synthesis_Workflow node_start Substituted Anthranilic Acid Derivative node_quinazolinone 4(3H)-Quinazolinone Intermediate node_start->node_quinazolinone Cyclization with Formamide or Formamidine Acetate node_chloroquinazoline 4-Chloroquinazoline Product node_quinazolinone->node_chloroquinazoline Chlorination node_reagents Chlorinating Agent (SOCl₂ or POCl₃) node_reagents->node_chloroquinazoline

Caption: A typical synthetic route to 4-chloroquinazolines.

Experimental Protocol: General Procedure for the Synthesis of 4-Chloroquinazolines from 4(3H)-Quinazolinones

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the appropriate 4(3H)-quinazolinone in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Catalyst (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully remove the excess chlorinating agent under reduced pressure.

  • Isolation: Pour the residue onto crushed ice with vigorous stirring. The solid precipitate is then collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Self-Validating System Note: The completion of the reaction can be confirmed by the disappearance of the starting quinazolinone spot and the appearance of a new, typically less polar, product spot on the TLC plate. The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Part 3: The Role of 4-Chloroquinazolines in Drug Discovery and Development

The 4-chloroquinazoline scaffold is a privileged framework in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[2][9] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature the 4-anilinoquinazoline core, highlighting the significance of this structural motif.[1]

Drug_Discovery_Funnel node_scaffold 4-Chloroquinazoline Scaffold node_library Diverse Library of Derivatives (via S N Ar) node_scaffold->node_library node_screening High-Throughput Screening (e.g., Kinase Assays) node_library->node_screening node_hit Hit Identification node_screening->node_hit node_lead Lead Optimization (SAR Studies) node_hit->node_lead node_candidate Preclinical Candidate node_lead->node_candidate

Caption: The central role of 4-chloroquinazolines in a typical drug discovery workflow.

The rationale behind the efficacy of these compounds lies in their ability to bind to the ATP-binding site of protein kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling pathways that are often dysregulated in cancer cells.[9] The versatility of the 4-position allows for the introduction of various aniline moieties to fine-tune the selectivity and potency against different kinase targets.

References

  • 4-Chloro-6,8-dimethylquinoline. [Link]

  • 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. [Link]

  • 4-Chloro-6-nitroquinazoline | C8H4ClN3O2 | CID 11356257 - PubChem. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram - ResearchGate. [Link]

  • 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. [Link]

  • CAS 898044-61-6|4-Chloro-2-Cyclopropylquinazoline - Heterocyclic Compound-Custom Synthesis-Rlavie. [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem - NIH. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. [Link]

Sources

Initial Biological Screening of 4-Chloro-6,8-dimethylquinazoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Biological Landscape of a Novel Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents. Its versatile structure allows for diverse biological activities, ranging from potent anticancer and antimicrobial effects to specific enzyme inhibition. This guide focuses on a novel, yet uncharacterized derivative, 4-Chloro-6,8-dimethylquinazoline . The strategic placement of a chloro group at the 4-position offers a reactive site for nucleophilic substitution, making it an attractive starting point for library synthesis, while the dimethyl substitution pattern on the benzene ring may influence solubility, metabolic stability, and target engagement.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals embarking on the initial biological characterization of this compound. It eschews a rigid, templated approach, instead providing a logically structured workflow grounded in the established pharmacology of the broader quinazoline class. The methodologies detailed herein are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity and reproducibility. Our objective is to provide a comprehensive roadmap for unveiling the therapeutic potential of this compound, from foundational in silico predictions to robust in vitro validation.

Section 1: Foundational Assessment—In Silico Screening and Physicochemical Characterization

Before committing to resource-intensive wet lab experiments, a preliminary in silico assessment can provide invaluable insights into the potential bioactivities and drug-like properties of this compound.[1][2] This computational screening phase allows for early-stage hypothesis generation and aids in prioritizing subsequent experimental efforts.[1]

Molecular Docking: Predicting Target Interactions

Given the prevalence of quinazoline derivatives as protein kinase inhibitors, a primary focus of in silico screening should be molecular docking against key oncogenic kinases.[3][4][5] Prominent targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2), all of which have been shown to be modulated by quinazoline-based compounds.[5]

Molecular docking simulations predict the preferred binding orientation and affinity of a ligand to a target protein.[3] This allows for a preliminary assessment of whether this compound is likely to interact with the ATP-binding pocket of these kinases, a common mechanism of action for this class of inhibitors.[6]

Experimental Protocol: Molecular Docking

  • Target Preparation: Obtain the 3D crystal structures of target proteins (e.g., EGFR, VEGFR-2, CDK2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the target protein.

  • Analysis: Analyze the resulting docking poses and scoring functions to predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues. Compare these interactions with those of known inhibitors.

ADMET Prediction: Profiling Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development.[5][7][8] Computational models can predict these properties based on the chemical structure of this compound.[7][8][9]

Key ADMET Parameters to Predict:

ParameterImportancePrediction Tools
Solubility Affects absorption and formulation.ADMETlab, pkCSM
Permeability (e.g., Caco-2) Predicts intestinal absorption.ADMET Predictor, DeepOrigin
CYP450 Inhibition Potential for drug-drug interactions.SwissADME, ADMETlab
hERG Inhibition Risk of cardiotoxicity.pkCSM, ADMET Predictor
Mutagenicity (Ames test) Potential for carcinogenicity.DeepOrigin, ADMETlab

This table provides a summary of key ADMET parameters and examples of predictive software.

A favorable in silico ADMET profile, characterized by good predicted solubility and permeability, low potential for CYP450 and hERG inhibition, and no predicted mutagenicity, would increase the attractiveness of this compound as a drug candidate.[7][8]

Section 2: In Vitro Biological Evaluation—A Multi-pronged Approach

Based on the in silico predictions and the known biological activities of quinazolines, a tiered in vitro screening cascade is proposed. This cascade is designed to efficiently assess the cytotoxic, antimicrobial, and enzyme-inhibitory potential of this compound.

Cytotoxicity Screening: Assessing Antiproliferative Activity

The evaluation of a novel compound's cytotoxic potential is a cornerstone of early-stage drug discovery, particularly for oncology applications.[10][11] A panel of cancer cell lines should be selected to represent different tumor types.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_assays Primary Screening cluster_mechanism Mechanistic Follow-up MTT MTT Assay (Metabolic Activity) DataAnalysis Calculate IC50 Values Determine Selectivity Index MTT->DataAnalysis LDH LDH Release Assay (Membrane Integrity) LDH->DataAnalysis AnnexinV Annexin V/PI Staining (Apoptosis vs. Necrosis) CellLines Select Cancer Cell Lines (e.g., MCF-7, A549, HCT116) + Normal Cell Line (e.g., HEK293) CellLines->MTT CellLines->LDH Compound This compound (Serial Dilutions) Compound->MTT Compound->LDH DataAnalysis->AnnexinV If potent & selective

Caption: Workflow for in vitro cytotoxicity screening.

Experimental Protocol: MTT Assay for Cell Viability [12][13]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.[10]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.[10]

A potent and selective cytotoxic effect against cancer cell lines over normal cells would warrant further investigation into the mechanism of cell death using assays like Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis.[10]

Antimicrobial Screening: Exploring a Different Therapeutic Avenue

Quinazoline derivatives have also demonstrated promising antimicrobial activities.[14][15] Therefore, screening this compound against a panel of pathogenic bacteria and fungi is a logical step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [16][17][18]

  • Inoculum Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth media.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbes only) and negative (media only) controls.

  • Incubation: Incubate the plates under appropriate conditions for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

Further characterization can be achieved through time-kill kinetics assays to determine if the antimicrobial effect is bactericidal or bacteriostatic.[16][19]

Enzyme Inhibition Assays: Identifying Specific Molecular Targets

The structural features of this compound suggest its potential as an enzyme inhibitor. Based on literature precedents for quinazoline scaffolds, initial screening against tyrosinase, phosphodiesterases (PDEs), and urease is recommended.[20][21][22]

Potential Enzyme Targets and Their Relevance:

Enzyme TargetTherapeutic RelevanceAssay Principle
Tyrosinase Hyperpigmentation disorders, food browning.[2][23]Spectrophotometric measurement of L-DOPA oxidation.[20]
Phosphodiesterases (PDEs) Inflammation, cardiovascular diseases, erectile dysfunction.[7][17][24]Measurement of cAMP or cGMP hydrolysis.[25]
Urease Peptic ulcers (H. pylori), urinary tract infections.[16][26]Quantification of ammonia production from urea.[1][16]

This table summarizes potential enzyme targets for this compound.

Experimental Protocol: Tyrosinase Inhibition Assay [20]

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, tyrosinase enzyme, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture for a defined period.

  • Initiate Reaction: Add the substrate (L-DOPA) to initiate the enzymatic reaction.

  • Spectrophotometric Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can elucidate the mechanism of inhibition (competitive, non-competitive, etc.).[26]

Section 3: Mechanistic Insights—Delving into Cellular Pathways

Should the initial screening reveal potent anticancer activity, the next logical step is to investigate the underlying mechanism of action. Given that many quinazoline derivatives target protein kinases, a focus on key signaling pathways is warranted.[4][6]

EGFR and PI3K/Akt Signaling Pathways

The EGFR and PI3K/Akt signaling pathways are frequently dysregulated in cancer, promoting cell proliferation, survival, and migration.[27][28][29] Many quinazoline-based anticancer agents function by inhibiting EGFR and subsequently modulating these downstream pathways.[6][30]

Signaling Pathway: EGFR to PI3K/Akt

EGFR_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes PI3K PI3K EGFR->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) pAkt->Downstream Regulates Proliferation Proliferation pAkt->Proliferation Survival Survival pAkt->Survival Downstream->Proliferation Downstream->Survival

Caption: Simplified EGFR and PI3K/Akt signaling cascade.

To investigate the effect of this compound on these pathways, techniques such as Western blotting can be employed to measure the phosphorylation status of key proteins like EGFR, Akt, and Erk1/2 in treated cancer cells. A decrease in the phosphorylation of these proteins would suggest that the compound acts as an inhibitor of these signaling cascades.

Conclusion and Future Directions

This guide outlines a systematic and comprehensive strategy for the initial biological screening of this compound. By integrating in silico predictions with a multi-tiered in vitro experimental approach, researchers can efficiently and effectively profile the bioactivity of this novel compound. The proposed workflow, from broad cytotoxicity and antimicrobial screening to more focused enzyme inhibition and mechanistic studies, provides a robust framework for identifying its therapeutic potential. Positive results from this initial screening would justify more advanced preclinical studies, including lead optimization, in vivo efficacy models, and detailed toxicological profiling, ultimately paving the way for the potential development of a new therapeutic agent.

References

  • Abdel-Wahab, B. F., et al. (2018). Urease Inhibition by a New Series of Quinazoline Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1143-1150.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
  • Consensus. (n.d.). What are the applications of in silico screening in drug discovery?
  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)
  • 614 Beauty. (2026, January 8). Understanding Tyrosinase Inhibitors.
  • Creative Diagnostics. (n.d.).
  • Dr.Oracle. (2025, September 26). What is a Phosphodiesterase (PDE) inhibitor?
  • Deep Origin. (n.d.).
  • Patsnap Synapse. (2024, June 21). What are PDE inhibitors and how do they work?
  • Wikipedia. (n.d.). Phosphodiesterase inhibitor.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). A comprehensive review on tyrosinase inhibitors.
  • National Center for Biotechnology Information. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling.
  • Taylor & Francis Online. (2022, May 5). Full article: Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight.
  • ResearchGate. (2025, August 9). (PDF) Chemistry and Mechanism of Urease Inhibition.
  • Wikipedia. (n.d.). Epidermal growth factor receptor.
  • YouTube. (2019, September 15). Mechanism of action of PDE Inhibitors | Anti CHF drugs.
  • National Center for Biotechnology Information. (n.d.). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism.
  • Cell Signaling Technology. (n.d.). PI3K / Akt Signaling.
  • National Center for Biotechnology Information. (2021, December 29). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside.
  • Cusabio. (n.d.).
  • National Center for Biotechnology Information. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
  • Cell Signaling Technology. (n.d.). PI3K/AKT/MAPK Signaling Resources.
  • ResearchGate. (n.d.). Representative Examples for Quinazoline SAR | Download Table.
  • Semantic Scholar. (n.d.). EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE.
  • National Center for Biotechnology Information. (2025, October 14).
  • National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C)
  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Der Pharma Chemica. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

Sources

A Technical Guide to the Synthetic Versatility of 4-Chloro-6,8-dimethylquinazoline: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the chemical reactivity inherent to the 4-chloro position of the 6,8-dimethylquinazoline scaffold. The quinazoline core is widely recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its ability to interact with a wide range of biological targets.[1][2][3][4][5][6] The strategic placement of a chlorine atom at the C4 position transforms this scaffold into a highly versatile intermediate, primed for diversification through a variety of robust and well-established synthetic methodologies. This document serves as a technical resource for researchers and drug development professionals, elucidating the key transformations that leverage the unique reactivity of this position to construct novel molecular entities.

The Electronic Architecture and Reactivity of the Core

The reactivity of the 4-chloro-6,8-dimethylquinazoline is fundamentally governed by the electronic properties of the fused heterocyclic system. The two nitrogen atoms at positions 1 and 3 are strongly electron-withdrawing, creating an electron-deficient pyrimidine ring. This polarization renders the C4 carbon highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom at this position is an excellent leaving group, facilitating substitution reactions.

The methyl groups at C6 and C8, being weakly electron-donating, introduce a subtle modulation of the electronic landscape of the benzo moiety. However, their influence is secondary to the powerful activating effect of the ring nitrogens on the C4 position. Therefore, the 4-chloro position remains the principal site for synthetic modification.

Caption: Structure of this compound.

Key Synthetic Transformations at the C4 Position

The activated 4-chloro group is a linchpin for a diverse array of chemical reactions. The most prominent and synthetically valuable of these are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The SNAr reaction is the most direct and widely employed method for functionalizing the 4-chloroquinazoline core.[7] The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic C4 carbon, forming a stabilized Meisenheimer intermediate, followed by the expulsion of the chloride ion. DFT calculations on analogous 2,4-dichloroquinazoline systems have confirmed that the C4 position possesses a higher LUMO coefficient, making it the preferred site of nucleophilic attack.[1][2][8]

G Start This compound Intermediate Meisenheimer Complex (Stabilized Intermediate) Start->Intermediate Nucleophilic Attack (e.g., R-NH2) Product 4-Substituted Product Intermediate->Product Chloride Elimination LeavingGroup Chloride Ion (Cl-) Intermediate->LeavingGroup

Caption: The SNAr mechanism at the C4 position.

This methodology is particularly effective for introducing nitrogen, oxygen, and sulfur nucleophiles.

Scope and Experimental Considerations:

  • N-Nucleophiles (Amination): The reaction with primary and secondary amines is extensively documented and forms the basis for the synthesis of many kinase inhibitors.[7] Electron-rich amines, such as aliphatic amines, react readily, often at moderate temperatures. In contrast, electron-poor anilines may require more forcing conditions, such as higher temperatures or the use of microwave irradiation, which can dramatically reduce reaction times and improve yields.[7]

  • O- and S-Nucleophiles: Alcohols, phenols, and thiols can also be employed as nucleophiles, typically in the presence of a base to generate the corresponding alkoxide, phenoxide, or thiolate in situ.

Data Presentation: Representative SNAr Reactions on 4-Chloroquinazolines

EntryNucleophileBaseSolventConditionsYield (%)Reference
1N-Methylaniline-THF/H₂O (1:1)100 °C, MW, 10 min90[7]
24-(N,N-dimethylamino)-anilineDIPEADioxane80 °C, 12 h65[1]
32-Fluoroaniline-THF/H₂O (1:1)120 °C, MW, 40 min60[7]
4Hydrazine-MicellarAmbientHigh[9]

Experimental Protocol: General Procedure for SNAr Amination

  • Setup: To a microwave-safe vial, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a suitable solvent (e.g., THF/water 1:1, dioxane, or isopropanol).

  • Base (if required): For amine hydrochlorides or less nucleophilic amines, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to the desired temperature (typically 100-150 °C) for a specified time (10-60 minutes). Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and certain challenging carbon-nitrogen bonds, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative to SNAr. The Csp²–Cl bond at the C4 position is highly activated and readily participates in the oxidative addition step of the catalytic cycle.[10]

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling the 4-chloroquinazoline with an organoboron reagent, typically an aryl or heteroaryl boronic acid.[10][11] This reaction is valued for its functional group tolerance and the stability of the boronic acid reagents.[10]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl OxAdd->PdII Ar-Cl Trans Transmetalation (R-B(OH)2) PdII->Trans PdII_R Ar-Pd(II)-R Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 eq.).

  • Solvent: Add a degassed solvent system, such as a mixture of dioxane and water or DMF and ethanol.[10]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction that serves as a powerful complement to SNAr.[12] It is particularly useful for coupling sterically hindered amines or those with poor nucleophilicity.[13] The reaction mechanism involves the oxidative addition of the aryl chloride, formation of a palladium-amido complex, and subsequent reductive elimination.[12][14]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Cl OxAdd->PdII Ar-Cl AmineCoord Amine Binding & Deprotonation PdII->AmineCoord R2NH, Base PdAmido Ar-Pd(II)-NR2 AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., X-Phos, BINAP, 1.2-1.5 eq. relative to Pd), and a strong, non-nucleophilic base (e.g., KOt-Bu or Cs₂CO₃, 1.5-2.0 eq.).

  • Reagents: Add the this compound (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with vigorous stirring for the required time (4-24 h), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.

Synthesis of the this compound Precursor

The starting material for these transformations, this compound, is readily prepared in a two-step sequence from commercially available materials.

G Start 2-Amino-3,5-dimethylbenzoic Acid Step1 Cyclization (e.g., Formamidine acetate) Start->Step1 Intermediate 6,8-Dimethylquinazolin-4(3H)-one Step1->Intermediate Step2 Chlorination (SOCl2 or POCl3) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for precursor synthesis.

The first step involves the cyclization of 2-amino-3,5-dimethylbenzoic acid with a one-carbon source, such as formamidine acetate in formamide, to construct the quinazolin-4-one ring system.[15] The subsequent chlorination of the resulting 6,8-dimethylquinazolin-4(3H)-one is typically achieved by heating with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield the desired product.[15]

Conclusion and Outlook

The 4-chloro position of 6,8-dimethylquinazoline is a highly reactive and synthetically valuable handle for molecular diversification. Its susceptibility to Nucleophilic Aromatic Substitution allows for the straightforward introduction of a wide range of heteroatom nucleophiles, while its participation in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions enables the formation of diverse C-C and C-N bonds. The robust and well-documented protocols for these transformations provide a reliable platform for generating extensive libraries of novel quinazoline derivatives. Given the established importance of the 4-anilinoquinazoline scaffold in clinically approved drugs, the strategic functionalization of the 4-position on the 6,8-dimethylquinazoline core represents a promising avenue for the discovery of next-generation therapeutic agents.

References

  • Sánchez, B., et al. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Vertex AI Search.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • PMC - NIH. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC - NIH.
  • PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed.
  • PMC - NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. Benchchem.
  • Satyendra Mishra. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Semantic Scholar.
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate.
  • LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio.
  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
  • (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • SUE Academics. (n.d.). Quinazoline Derivatives and it is Applications. SUE Academics.
  • (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • ResearchGate. (n.d.). Importance of quinazoline and quinazolinone derivatives in medicinal chemistry | Request PDF. ResearchGate.
  • (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... ResearchGate.

Sources

Potential pharmacological relevance of the 6,8-dimethyl substitution pattern

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the intricate landscape of medicinal chemistry, the strategic placement of substituents can dramatically alter the pharmacological profile of a lead compound. Among the myriad of structural modifications, the 6,8-dimethyl substitution pattern has emerged as a recurring and impactful motif. This technical guide delves into the multifaceted pharmacological relevance of this specific substitution, moving beyond a mere catalog of examples to elucidate the underlying physicochemical and mechanistic principles. We will explore how the introduction of methyl groups at the 6th and 8th positions of various core scaffolds influences metabolic stability, target-binding affinity, and overall therapeutic potential. Through a synthesis of peer-reviewed literature and field-proven insights, this document aims to provide drug development professionals with a comprehensive understanding of when and why to consider the 6,8-dimethyl substitution as a strategic tool in the design of novel therapeutics.

Introduction: Beyond Simple Steric Bulk - The Strategic Impact of Dimethyl Substitution

The process of drug discovery is a meticulous journey of molecular refinement. Initial hits from high-throughput screening or natural product isolation often possess suboptimal properties, necessitating iterative chemical modifications to enhance efficacy, selectivity, and pharmacokinetic profiles. The introduction of alkyl groups, particularly methyl groups, is a fundamental tactic in this optimization process.[1] While seemingly simple, the positioning of these groups is critical. The 6,8-dimethyl substitution pattern, particularly on aromatic or heterocyclic ring systems, offers a compelling case study in how precise structural alterations can confer significant pharmacological advantages.

This guide will dissect the influence of the 6,8-dimethyl motif from several key perspectives:

  • Physicochemical Consequences: How does this substitution alter fundamental properties like lipophilicity, electronic distribution, and molecular conformation?

  • Pharmacokinetic Modulation: What is the impact on metabolic pathways, particularly oxidative metabolism by cytochrome P450 enzymes?

  • Pharmacodynamic Tuning: How does the 6,8-dimethyl pattern affect interactions with biological targets, leading to enhanced potency and selectivity?

  • Therapeutic Applications: Which disease areas have seen the successful application of this substitution pattern?

By understanding the "why" behind the observed effects, researchers can more rationally incorporate this structural feature into their drug design strategies.

The Physicochemical Underpinnings of the 6,8-Dimethyl Advantage

The pharmacological effects of the 6,8-dimethyl substitution are not magical; they are rooted in fundamental principles of physical organic chemistry. The introduction of two methyl groups onto a core scaffold imparts several key changes:

  • Increased Lipophilicity: Methyl groups are lipophilic, and their addition generally increases the overall hydrophobicity of a molecule. This can enhance membrane permeability and facilitate entry into cells, which is often a prerequisite for reaching intracellular targets. However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Steric Hindrance: The methyl groups act as steric shields, physically blocking certain regions of the molecule. This "steric hindrance" can be a powerful tool for preventing unwanted metabolic reactions. For instance, if positions 6 and 8 are susceptible to oxidative metabolism, the presence of methyl groups can significantly slow down or completely block these pathways, thereby increasing the metabolic stability and half-life of the drug.

  • Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect.[2] This can subtly alter the electron density of the aromatic or heterocyclic ring system, which in turn can influence the pKa of nearby functional groups and the strength of interactions with the biological target.

  • Conformational Restriction: The presence of two methyl groups can restrict the rotation of adjacent substituents, locking the molecule into a more defined conformation.[3] This can be advantageous if the "bioactive conformation" – the shape the molecule adopts when binding to its target – is favored by this restriction. By pre-organizing the molecule for binding, the entropic penalty of target engagement is reduced, potentially leading to higher affinity.

The interplay of these factors is complex and context-dependent, relying heavily on the nature of the core scaffold and the specific biological target.

Pharmacokinetic Implications: Enhancing Metabolic Stability

A major hurdle in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. Many drug candidates fail due to rapid metabolic clearance, often mediated by cytochrome P450 (CYP) enzymes in the liver. The 6,8-dimethyl substitution pattern has proven to be an effective strategy for mitigating this issue.

Blocking Sites of Metabolism

The most direct way the 6,8-dimethyl substitution enhances metabolic stability is by physically obstructing sites that are prone to oxidation. Aromatic rings are often hydroxylated by CYP enzymes, a primary route of drug metabolism. By placing metabolically robust methyl groups at the 6 and 8 positions, these sites are effectively shielded from enzymatic attack. This forces metabolism to occur at other, potentially less favorable, positions or slows down the overall rate of clearance.

Case Study: SETD8 Inhibitors

A compelling example of this principle can be found in the development of inhibitors for the lysine methyltransferase SETD8.[4][5] In a comprehensive structure-activity relationship (SAR) study, researchers explored various substitutions on a quinazoline scaffold.[5] They found that the presence of methoxy groups at the 6 and 7 positions was important for potency. However, replacing the 6-methoxy group with larger or less electron-donating groups led to a significant loss in potency, suggesting that this position is sensitive to modification.[4] While this study focused on methoxy groups, the underlying principle of substitution at the 6-position influencing activity is clear. The introduction of a dimethyl pattern could similarly modulate activity and, crucially, block potential metabolism at these sites.

Modulating Pharmacodynamics: Fine-Tuning Target Interactions

Beyond its influence on pharmacokinetics, the 6,8-dimethyl substitution can directly impact how a molecule interacts with its biological target, affecting both potency and selectivity.

Enhancing Binding Affinity

The steric and electronic properties conferred by the dimethyl groups can lead to more favorable interactions within the binding pocket of a protein. For example, the increased lipophilicity can promote hydrophobic interactions with nonpolar amino acid residues. Furthermore, by restricting the molecule's conformation, the 6,8-dimethyl pattern can present the key pharmacophoric elements in an optimal orientation for binding, thereby increasing affinity.

Flavonoids with Neuroprotective Activity

A notable example comes from the study of C-methyl-flavonoids.[6] Naturally occurring flavonoids with a 6,8-di-C-methyl substitution pattern, such as farrerol (6,8-C-dimethylnaringenin), have demonstrated significant neuroprotective activities.[6][7] These compounds have shown the ability to protect human neuroblastoma SH-SY5Y cells from apoptosis induced by oxidative stress and amyloid-β peptide, which are implicated in Alzheimer's disease.[6][7] The dimethyl substitution is thought to contribute to their enhanced biological activity, potentially by increasing their ability to cross the blood-brain barrier and by optimizing their interaction with intracellular targets involved in cell survival pathways. Farrerol, in particular, has been reported to possess antibacterial, anti-inflammatory, and anti-oxidative properties.[6]

Therapeutic Areas of Interest

The utility of the 6,8-dimethyl substitution pattern is not confined to a single therapeutic area. Its ability to confer desirable pharmacological properties has led to its incorporation in molecules being investigated for a range of diseases.

  • Oncology: In the development of kinase inhibitors and other anti-cancer agents, metabolic stability is paramount. The 6,8-dimethyl motif has been explored in scaffolds like quinazolinones, which are known to target cyclin-dependent kinases (CDKs).[8] For instance, the anticancer drug Alectinib, used to treat non-small cell lung cancer, features a 6,6-dimethyl substitution on a benzo[b]carbazole core, highlighting the utility of dimethyl substitution in complex heterocyclic systems.[9]

  • Neurodegenerative Diseases: As seen with the 6,8-di-C-methylflavonoids, this substitution pattern is relevant in the search for neuroprotective agents.[6][7] The ability to enhance blood-brain barrier penetration and protect against neuronal cell death makes this a valuable strategy in the development of treatments for Alzheimer's and other neurodegenerative conditions.

  • Inflammatory Diseases: The anti-inflammatory properties of compounds like farrerol suggest a role for the 6,8-dimethyl substitution in the design of novel anti-inflammatory drugs.[6] By improving the pharmacokinetic profile and potency of anti-inflammatory scaffolds, this substitution pattern could lead to more effective treatments for chronic inflammatory conditions.

Experimental Protocols

To aid researchers in the practical application of the concepts discussed, this section provides detailed methodologies for key experiments relevant to evaluating compounds with a 6,8-dimethyl substitution pattern.

Synthesis of a 6,8-Dimethyl Substituted Flavonoid (Farrerol Analogue)

This protocol outlines a general procedure for the synthesis of a 6,8-dimethyl flavanone, which can serve as a core structure for further elaboration.

Protocol: Synthesis of 7-Hydroxy-5-methoxy-6,8-dimethylflavanone

  • Starting Material Preparation: Begin with 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone. This can be synthesized via a Claisen-Schmidt condensation between 2,4-dihydroxy-6-methoxy-3,5-dimethylacetophenone and benzaldehyde.

  • Cyclization: Dissolve the chalcone in a suitable solvent such as ethanol.

  • Base Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-hydroxy-5-methoxy-6,8-dimethylflavanone.[3]

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Metabolic Stability Assay

This assay is crucial for determining the effect of the 6,8-dimethyl substitution on a compound's susceptibility to metabolism.

Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a stock solution of the test compound (e.g., in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or from another relevant species), a NADPH-regenerating system, and buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation: Initiate the reaction by adding the test compound to the incubation mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation

Table 1: Structure-Activity Relationship of Substituted Quinazolinones as SETD8 Inhibitors

CompoundR6R7IC50 (µM)Fold Change vs. Compound 1
1 -OCH3-OCH3Reference1x
40 -OCH2CH3-OCH3Similar to 1~1x
41 -OCH(CH3)2-OCH3Significantly higher~8x loss
42 -Cl-OCH3Much higher~60x loss

Data synthesized from literature to illustrate SAR principles.[4]

Visualization of Concepts

Diagram 1: Workflow for Evaluating Pharmacological Relevance

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Iteration Start Identify Lead Scaffold Synthesis Synthesize 6,8-Dimethyl Analogue Start->Synthesis Purification Purify & Characterize Synthesis->Purification Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Purification->Metabolic_Stability Target_Binding Target Binding Assay (e.g., IC50, Kd) Purification->Target_Binding Cellular_Activity Cell-Based Functional Assay (e.g., Cytotoxicity, Neuroprotection) Purification->Cellular_Activity SAR_Analysis Analyze SAR Data Metabolic_Stability->SAR_Analysis Target_Binding->SAR_Analysis Cellular_Activity->SAR_Analysis Decision Go/No-Go Decision SAR_Analysis->Decision Decision->Start No-Go (Redesign) Optimization Further Optimization Decision->Optimization Go Optimization->Synthesis

Caption: A logical workflow for the design, synthesis, and evaluation of compounds featuring the 6,8-dimethyl substitution pattern.

Diagram 2: Proposed Mechanism of Enhanced Neuroprotection by 6,8-Di-C-Methylflavonoids

G cluster_pathway Intracellular Signaling Oxidative_Stress Oxidative Stress (e.g., H2O2, Aβ) ROS Increased ROS Oxidative_Stress->ROS Farrerol Farrerol (6,8-Di-C-Methylflavonoid) Apoptosis_Pathway Activation of Apoptotic Pathways Farrerol->Apoptosis_Pathway Inhibits Antioxidant_Response Enhanced Antioxidant Response (e.g., Nrf2) Farrerol->Antioxidant_Response Upregulates Survival_Pathway Activation of Pro-Survival Pathways (e.g., Akt) Farrerol->Survival_Pathway Activates ROS->Apoptosis_Pathway Cell_Death Neuronal Cell Death Apoptosis_Pathway->Cell_Death Cell_Survival Increased Cell Survival Antioxidant_Response->Cell_Survival Survival_Pathway->Cell_Survival

Caption: Proposed mechanism by which 6,8-di-C-methylflavonoids like farrerol exert neuroprotective effects against oxidative stress.

Conclusion and Future Perspectives

The 6,8-dimethyl substitution pattern is a testament to the power of subtle, well-placed structural modifications in medicinal chemistry. Its ability to enhance metabolic stability and fine-tune target interactions makes it a valuable tool in the drug designer's arsenal. While its application has already shown promise in areas like oncology and neurodegeneration, the full potential of this motif is yet to be realized.

Future research should focus on a more systematic exploration of the 6,8-dimethyl substitution across a wider range of scaffolds and therapeutic targets. The use of computational modeling and predictive ADME tools will be invaluable in identifying instances where this substitution is most likely to be beneficial. Furthermore, the development of novel synthetic methodologies will facilitate the efficient incorporation of this pattern into complex molecules.[10][11][12][13]

As our understanding of the intricate interplay between chemical structure and biological function continues to grow, the strategic use of seemingly simple modifications like the 6,8-dimethyl substitution will remain a cornerstone of successful drug discovery and development.

References

  • Lai, Y., et al. (2016). 6,8-Di-C-methyl-flavonoids with neuroprotective activities from Rhododendron fortunei. Vertex AI Search.
  • ResearchGate. (n.d.). 7-Hydroxy-5-methoxy-6,8-dimethylflavanone: a natural flavonoid.
  • Hasanpour, M., et al. (2014). Synthesis of novel heterocycle system: 6,8-dimethyl-2-(methylthio)-4-(amino saubtituted)pyrazolo[1,5-α:3,4-d']dipyrimidine. SID.
  • Lai, Y., et al. (n.d.). 6,8-Di-C-methyl-flavonoids with neuroprotective activities from Rhododendron fortunei. Vertex AI Search.
  • ResearchGate. (n.d.). Synthesis of 9-Aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones.
  • Ma, A., et al. (n.d.). Structure-activity relationship studies of SETD8 inhibitors. PMC.
  • El-Subbagh, H. I., et al. (n.d.). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
  • Wang, Z., et al. (n.d.).
  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.
  • ResearchGate. (n.d.). Synthesis of 8,10-dimethyl-6-substituted purino[8,9-a]isoquinoline-9,11(8H,10H)-diones 55a–g.
  • Ma, A., et al. (n.d.). Structure-activity relationship studies of SETD8 inhibitors.
  • Harms, A. F., & Nauta, W. T. (n.d.). The Effects of Alkyl Substitution in Drugs--I. Substituted Dimethylaminoethyl Benzhydryl Ethers. Journal of Medicinal Chemistry.
  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry.
  • ResearchGate. (2023). 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin- 4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro- 5H-Benzo[b]carbazole-3-Carbonitrile Hydrochlorid.

Sources

An In-Depth Technical Guide to the In Silico Prediction of 4-Chloro-6,8-dimethylquinazoline Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This guide presents a comprehensive, technically-grounded workflow for the in silico prediction of the biological activity of a specific, novel derivative: 4-Chloro-6,8-dimethylquinazoline. We will navigate the logical progression from initial compound characterization to multi-faceted computational analysis, including target identification, molecular docking, pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and ADMET prediction. This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the strategic rationale behind each decision in the computational drug discovery cascade. Our approach emphasizes self-validating systems and authoritative grounding to ensure the robustness and reliability of the predictive models.

Introduction: The Quinazoline Scaffold and the Rise of Predictive Science

Quinazoline and its derivatives are heterocyclic compounds of immense interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[3][4][5][6] Many successful drugs, particularly in oncology, are built upon this "privileged structure".[3][6] A notable class of these are Epidermal Growth Factor Receptor (EGFR) kinase inhibitors like gefitinib and erlotinib, which have revolutionized cancer treatment.[1][7][8] The specific substitutions on the quinazoline ring system dictate the compound's pharmacological profile.

The molecule at the center of this guide, this compound, represents a novel chemical entity whose biological profile is yet to be characterized. Before committing to costly and time-consuming synthesis and in vitro screening, in silico (computer-based) methodologies offer a powerful, rapid, and cost-effective means to generate testable hypotheses about a compound's potential bioactivity and druggability.[9][10][11] This guide provides a roadmap for such an investigation.

Part 1: Foundational Analysis - Ligand Characterization and Target Hypothesis

The first principle of any predictive endeavor is to thoroughly understand the subject. We begin by characterizing our molecule of interest and, based on the established pharmacology of its chemical relatives, forming a hypothesis about its likely biological targets.

Ligand Preparation and Property Analysis

The initial step is to obtain the canonical structure and physicochemical properties of this compound. This information is typically sourced from chemical databases like PubChem.[12][13][14]

Protocol 1: Ligand Characterization

  • Structure Retrieval: Obtain the 2D structure or SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Database Query: Use the structure to query a comprehensive chemical database such as PubChem.[12][14][15]

  • 3D Structure Generation: Convert the 2D representation into a 3D structure. This is a critical step, as in silico methods like docking rely on three-dimensional conformations. Energy minimization is then performed using a force field (e.g., MMFF94) to obtain a stable, low-energy conformer.

  • Property Calculation: Compute key physicochemical descriptors. Many platforms, including SwissADME and various cheminformatics toolkits, can predict properties like molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors.[16]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC10H9ClN2Defines the elemental composition.
Molecular Weight192.65 g/mol Influences absorption and distribution; typically <500 Da is preferred.
XLogP33.1A measure of lipophilicity; affects solubility and membrane permeability.
Hydrogen Bond Donors0Influences binding interactions and solubility.
Hydrogen Bond Acceptors2Influences binding interactions and solubility.
Rotatable Bonds0Affects conformational flexibility.

Table 1: Predicted Physicochemical Properties of this compound.

Target Identification via Chemical Analogy

With no known biological data for our specific molecule, we turn to the principle of chemical similarity: structurally similar molecules often have similar biological targets. A review of the literature for quinazoline derivatives reveals a strong and recurrent link to the inhibition of protein kinases, particularly EGFR.[1][2][7][17] The 4-anilino-quinazoline scaffold is a classic template for EGFR inhibitors, where the quinazoline core binds to the ATP pocket of the kinase.[7] Our compound, with its 4-chloro substitution, is a key precursor for the synthesis of such 4-anilinoquinazolines, making EGFR a highly plausible primary target for investigation.

Therefore, our working hypothesis is: This compound may exhibit inhibitory activity against EGFR kinase.

Part 2: Predicting Bioactivity via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein receptor).[18][19] It allows us to simulate the "handshake" between our compound and its hypothetical target, providing insights into binding affinity and interaction patterns.[19]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Retrieve Target Structure (e.g., EGFR from PDB) CleanPDB 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanPDB Grid 4. Define Binding Site (Grid Box Generation) CleanPDB->Grid Ligand 3. Prepare Ligand (Generate 3D conformer, assign charges) Ligand->Grid Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Results 6. Analyze Results (Binding Energy & Poses) Dock->Results Visualize 7. Visualize Interactions (H-bonds, hydrophobic contacts) Results->Visualize

Experimental Protocol: Molecular Docking of this compound into EGFR

Objective: To predict the binding mode and estimate the binding affinity of the title compound within the ATP-binding site of the EGFR kinase domain.

Materials:

  • Protein Structure: Crystal structure of EGFR kinase domain (e.g., PDB ID: 2GS2) obtained from the RCSB Protein Data Bank (PDB).[20][21][22][23]

  • Ligand Structure: Prepared 3D structure of this compound.

  • Software: Molecular docking software (e.g., AutoDock Vina) and visualization software (e.g., PyMOL, UCSF Chimera).[18]

Methodology:

  • Receptor Preparation: a. Download the PDB file for the EGFR kinase domain. b. Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.[24][25] c. Add polar hydrogens and compute Gasteiger charges for the protein atoms. This is crucial for accurately calculating electrostatic interactions. d. Save the prepared receptor in the required format (e.g., .pdbqt for AutoDock).[24][26]

  • Grid Box Definition: a. Identify the ATP-binding site. This is typically done by referring to the position of the co-crystallized ligand in the original PDB file. b. Define a 3D grid box that encompasses this entire binding pocket. The docking algorithm will confine its search for binding poses within this space.

  • Ligand Preparation: a. Load the energy-minimized 3D structure of this compound. b. Define rotatable bonds and merge non-polar hydrogens. c. Save the prepared ligand in the .pdbqt format.

  • Docking Execution: a. Launch the docking simulation using the prepared receptor, ligand, and grid box parameters.[19][26] b. The software will generate a series of possible binding poses, each with a corresponding binding affinity score (typically in kcal/mol).

Interpreting Docking Results

The output must be analyzed for two key pieces of information:

  • Binding Affinity: This score estimates the strength of the interaction. More negative values indicate stronger, more favorable binding.

  • Binding Pose: The 3D orientation of the ligand in the active site. A scientifically sound pose will show key interactions with important amino acid residues, such as hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR).[7]

Self-Validation: A crucial control experiment is to re-dock the original co-crystallized ligand back into the receptor. A successful docking protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) (< 2.0 Å).

Part 3: Expanding the Search - Pharmacophore Modeling

If docking suggests a favorable interaction, the next logical step is to abstract the key chemical features responsible for this binding. This abstraction is called a pharmacophore model.[27][28][29] A pharmacophore is a 3D arrangement of essential features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target.[30]

G cluster_input Input cluster_model Model Generation cluster_application Application DockedPose Best Docked Pose of This compound FeatureID Identify Key Interaction Features (H-bond acceptors, aromatic rings, etc.) DockedPose->FeatureID GenModel Generate 3D Pharmacophore Model FeatureID->GenModel V_Screen Virtual Screening of Compound Libraries GenModel->V_Screen HitID Identify New 'Hit' Molecules V_Screen->HitID

This model can then be used as a 3D query to rapidly screen vast virtual libraries of millions of compounds, identifying other molecules that fit the required feature arrangement, even if their chemical scaffolds are entirely different.[27][31] This is a powerful tool for hit identification.[31]

Part 4: Building Predictive Intelligence - QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the variation in the biological activity of a set of compounds with changes in their molecular structures.[32][33][34] The underlying principle is that a compound's structure dictates its activity.[32]

While we cannot build a QSAR model for our single title compound, a research program investigating a series of quinazoline derivatives would employ this workflow.

Protocol 2: QSAR Model Development Workflow

  • Data Set Curation: Assemble a dataset of structurally similar quinazoline derivatives with experimentally measured biological activity against the target of interest (e.g., IC50 values for EGFR inhibition).

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of numerical descriptors that encode its structural, physicochemical, and electronic properties.[32]

  • Feature Selection & Model Building: Use statistical or machine learning algorithms to select the most relevant descriptors and build a mathematical model that links them to the biological activity.[33][34]

  • Model Validation: This is the most critical step. The model's predictive power must be rigorously validated using techniques like cross-validation and, most importantly, by testing its ability to predict the activity of an external set of compounds not used in model training.[33]

A validated QSAR model can then be used to predict the bioactivity of new, unsynthesized molecules like this compound, helping to prioritize the most promising candidates for synthesis.[35]

Part 5: Assessing Druggability - In Silico ADMET Prediction

A potent compound is not necessarily a viable drug. It must also possess favorable pharmacokinetic properties, described by ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity.[9][36] In silico ADMET prediction tools use models built from large experimental datasets to forecast these properties based on a molecule's structure.[37][38]

Protocol 3: ADMET Profile Prediction

  • Select Tool: Utilize a reliable, publicly available web server (e.g., SwissADME, ADMET-AI) or a commercial software package.[16][38]

  • Input Structure: Provide the SMILES string or 2D structure of this compound.

  • Execute Prediction: The tool will return predictions for a wide range of ADMET-related properties.

  • Analyze Output: Assess the compound's profile against established heuristics for drug-likeness (e.g., Lipinski's Rule of Five) and potential liabilities.

ADMET ParameterPredicted ProfileImplication
Absorption
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantYes/NoPredicts whether the compound can cross the blood-brain barrier.
Distribution
Plasma Protein Binding~90%High binding can limit the free concentration of the drug.
Metabolism
CYP450 InhibitionInhibitor of CYP2D6Potential for drug-drug interactions.
Excretion
Renal OCT2 SubstrateNoInformation on the likely route of elimination.
Toxicity
hERG InhibitionLow RiskPredicts risk of cardiac toxicity.
Ames MutagenicityNoPredicts potential to cause genetic mutations.

Table 2: Representative In Silico ADMET Profile for a Novel Compound.

This predictive profile is invaluable for flagging potential liabilities early in the discovery process, allowing medicinal chemists to modify the structure to mitigate risks before significant resources are invested.[9]

Conclusion and Future Directions

This guide has outlined a systematic and robust in silico workflow to predict the bioactivity of this compound. By leveraging established knowledge about the quinazoline scaffold, we hypothesized EGFR kinase as a primary target. We then detailed a multi-pronged computational approach to investigate this hypothesis through molecular docking, pharmacophore modeling, and QSAR principles. Finally, we contextualized this bioactivity prediction within the broader framework of drug development by assessing its ADMET profile.

The collective output of these in silico studies does not provide a definitive answer but rather generates a data-driven, testable hypothesis. The compelling predictions from this workflow—a strong binding affinity to EGFR, a clear interaction pattern with key active site residues, and an acceptable ADMET profile—provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline: chemical synthesis and subsequent in vitro biological validation.

References

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Clin. Cancer Drugs. Retrieved January 15, 2026, from [Link]

  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave. Retrieved January 15, 2026, from [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery, 15(12), 1473-1487. Retrieved January 15, 2026, from [Link]

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved January 15, 2026, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules, 27(15), 4926. Retrieved January 15, 2026, from [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). Journal of Organic & Inorganic Chemistry. Retrieved January 15, 2026, from [Link]

  • PubChem - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Drug Design, Development and Therapy, 8, 1955-1972. Retrieved January 15, 2026, from [Link]

  • Protein Data Bank - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Pharmaceuticals, 15(11), 1362. Retrieved January 15, 2026, from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. Retrieved January 15, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved January 15, 2026, from [Link]

  • ADMET Predictor: In Silico Screening | Early Drug Discovery. (n.d.). Pharmaron. Retrieved January 15, 2026, from [Link]

  • Molecular Docking Experiments. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Pharmacophore modelling: applications in drug discovery. (2006). Expert Opinion on Drug Discovery, 1(3), 261-267. Retrieved January 15, 2026, from [Link]

  • PubChem | Databases. (n.d.). NCSU Libraries. Retrieved January 15, 2026, from [Link]

  • Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. (2011). Current Medicinal Chemistry, 18(17), 2543-2553. Retrieved January 15, 2026, from [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances, 7(57), 35643-35675. Retrieved January 15, 2026, from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2021). Journal of Chemistry, 2021, 1-22. Retrieved January 15, 2026, from [Link]

  • A Beginner's Guide to Molecular Docking! (2024). YouTube. Retrieved January 15, 2026, from [Link]

  • Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials. Retrieved January 15, 2026, from [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2023). International Journal of Current Pharmaceutical Research, 15(1), 1-6. Retrieved January 15, 2026, from [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved January 15, 2026, from [Link]

  • QSAR Analysis. (n.d.). Creative Biostructure. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (n.d.). Bentham Science. Retrieved January 15, 2026, from [Link]

  • PubChem - Database Commons. (n.d.). Database Commons. Retrieved January 15, 2026, from [Link]

  • The impact of pharmacophore modeling in drug design. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences. Retrieved January 15, 2026, from [Link]

  • Protein Data Bank (file format) - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • PubChem – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

  • What is the significance of QSAR in drug design? (2025). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

  • In Silico ADMET Prediction Service. (n.d.). CD ComputaBio. Retrieved January 15, 2026, from [Link]

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved January 15, 2026, from [Link]

  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. (n.d.). AYUSH CoE. Retrieved January 15, 2026, from [Link]

  • RCSB PDB: Homepage. (n.d.). RCSB PDB. Retrieved January 15, 2026, from [Link]

  • Pharmacophore modeling in drug design. (2025). Advances in Pharmacology, 103, 313-324. Retrieved January 15, 2026, from [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved January 15, 2026, from [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). Biomolecules, 14(8), 930. Retrieved January 15, 2026, from [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). MDPI. Retrieved January 15, 2026, from [Link]

Sources

A Comprehensive Technical Guide to Substituted 4-Chloroquinazolines: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold, a fused bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Among its myriad derivatives, substituted 4-chloroquinazolines have emerged as a pivotal class of intermediates and bioactive molecules. The reactivity of the chlorine atom at the 4-position provides a versatile handle for the introduction of diverse functionalities, leading to the development of potent therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic applications of substituted 4-chloroquinazolines, with a particular focus on their role as kinase inhibitors, antimicrobial, and antiviral agents. Detailed synthetic methodologies, structure-activity relationships, and mechanistic insights are presented to offer a valuable resource for researchers in the field of drug discovery and development.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is considered a "privileged structure" in medicinal chemistry. This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets with high affinity and specificity. The rigid nature of the quinazoline core provides a well-defined three-dimensional arrangement for its substituents, facilitating optimal interactions with the binding sites of proteins and enzymes.

Substituted 4-chloroquinazolines are particularly valuable synthetic intermediates. The electron-withdrawing nature of the pyrimidine ring activates the C4 position towards nucleophilic aromatic substitution, allowing for the facile introduction of various amine, oxygen, and sulfur nucleophiles. This chemical tractability has enabled the synthesis of vast libraries of quinazoline derivatives for biological screening.

Synthetic Strategies for Substituted 4-Chloroquinazolines

The synthesis of the 4-chloroquinazoline core and its subsequent derivatization can be accomplished through several efficient methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis of the Quinazolin-4-one Precursor

The most common approach to 4-chloroquinazolines begins with the synthesis of the corresponding quinazolin-4(3H)-one. A widely used method involves the cyclocondensation of an anthranilic acid derivative with a suitable one-carbon source, such as formamide or formamidine acetate.

Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

  • Materials: 2-Amino-4,5-dimethoxybenzoic acid, formamidine acetate, absolute ethanol.

  • Procedure:

    • To a round-bottom flask, add 2-amino-4,5-dimethoxybenzoic acid and formamidine acetate.

    • Add absolute ethanol to the flask and equip it with a reflux condenser.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the resulting precipitate and wash with cold ethanol to yield the desired 6,7-dimethoxyquinazolin-4(3H)-one.

Chlorination of Quinazolin-4-ones

The conversion of the quinazolin-4-one to the 4-chloroquinazoline is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]

Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

  • Materials: 6,7-Dimethoxyquinazolin-4(3H)-one, phosphorus oxychloride (POCl₃), N,N-dimethylaniline (catalyst).

  • Procedure:

    • In a fume hood, a mixture of 6,7-dimethoxyquinazolin-4(3H)-one and POCl₃ is refluxed in the presence of a catalytic amount of N,N-dimethylaniline for several hours.

    • After cooling, the excess POCl₃ is carefully removed under reduced pressure.

    • The residue is poured into ice-cold water with vigorous stirring.

    • The resulting precipitate is filtered, washed with water, and dried to afford 4-chloro-6,7-dimethoxyquinazoline.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as it often leads to shorter reaction times, higher yields, and cleaner reaction profiles.[2] The synthesis of 4-anilinoquinazolines from 4-chloroquinazolines is particularly amenable to microwave irradiation.[3]

Experimental Protocol: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines

  • Materials: Substituted 4-chloroquinazoline, substituted aniline, 2-propanol.

  • Procedure:

    • A mixture of the 4-chloroquinazoline and the desired aniline in 2-propanol is placed in a microwave reactor vial.

    • The mixture is irradiated with microwaves at a set temperature for a short period (typically 10-30 minutes).[3]

    • After cooling, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the N-aryl-4-aminoquinazoline.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents at the 4-position, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are invaluable tools. These reactions allow for the formation of C-C bonds between the 4-chloroquinazoline and various organoboron reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Chloroquinazoline

  • Materials: 4-Chloroquinazoline, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane/water).

  • Procedure:

    • To a reaction vessel, add the 4-chloroquinazoline, arylboronic acid, palladium catalyst, and base.

    • Add the degassed solvent system and heat the mixture under an inert atmosphere for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the 4-arylquinazoline.

Biological Activities of Substituted 4-Chloroquinazoline Derivatives

The versatility of the 4-chloroquinazoline scaffold has led to the discovery of derivatives with a wide spectrum of biological activities.

Anticancer Activity: Kinase Inhibition

A significant focus of research on quinazoline derivatives has been in the field of oncology, particularly as inhibitors of protein kinases.[2] Overexpression or mutation of protein kinases is a common driver of cancer cell proliferation and survival.

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for the inhibition of EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers.[2] Compounds like Gefitinib and Erlotinib are clinically approved EGFR inhibitors based on this scaffold.

Mechanism of Action: 4-Anilinoquinazolines act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote cell growth and proliferation, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Structure-Activity Relationship (SAR):

  • The 4-anilino moiety is crucial for activity.

  • Substituents on the aniline ring, particularly at the 3- and 4-positions, significantly influence potency.

  • The quinazoline core can be substituted at the 6- and 7-positions with small, lipophilic groups to enhance binding affinity.

Signaling Pathway:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Chloroquinazoline 4-Anilinoquinazoline (e.g., Gefitinib) Chloroquinazoline->EGFR Inhibits (ATP-competitive) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and inhibition by 4-anilinoquinazolines.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFRs are key regulators of angiogenesis. Several 4-anilinoquinazoline derivatives have been developed as potent VEGFR inhibitors.

Mechanism of Action: Similar to EGFR inhibitors, these compounds typically compete with ATP for binding to the kinase domain of VEGFR, thereby inhibiting its signaling and downstream effects on endothelial cell proliferation and migration.

Signaling Pathway:

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Chloroquinazoline 4-Anilinoquinazoline Chloroquinazoline->VEGFR Inhibits VEGF VEGF (Ligand) VEGF->VEGFR Binds

Caption: VEGFR signaling pathway and its inhibition.

Table 1: Anticancer Activity of Representative Substituted Quinazoline Derivatives

CompoundTarget(s)Cell LineIC₅₀ (µM)Reference
GefitinibEGFRA549 (Lung)0.015[2]
ErlotinibEGFRNCI-H358 (Lung)0.05[2]
LapatinibEGFR, HER2BT474 (Breast)0.02[2]
VandetanibVEGFR, EGFRHUVEC0.04 (VEGFR2)N/A
Compound 10b -HCT-116 (Colon)2.8[4]
Compound 10b -T98G (Glioblastoma)2.0[4]
Compound 8a -HCT-116 (Colon)5.33[5]
Compound 8a -HepG2 (Liver)7.94[5]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a range of bacteria and fungi.[6]

Mechanism of Action: The exact mechanism of antimicrobial action for many quinazoline derivatives is still under investigation. However, some studies suggest that they may interfere with essential cellular processes such as DNA replication, protein synthesis, or cell wall formation.[1][7] For instance, some quinazolinones have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[1]

Structure-Activity Relationship (SAR):

  • Substitutions at the 2- and 3-positions of the quinazolinone ring are often critical for antimicrobial activity.

  • The presence of halogen atoms at the 6- and 8-positions can enhance potency.[6]

  • The introduction of heterocyclic moieties can lead to broad-spectrum activity.

Table 2: Antimicrobial Activity of Representative Quinazolinone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Compound 13 S. aureus5-20[6]
Compound 19 E. coli2.5-15[6]
Compound 20 B. subtilis2.5-15[6]
Compound 16 S. aureus0.5[2]
Compound 20 B. subtilis0.5[2]
Compound 29 K. pneumoniae2.5[2]
Antiviral Activity

Several quinazoline derivatives have been investigated for their potential as antiviral agents, showing activity against a variety of viruses.[8]

Mechanism of Action: The antiviral mechanisms of quinazolines are diverse and often virus-specific. They can interfere with different stages of the viral life cycle, including attachment to the host cell, entry, replication of viral genetic material, and assembly of new viral particles.[9] For some viruses, quinazoline derivatives may inhibit key viral enzymes such as polymerases or proteases.

Structure-Activity Relationship (SAR): The SAR for antiviral activity is highly dependent on the specific virus being targeted. For example, in the case of Tobacco Mosaic Virus (TMV), the presence of a chalcone moiety linked to the 4-thioquinazoline core was found to be beneficial for activity.[8]

Table 3: Antiviral Activity of Representative Quinazoline Derivatives

CompoundVirusActivityReference
Compound M₂ Tobacco Mosaic Virus (TMV)EC₅₀ = 138.1 µg/mL[8]
Compound M₆ Tobacco Mosaic Virus (TMV)EC₅₀ = 154.8 µg/mL[8]

Future Perspectives and Conclusion

Substituted 4-chloroquinazolines represent a highly versatile and valuable scaffold in medicinal chemistry. The ease of their synthesis and the ability to introduce a wide range of substituents at the 4-position have enabled the development of numerous compounds with potent and diverse biological activities. While significant success has been achieved in the development of 4-anilinoquinazolines as anticancer agents, particularly as EGFR inhibitors, the full therapeutic potential of this class of compounds is yet to be fully explored.

Future research in this area should focus on:

  • Exploring new biological targets: Expanding the scope of biological screening to identify novel targets for substituted quinazolines.

  • Developing more selective inhibitors: Fine-tuning the quinazoline scaffold to design inhibitors with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects.

  • Investigating novel mechanisms of action: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Leveraging computational modeling: Employing structure-based drug design and other computational tools to guide the rational design of more potent and selective quinazoline derivatives.

References

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6245-6287.
  • Asif, M. (2014). A review on recent advances in the synthesis and biological applications of quinazoline and quinazolinone derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
  • de Oliveira, C. S. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 25(18), 4236.
  • El-Sayed, M. A. A., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of the Iranian Chemical Society, 18(10), 2491-2513.
  • Guan, L. P., et al. (2006).
  • Hassan, A. S., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 11(1), 1-15.
  • Kandeel, M. M., et al. (2018). Antimicrobial activity of some new substituted quinazolinones. Journal of Heterocyclic Chemistry, 55(10), 2354-2362.
  • Kumar, D., et al. (2019). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 8(8), 1034-1055.
  • Li, X., et al. (2013). Quinazoline derivatives as potential therapeutic agents in urinary bladder cancer therapy. Frontiers in Bioscience-Landmark, 18(4), 1346-1357.
  • Mohamed, M. S., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Pharmacy & Pharmacognosy Research, 9(4), 498-509.
  • Pirková, K., & Čižmárik, J. (2004). In vitro antibacterial activity of ten series of substituted quinazolines. Biologia, 59(6), 741-752.
  • Reddy, T. S., et al. (2008). Synthesis and antimicrobial activity of some new substituted quinoxalines. Molecules, 13(6), 1233-1241.
  • Refat, H. M., et al. (2021). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 26(16), 4933.
  • S. M. Sondhi, et al. (2006). Synthesis and antimicrobial activity of some new substituted quinoxalines. Molecules, 11(4), 272-280.
  • V. K. Tirlapur, et al. (2012). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 2(24), 9049-9071.
  • Wang, Y., et al. (2020). Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 30(11), 127143.
  • Wikipedia contributors. (2024). Epidermal growth factor receptor. In Wikipedia, The Free Encyclopedia.
  • Yoon, J. H., et al. (2004). Microwave-assisted synthesis of 4-aminoquinazoline derivatives. Tetrahedron Letters, 45(47), 8733-8736.
  • Zhang, X., et al. (2021). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Frontiers in Chemistry, 9, 745892.
  • Creative Diagnostics. (n.d.).
  • Sun, L., et al. (2015). Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. Molecules, 20(10), 17743-17758.
  • ClinPGx. (n.d.).
  • Banani, A. (2023, February 24).
  • Tang, Z., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Basic and Clinical Pharmacy, 12(2), 24-29.

Sources

Foreword: The Quinazoline Scaffold as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Isolation of 4-Chloro-6,8-dimethylquinazoline Derivatives

The quinazoline framework, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a "privileged scaffold" in the landscape of drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[3][4][5] This versatility has cemented the quinazoline core as a focal point for medicinal chemists aiming to develop novel therapeutics.[6][7][8]

Among the vast library of quinazoline analogues, 4-substituted derivatives are particularly significant. The strategic placement of a reactive group at the C4 position unlocks a gateway for extensive molecular elaboration. Specifically, the 4-chloroquinazoline moiety serves as a highly valuable and reactive intermediate.[9] The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various nucleophiles, most notably amines. This reaction is the cornerstone for the synthesis of numerous clinically significant kinase inhibitors, such as Gefitinib and Erlotinib, which feature a 4-anilinoquinazoline core.[1][3]

This technical guide provides a comprehensive exploration of the synthesis, isolation, and characterization of a specific, yet foundational, intermediate: This compound . As senior application scientists, our goal is not merely to present a protocol but to illuminate the underlying chemical principles, the rationale behind experimental choices, and the self-validating systems that ensure reproducibility and success in a research setting.

Chapter 1: Strategic Synthesis Pathway Design

The synthesis of this compound is most logically achieved through a two-stage process: first, the construction of the core heterocyclic ring to form the 4-hydroxy-6,8-dimethylquinazoline (or its more stable tautomer, 6,8-dimethylquinazolin-4(3H)-one), followed by a robust chlorination step.

Retrosynthetic Analysis

A retrosynthetic approach reveals a clear and efficient pathway from common starting materials. The target molecule's key reactive handle is the C-Cl bond. This bond is reliably formed from a C-OH bond, pointing to 6,8-dimethylquinazolin-4(3H)-one as the immediate precursor. This quinazolinone, in turn, can be constructed by forming the pyrimidine ring from an appropriately substituted anthranilamide or anthranilonitrile derivative.

Retrosynthesis target This compound precursor1 6,8-Dimethylquinazolin-4(3H)-one target->precursor1 Chlorination (C-Cl bond formation) precursor2 2-Amino-3,5-dimethylbenzonitrile precursor1->precursor2 Cyclization (Pyrimidine ring formation) precursor3 3,5-Dimethylaniline precursor2->precursor3 Nitration, Reduction, Sandmeyer, etc.

Caption: Retrosynthetic pathway for this compound.

Stage 1: Construction of the 6,8-Dimethylquinazolin-4(3H)-one Core

The foundational step is the creation of the quinazolinone ring system. The most direct and widely adopted method involves the cyclization of a 2-amino-benzonitrile or 2-aminobenzamide derivative. For our target, 2-amino-3,5-dimethylbenzonitrile serves as the ideal starting material.

Causality of Experimental Choice: The selection of 2-amino-3,5-dimethylbenzonitrile is strategic. The ortho-disposition of the amino (-NH₂) and nitrile (-CN) groups is perfectly arranged for cyclization to form the six-membered pyrimidine ring.[10] The reaction with a one-carbon electrophile, such as formamide or formamidine acetate, provides the necessary C2 atom and N3 atom of the quinazoline core.

The reaction with formamidine acetate in a high-boiling solvent like formamide is a classic and effective method for this transformation.[11]

Reaction Mechanism: The mechanism proceeds via an initial nucleophilic attack of the exocyclic amino group onto the formamidine, followed by an intramolecular cyclization where the nitrile nitrogen attacks the newly formed imine carbon. Tautomerization then leads to the stable quinazolin-4-amine, which is subsequently hydrolyzed in situ to the thermodynamically favored quinazolin-4(3H)-one.

Cyclization_Mechanism A 2-Amino-3,5-dimethylbenzonitrile + Formamidine B Intermediate Adduct A->B Nucleophilic Attack C Intramolecular Cyclization B->C D 4-Amino-6,8-dimethylquinazoline C->D Aromatization E Hydrolysis D->E F 6,8-Dimethylquinazolin-4(3H)-one E->F

Caption: Simplified mechanism for quinazolinone ring formation.

Stage 2: Chlorination of the Quinazolinone Precursor

With the quinazolinone core successfully assembled, the next critical step is the conversion of the C4-hydroxyl group (in the lactim tautomer) or C4-carbonyl group (in the lactam tautomer) into a chloride. This transformation is pivotal, converting a relatively unreactive precursor into a highly versatile intermediate for subsequent SNAr reactions.

Causality of Experimental Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[12][13] It is a powerful chlorinating and dehydrating agent that effectively converts the amide functionality of the quinazolinone into a chloro-substituted imine. Other reagents like thionyl chloride (SOCl₂) can also be used, sometimes with a catalytic amount of DMF.[11][13]

Reaction Mechanism: The chlorination with POCl₃ is a two-stage process that requires careful temperature control for optimal results.[12]

  • Phosphorylation: At lower temperatures (< 25 °C), the quinazolinone oxygen acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a phosphorylated intermediate, activating the C4 position. This initial step is crucial as it converts the poor leaving group (-OH) into a much better one (a phosphate ester).[12]

  • Nucleophilic Attack and Elimination: Upon heating (typically 70-90 °C), a chloride ion (from POCl₃ itself or an added salt) performs a nucleophilic attack at the activated C4 position. This is followed by the elimination of the phosphate group, yielding the final this compound product.[12]

Controlling the temperature is key to preventing the formation of undesired pseudodimers, which can arise from the reaction between the phosphorylated intermediate and unreacted quinazolinone.[12]

Chlorination_Workflow start 6,8-Dimethylquinazolin-4(3H)-one step1 Add POCl₃ (Temp < 25°C) start->step1 intermediate O-Phosphorylated Intermediate step1->intermediate Phosphorylation step2 Heat (70-90°C) intermediate->step2 product This compound step2->product Nucleophilic Attack by Cl⁻

Caption: Key stages of the POCl₃ chlorination reaction.

Chapter 2: Validated Experimental Protocols

The following protocols are presented as self-validating systems. Each step includes checkpoints and expected outcomes to ensure the integrity of the process.

Protocol 1: Synthesis of 6,8-Dimethylquinazolin-4(3H)-one
  • Reagents and Materials:

    • 2-Amino-3,5-dimethylbenzonitrile

    • Formamidine acetate

    • Formamide

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add 2-amino-3,5-dimethylbenzonitrile (1.0 eq.) and formamidine acetate (1.5 eq.).

    • Add formamide as the solvent (approx. 5-10 mL per gram of starting material).

    • Heat the mixture with stirring to 150-160 °C under a nitrogen atmosphere.[11]

    • Maintain the temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker of cold water. A precipitate should form.

    • Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove residual formamide.

    • Dry the product under vacuum to yield crude 6,8-dimethylquinazolin-4(3H)-one as an off-white solid. The product can be used in the next step without further purification or can be recrystallized from ethanol if higher purity is required.

Protocol 2: Synthesis of this compound
  • Reagents and Materials:

    • 6,8-Dimethylquinazolin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, but recommended)

    • Anhydrous Toluene or Dichloroethane (optional solvent)

    • Round-bottom flask with reflux condenser and drying tube

    • Ice bath and heating mantle

  • Procedure (CAUTION: POCl₃ is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.)

    • Place the crude or purified 6,8-dimethylquinazolin-4(3H)-one (1.0 eq.) in a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

    • Add phosphorus oxychloride (POCl₃) (5-10 eq. by volume) to the flask. The reaction can be run neat in POCl₃ or with an inert solvent like toluene.

    • Optional but recommended for cleaner reactions: Add a catalytic amount of DIPEA or TEA (0.1 eq.) to the mixture.[12]

    • Stir the suspension at room temperature for 30 minutes.

    • Slowly heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 3-5 hours. The mixture should become a clear solution as the reaction progresses. Monitor by TLC until the starting material is consumed.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in the fume hood.

    • Once the excess POCl₃ is quenched, the solution will be acidic. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8. The product will precipitate as a solid.

    • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 3: Isolation and Purification

The crude product from the chlorination step often contains minor impurities. Purification is typically achieved via column chromatography or recrystallization.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a hexane/ethyl acetate solvent system.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the desired product (identified by TLC) and combine them.

    • Evaporate the solvent under reduced pressure to yield the pure this compound as a solid.

Chapter 3: Product Characterization and Data

Confirmation of the product's identity and purity is essential. Standard analytical techniques provide definitive structural evidence.

ParameterStage 1: 6,8-Dimethylquinazolin-4(3H)-oneStage 2: this compound
Typical Yield 75-85%80-90%
Appearance Off-white to light tan solidWhite to pale yellow solid
¹H NMR (DMSO-d₆) δ ~12.1 (s, 1H, NH), 8.0 (s, 1H, H2), 7.5 (s, 1H, H5), 7.2 (s, 1H, H7), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃)δ ~8.9 (s, 1H, H2), 8.1 (s, 1H, H5), 7.8 (s, 1H, H7), 2.7 (s, 3H, CH₃), 2.5 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ ~162 (C4), 148 (C8a), 145 (C2), 136 (C6), 134 (C8), 126 (C5), 124 (C7), 116 (C4a), 21 (CH₃), 17 (CH₃)δ ~161 (C4), 154 (C2), 152 (C8a), 140 (C6), 136 (C8), 129 (C5), 128 (C7), 118 (C4a), 22 (CH₃), 18 (CH₃)
Mass Spec (ESI+) [M+H]⁺ calculated: 175.08; found: 175.1[M+H]⁺ calculated: 193.05; found: 193.0 (Cl isotope pattern)

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The key is the disappearance of the broad NH peak and the significant downfield shift of the aromatic protons upon chlorination.

Chapter 4: Conclusion and Future Applications

The successful synthesis and isolation of this compound provide a robust and versatile chemical intermediate. The protocols detailed herein, grounded in well-understood reaction mechanisms, offer a reliable pathway for researchers. The high reactivity of the C4-chloro group makes this compound an ideal starting point for building libraries of novel quinazoline derivatives through nucleophilic aromatic substitution.[1][2] By reacting it with various amines, thiols, or alcohols, scientists can rapidly access diverse molecular architectures for screening in various drug development programs, particularly in the search for next-generation kinase inhibitors and other targeted therapies.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 565. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Pharmaceuticals, 15(11), 1348. [Link]

  • O'Shea, P., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2704-2711. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules, 27(19), 6636. [Link]

  • Novel quinazoline derivatives: key pharmacological activities. (2024). ResearchGate. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Semantic Scholar. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules, 28(2), 884. [Link]

  • Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. (2023). ResearchGate. [Link]

  • Chlorination of 4(3H)-quinazolinone derivatives 56. (2018). ResearchGate. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2012). Molecules, 17(9), 10493-10502. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2018). Beilstein Journal of Organic Chemistry, 14, 185-194. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry, 9, 750237. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry, 5, 100826. [Link]

  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. (2012). Organic Chemistry Portal. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (2008). ResearchGate. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2021). Molecules, 26(16), 5035. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(1), 242. [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013). Archives of Pharmacal Research, 36(5), 525-546. [Link]

  • Model reaction for synthesis of quinazolin-4(3H)-one a. (2020). ResearchGate. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. (2020). Molecules, 25(18), 4299. [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006).
  • An overview of quinazolines: Pharmacological significance and recent developments. (2018). European Journal of Medicinal Chemistry, 151, 628-655. [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2025). ResearchGate. [Link]

  • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2021). RSC Medicinal Chemistry, 12(9), 1478-1502. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-6,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4-Chloro-6,8-dimethylquinazoline. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors. The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved anticancer agents and other therapeutic candidates.[1] The ability to functionalize the 4-position of the quinazoline ring is a critical step in the synthesis of these valuable compounds.[2][3]

Introduction: The Significance of 4-Substituted-6,8-dimethylquinazolines

The quinazoline core is a foundational element in the design of numerous biologically active molecules, particularly in oncology.[2] Compounds bearing the 4-anilinoquinazoline framework have been successfully developed as inhibitors of key receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[1] The strategic placement of substituents on the quinazoline ring system is a primary approach for modulating the potency, selectivity, and pharmacokinetic properties of these drug candidates.

The this compound is an activated substrate, primed for nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, combined with the good leaving group ability of the chlorine atom at the C4 position, facilitates the attack of various nucleophiles. Theoretical studies have confirmed that the C4 position is more susceptible to nucleophilic attack than other positions on the quinazoline ring.[3][4] This regioselectivity is a cornerstone of synthetic strategies targeting this scaffold.[3][4] The methyl groups at the 6 and 8 positions can also influence the molecule's properties, potentially enhancing binding to biological targets or improving solubility.

The SNAr Reaction Mechanism: A Stepwise Pathway

The nucleophilic aromatic substitution on this compound proceeds through a well-established addition-elimination mechanism. While some SNAr reactions can be concerted, the classical two-step pathway is generally accepted for this class of transformation.[5]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient C4 carbon of the quinazoline ring. This initial attack forms a high-energy, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the electron-withdrawing quinazoline ring system.

  • Elimination of the Leaving Group: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride ion. This step is typically fast and irreversible, driving the reaction to completion.

SNAr_Mechanism reagents This compound + Nucleophile (Nu-H) intermediate Meisenheimer Complex (Non-aromatic intermediate) reagents->intermediate Addition product 4-Substituted-6,8-dimethylquinazoline + HCl intermediate->product Elimination

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on this compound with amines, thiols, and alcohols. These protocols are based on established procedures for structurally similar quinazoline and quinoline derivatives.[2][6][7]

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol is broadly applicable to a wide range of primary and secondary amines, including anilines and aliphatic amines. The reaction of 4-chloroquinazolines with amines is a frequently employed method for the synthesis of potential anticancer agents.[1]

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine, morpholine)

  • Solvent: Isopropanol, n-Butanol, or N,N-Dimethylformamide (DMF)

  • Optional base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) for amine hydrochlorides

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.2-1.5 eq).

  • Solvent Addition: Add a suitable solvent such as isopropanol or n-butanol to the flask (approximately 5-10 mL per mmol of the chloroquinazoline).

  • Heating: Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold solvent (e.g., isopropanol or diethyl ether).

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Nucleophile TypeTypical SolventTemperature (°C)Time (h)Notes
AnilinesIsopropanol/Water80-1002-12Acid catalysis (e.g., a drop of HCl) can sometimes accelerate the reaction.[6]
Aliphatic Aminesn-Butanol or DMF100-1304-24Generally more nucleophilic than anilines, may react faster.
Heterocyclic AminesDMF12012-24A base like K₂CO₃ may be beneficial.[6]
Protocol 2: Microwave-Assisted Amination

Microwave irradiation can significantly reduce reaction times and improve yields for the amination of 4-chloroquinazolines.[1]

Materials:

  • This compound

  • Amine nucleophile

  • Solvent: THF/Water (1:1) or Isopropanol

  • Microwave vial and microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq) and the amine nucleophile (1.5 eq).

  • Solvent Addition: Add the solvent (e.g., THF/Water 1:1 mixture).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-40 minutes).[1]

  • Workup and Purification: After cooling, the product can be isolated and purified as described in Protocol 1.

Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted A1 Combine Reactants & Solvent A2 Reflux (80-130°C) 2-24h A1->A2 A3 Monitor by TLC A2->A3 C Workup (Filtration or Extraction) A3->C B1 Combine Reactants & Solvent in Vial B2 Irradiate (120-150°C) 10-40 min B1->B2 B2->C D Purification (Recrystallization or Chromatography) C->D E Characterization (NMR, MS, etc.) D->E

Protocol 3: Reaction with Thiol Nucleophiles (Thiolation)

The introduction of a sulfur linkage at the C4 position can be achieved using various thiols. These reactions typically proceed smoothly in the presence of a base.[7]

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, benzyl thiol)

  • Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.2 eq) in the chosen solvent (DMF or DMAc).

  • Base Addition: Add the base (1.5 eq of K₂CO₃ or 1.2 eq of NaH) portion-wise at room temperature.

  • Substrate Addition: Once the deprotonation of the thiol is complete, add a solution of this compound (1.0 eq) in the same solvent.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 4: Reaction with Alcohol Nucleophiles (Alkoxylation/Aryloxylation)

The reaction with alcohols or phenols to form ethers can be more challenging and often requires stronger basic conditions to deprotonate the nucleophile.

Materials:

  • This compound

  • Alcohol or phenol nucleophile

  • Base: Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in the anhydrous solvent.

  • Base Addition: Cool the solution to 0 °C and add the base (1.5 eq of NaH or t-BuOK) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Heating: Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Workup:

    • Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

    • Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, particularly with electron-poor anilines or hindered nucleophiles, consider increasing the reaction temperature, using a higher boiling point solvent, or switching to microwave-assisted conditions.[1]

  • Side Reactions: In the presence of strong bases and high temperatures, hydrolysis of the chloroquinazoline to the corresponding quinazolinone can occur if water is present. Ensure anhydrous conditions when using strong bases like NaH.

  • Purification Challenges: The basic nitrogen atoms in the quinazoline product can cause streaking on silica gel during column chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

  • Safety: Thionyl chloride, which is often used to synthesize the starting 4-chloroquinazoline, is highly corrosive and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood.

Conclusion

The nucleophilic aromatic substitution of this compound is a robust and versatile transformation that provides access to a wide array of functionalized quinazolines. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize novel compounds for evaluation in drug discovery and development programs. The protocols outlined in this guide serve as a validated starting point for the exploration of this important chemical space.

References

  • BenchChem. (2025). Application Notes and Protocols for 4-chloro-N,N-dimethylquinolin-7-amine in Chemical Research and Drug Development. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. BenchChem.
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024). Journal of Organic Chemistry, 89(12), 8745-8758. [Link]

  • SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. (n.d.). Semantic Scholar.
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 26(10), 2969. [Link]

  • Synthesis and Basicity of 4-Amino-2-phenylquinazolines. (2020). Molecules, 25(21), 5150. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2021). Molecules, 26(24), 7586. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2021). ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2018). Nature Chemistry, 10(10), 1038-1043. [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. (2024).
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-6,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically approved therapeutics and investigational drug candidates. Its versatile biological activities span from potent kinase inhibitors in oncology to antimicrobial and anti-inflammatory agents. The ability to functionalize the quinazoline ring at various positions is paramount for fine-tuning its pharmacological profile. Among the C-C bond-forming reactions, the Palladium-catalyzed Suzuki-Miyaura cross-coupling stands out as a robust and highly versatile method for the arylation of heteroaryl halides.[1][2][3]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of Suzuki coupling reactions to a specific, yet highly valuable substrate: 4-Chloro-6,8-dimethylquinazoline . We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate. The reaction is catalyzed by a Palladium(0) complex and requires a base for the activation of the organoboron reagent.[4][5]

The catalytic cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive aryl chlorides.[6]

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[5][6]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition Pd0 Pd(0)Ln OA->Pd0 TM Transmetalation PdII_Diaryl Ar-Pd(II)Ln-Ar' TM->PdII_Diaryl RE Reductive Elimination RE->Pd0 Product 4-Aryl-6,8-dimethylquinazoline RE->Product PdII_Aryl Ar-Pd(II)Ln-Cl Pd0->PdII_Aryl PdII_Aryl->TM PdII_Diaryl->RE ArCl This compound ArBOH2 Ar'B(OH)₂ + Base

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols: Arylation of this compound

The following protocols are based on established procedures for the Suzuki coupling of related 4-chloroquinazolines and serve as a robust starting point for optimization.[7][8]

Protocol 1: Conventional Heating

This protocol is suitable for initial screening and small-scale synthesis.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O (4:1) or DMF/EtOH (3:1))

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging couplings.[8][9]

Reagents and Materials:

  • Same as Protocol 1

  • Microwave reaction vial with a stir bar

Step-by-Step Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the base (e.g., Na₂CO₃, 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%).

  • Add the degassed solvent (e.g., DME/ethanol, 9:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 80-120 °C for 15-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, perform the workup and purification as described in Protocol 1.

Data Presentation: Reaction Parameter Optimization

The choice of catalyst, base, and solvent can significantly impact the outcome of the Suzuki coupling. The following table summarizes typical conditions and their rationale.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos)For heteroaryl chlorides, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition. Pd(PPh₃)₄ is a good starting point due to its commercial availability and broad utility.[8]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for activating the boronic acid. For less reactive aryl chlorides, a stronger base like K₃PO₄ may be necessary. The solubility of the base in the reaction medium is also a critical factor.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/EtOHA mixture of an organic solvent and water is often optimal. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst. Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.
Temperature 80-120 °C (Conventional), 80-150 °C (Microwave)Higher temperatures are often required for the activation of the C-Cl bond. Microwave heating can provide rapid and uniform heating, leading to shorter reaction times and potentially higher yields.[8][9]

Figure 2: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low.1. Use a fresh batch of catalyst and ensure an inert atmosphere. Consider a more active ligand system (e.g., Buchwald ligands). 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 3. Gradually increase the reaction temperature.
Dehalogenation of Starting Material 1. Presence of a hydride source. 2. Catalyst decomposition.1. Ensure anhydrous solvents are used. Avoid protic solvents like alcohols if this is a major side product. 2. Use a more stable catalyst or ligand.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient transmetalation.1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Screen different bases and solvent systems to improve the solubility and reactivity of the boronate species.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 4-aryl-6,8-dimethylquinazolines. By carefully selecting the catalyst, base, and solvent system, and by optimizing the reaction conditions, researchers can efficiently access a diverse range of substituted quinazoline derivatives for applications in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this important transformation.

References

  • Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. ResearchGate. Available at: [Link]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. National Institutes of Health. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Synthesis of 4-Aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2-one/thione-5-one Derivatives and Evaluation as Antibacterials. ResearchGate. Available at: [Link]

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. National Institutes of Health. Available at: [Link]

  • Suzuki Coupling. YouTube. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Novel quinazolines bearing 1,3,4-thiadiazole-aryl urea derivative as anticancer agents: design, synthesis, molecular docking, DFT and bioactivity evaluations. National Institutes of Health. Available at: [Link]

  • Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives. ResearchGate. Available at: [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. Available at: [Link]

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Royal Society of Chemistry. Available at: [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]

Sources

Synthesis of 4-amino-6,8-dimethylquinazoline Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 4-amino-6,8-dimethylquinazoline derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure, appearing in numerous biologically active molecules, including approved anticancer agents.[1][2] The specific substitution pattern of an amino group at the 4-position, along with methyl groups at the 6- and 8-positions, offers a unique framework for developing novel therapeutic agents.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the strategic synthesis, providing not just protocols but also the underlying chemical principles and rationale for the experimental choices.

Introduction to the Quinazoline Scaffold

Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1] This aromatic system is a versatile scaffold for drug design due to its ability to interact with a wide range of biological targets.[2] The 4-aminoquinazoline core, in particular, is a well-established pharmacophore, known for its role in inhibiting tyrosine kinases, which are crucial regulators of cell growth and proliferation.[3] The addition of methyl groups at the 6 and 8 positions can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific targets.

Strategic Approach to Synthesis

The synthesis of 4-amino-6,8-dimethylquinazoline can be approached through several strategic routes. The selection of a particular pathway depends on the availability of starting materials, desired scale of synthesis, and laboratory capabilities. Two primary and scientifically sound strategies are presented here:

  • Route A: From 2-Amino-3,5-dimethylbenzonitrile. This is often the more direct route to the desired 4-amino product.

  • Route B: Via the Niementowski Reaction. A classic and reliable method for constructing the quinazoline core, followed by functional group manipulation.[4][5]

The following sections will provide detailed protocols for each of these synthetic pathways.

Route A: Synthesis from 2-Amino-3,5-dimethylbenzonitrile

This is a highly efficient method that directly installs the desired 4-amino group. The key is the formation of an N,N-dimethylformamidine intermediate, which readily cyclizes in the presence of an ammonia source.

Experimental Workflow: Route A

Route A Workflow A 2-Amino-3,5-dimethylbenzonitrile C Intermediate: (E)-N'-(2-cyano-4,6-dimethylphenyl)- N,N-dimethylformimidamide A->C Reaction B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E 4-Amino-6,8-dimethylquinazoline C->E Cyclization D Ammonium Acetate Acetic Acid D->E Reagents Route B Workflow A 2-Amino-3,5-dimethylbenzoic acid C 6,8-Dimethylquinazolin-4(3H)-one A->C Niementowski Reaction B Formamide B->C Reagent E 4-Chloro-6,8-dimethylquinazoline C->E Chlorination D Thionyl Chloride (SOCl2) cat. DMF D->E Reagents G 4-Amino-6,8-dimethylquinazoline E->G Amination F Ammonia Source (e.g., NH4OH) F->G Reagent

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-6,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline core is a "privileged scaffold" in medicinal chemistry, forming the foundational structure for numerous therapeutic agents.[1][2] Its rigid, bicyclic nature provides an ideal framework for the precise spatial arrangement of various functional groups, enabling targeted interactions with the ATP-binding pockets of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] Several FDA-approved kinase inhibitors, such as Gefitinib and Erlotinib, are built upon the quinazoline framework and have revolutionized the treatment of specific cancers.[5] This document provides a detailed guide for researchers and drug development professionals on the utilization of a key intermediate, 4-Chloro-6,8-dimethylquinazoline, in the synthesis of novel kinase inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

PART 1: The Strategic Importance of this compound

This compound serves as a versatile and crucial building block in the synthesis of a diverse array of kinase inhibitors. The strategic placement of the chlorine atom at the 4-position makes it an excellent electrophilic site, susceptible to nucleophilic aromatic substitution (SNAr).[5][6] This reactivity is the cornerstone of its utility, allowing for the facile introduction of various amine-containing moieties, which are often critical for binding to the hinge region of the kinase active site.

The methyl groups at the 6 and 8 positions are not merely passive substituents. They play a significant role in modulating the electronic properties of the quinazoline ring system and can influence the molecule's solubility, metabolic stability, and even its binding affinity through steric interactions within the target protein's binding pocket.

Safety and Handling of this compound

As with any chlorinated heterocyclic compound, appropriate safety precautions are paramount.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Health Hazards: This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[8][9] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][10]

PART 2: Synthetic Protocols for Kinase Inhibitor Scaffolds

The primary synthetic route leveraging this compound involves its reaction with a wide range of primary and secondary amines to furnish 4-aminoquinazoline derivatives.[5] This section will detail a generalized yet robust protocol for this key transformation.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of a 4-anilino-6,8-dimethylquinazoline derivative, a common core structure in many kinase inhibitors.[5]

Reaction Scheme:

SNAr_Reaction cluster_reactants Reactants cluster_products Product This compound This compound Kinase_Inhibitor_Core N-(substituted-phenyl)-6,8-dimethylquinazolin-4-amine This compound->Kinase_Inhibitor_Core Solvent (e.g., Isopropanol) Reflux Substituted_Aniline Substituted Aniline (e.g., 3-ethynylaniline) Substituted_Aniline->Kinase_Inhibitor_Core

Caption: General workflow for the synthesis of a kinase inhibitor core.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound192.651.0 g5.19
Substituted Aniline (e.g., 3-ethynylaniline)117.150.67 g5.71
Isopropanol (IPA)60.1020 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.19 mmol).

  • Reagent Addition: Add the substituted aniline (e.g., 3-ethynylaniline, 0.67 g, 5.71 mmol, 1.1 equivalents) to the flask.

  • Solvent Addition: Add isopropanol (20 mL) to the flask. The choice of isopropanol is based on its ability to dissolve the reactants and its suitable boiling point for this reaction.[11]

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the product may form upon cooling.

  • Isolation: Filter the solid product and wash it with a small amount of cold isopropanol to remove any unreacted starting materials.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Rationale and Causality:

  • Excess Aniline: A slight excess of the aniline is used to ensure the complete consumption of the limiting reagent, this compound.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

  • Solvent Choice: Isopropanol is a common solvent for this type of reaction due to its polarity and boiling point. Other solvents like n-butanol or dimethylformamide (DMF) can also be used depending on the reactivity of the specific aniline.[12]

Suzuki Coupling for Further Functionalization

For kinase inhibitors requiring an aryl or heteroaryl substituent at a different position (assuming a bromo- or iodo-substituted quinazoline precursor), a Suzuki-Miyaura cross-coupling reaction can be employed. This powerful carbon-carbon bond-forming reaction is widely used in medicinal chemistry.[13]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Product Bromoquinazoline Bromo-substituted 4-aminoquinazoline Functionalized_Inhibitor Aryl/Heteroaryl-substituted Kinase Inhibitor Bromoquinazoline->Functionalized_Inhibitor Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Functionalized_Inhibitor

Caption: Suzuki coupling for advanced inhibitor synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Bromo-substituted 4-aminoquinazoline-1.0 equiv-
Aryl/Heteroaryl Boronic Acid-1.2 equiv-
Tetrakis(triphenylphosphine)palladium(0)1155.560.05 equiv-
Potassium Carbonate (K₂CO₃)138.212.0 equiv-
Toluene92.14--
Water18.02--

Step-by-Step Methodology:

  • Inert Atmosphere: To a Schlenk flask, add the bromo-substituted 4-aminoquinazoline, the aryl/heteroaryl boronic acid, and potassium carbonate.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio). Then, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale and Causality:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Two-Phase System: The use of a biphasic solvent system (toluene/water) is common in Suzuki couplings to facilitate the dissolution of both the organic-soluble reactants and the inorganic base.

PART 3: Characterization and Biological Evaluation

Following synthesis, the identity and purity of the compounds must be confirmed using standard analytical techniques.

Quantitative Data Summary:

Compound IDSynthetic RouteYield (%)Purity (HPLC, %)IC₅₀ (nM) vs. Target Kinase
XYZ-001 SNAr85>9815
XYZ-002 SNAr78>9925
XYZ-003 Suzuki Coupling65>978

Note: IC₅₀ values are hypothetical and would be determined experimentally.

In Vitro Kinase Assay Protocol

A common method to assess the inhibitory activity of the synthesized compounds is a biochemical kinase assay.

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a microplate well, combine the purified target kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.[3]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

PART 4: Signaling Pathway Context

The synthesized kinase inhibitors often target specific nodes in cellular signaling pathways that are aberrantly activated in cancer. For instance, many quinazoline-based inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Quinazoline Inhibitor (e.g., XYZ-001) Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and the point of intervention for a quinazoline-based inhibitor.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward nucleophilic aromatic substitution and the potential for further functionalization via cross-coupling reactions provide medicinal chemists with a powerful toolkit to generate diverse libraries of compounds for drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their quest for the next generation of targeted cancer therapeutics.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules, 28(7), 3041. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (n.d.). MDPI. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules, 27(19), 6267. [Link]

  • Novel quinazoline derivatives: key pharmacological activities. (2024). Zenodo. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Semantic Scholar. [Link]

  • Reaction of 4-chloroquinazolines (C) with different amines leading to... (n.d.). ResearchGate. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). RSC Advances, 11(34), 20958-20967. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). European Journal of Medicinal Chemistry, 68, 22-34. [Link]

  • Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (2018). Journal of Medicinal Chemistry, 61(17), 7800-7815. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2019). Journal of Medicinal Chemistry, 62(1), 303-319. [Link]

  • Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. (2018). Molecules, 23(9), 2194. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(12), 2841. [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]

Sources

Application of 4-Chloro-6,8-dimethylquinazoline in Antimicrobial Drug Discovery: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents.[1][2][3] Among the myriad of heterocyclic compounds, the quinazoline nucleus has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][4][5][6] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity.[6] This document provides a detailed guide for researchers on the potential application and evaluation of a specific derivative, 4-Chloro-6,8-dimethylquinazoline, in the discovery of new antimicrobial drugs. While this specific molecule is a novel entity for the purpose of this guide, its structural motifs—a chloro group at position 4 and methyl groups at positions 6 and 8—are informed by established structure-activity relationship (SAR) studies within the quinazoline class, suggesting a promising profile for antimicrobial efficacy.[6]

Compound Profile: this compound

Structure:

A simplified representation of the this compound structure.

The 4-chloro substitution is a key reactive site, often utilized for further derivatization to enhance biological activity or for direct interaction with biological targets.[7] The dimethyl substitutions at positions 6 and 8 are anticipated to modulate the compound's lipophilicity and steric profile, which can influence its membrane permeability and target engagement.

Hypothesized Mechanism of Action

Quinazoline derivatives have been reported to exert their antimicrobial effects through various mechanisms. A prominent target is DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[8] By inhibiting this enzyme, quinazolines can disrupt critical cellular processes, leading to bacterial cell death. The proposed workflow for investigating this compound will therefore include assays to determine its antimicrobial efficacy and to probe its potential mechanism of action.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the antimicrobial and cytotoxicological evaluation of this compound.

I. Antimicrobial Susceptibility Testing

The primary objective is to determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacterial and fungal strains.

Workflow for Antimicrobial Susceptibility Testing:

workflow1 A Prepare Standardized Microbial Inoculum (0.5 McFarland) C Inoculate wells with Standardized Microorganism A->C B Perform Serial Dilutions of This compound in 96-well plate B->C D Incubate at 35-37°C for 16-24 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Optional: Determine MBC (Plate from clear wells) E->F

Caption: Workflow for MIC and MBC Determination.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [9][10][11]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)[12]

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth and inoculum without compound)

  • Sterility control (broth only)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.

    • Add 200 µL of the highest concentration of this compound (prepared in broth) to the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Prepare the microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Add 10 µL of the diluted inoculum to each well (except the sterility control).

  • Controls:

    • Positive Control: Wells containing broth, inoculum, and a standard antibiotic.

    • Negative Control: Wells containing broth and inoculum.

    • Sterility Control: Wells containing only broth.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria and 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[9]

Protocol 2: Agar Well Diffusion Method [9][11]

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cork borer

  • This compound solution of known concentration

Procedure:

  • Preparation of Agar Plates:

    • Using a sterile swab, create a uniform lawn of the test microorganism on the MHA plate.

  • Creation of Wells:

    • Use a sterile cork borer to create wells in the agar.

  • Application of Compound:

    • Add a fixed volume (e.g., 100 µL) of the this compound solution to a designated well.

    • Include a positive control (standard antibiotic) and a negative control (solvent) in separate wells.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.

Data Presentation: Summary of Antimicrobial Activity

MicroorganismGram StainMIC of this compound (µg/mL)Positive Control MIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Candida albicansFungi
Aspergillus nigerFungi
II. Cytotoxicity Assays

It is crucial to assess the toxicity of a potential antimicrobial agent against mammalian cells to ensure its selectivity for microbial targets.[13][14]

Workflow for Cytotoxicity Assessment:

workflow2 A Seed Mammalian Cells in 96-well plate and allow to adhere B Treat cells with various concentrations of This compound A->B C Incubate for 24-48 hours B->C D Perform Cytotoxicity Assay (e.g., MTT, LDH) C->D E Measure Absorbance/ Fluorescence D->E F Calculate IC50 (Concentration for 50% inhibition of cell viability) E->F

Caption: General Workflow for Cytotoxicity Assays.

Protocol 3: MTT Assay for Cell Viability [15][16]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound and incubate for 24-48 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Protocol 4: LDH Release Assay for Membrane Integrity [13][14]

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.

Materials:

  • Mammalian cell line

  • 96-well cell culture plates

  • This compound

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • LDH Measurement:

    • After the incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

  • Data Analysis:

    • Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Data Presentation: Summary of Cytotoxicity

Cell LineAssayIC50 of this compound (µM)Positive Control IC50 (µM)
HEK293MTT
HepG2MTT
HEK293LDH
HepG2LDH

Interpretation and Next Steps

A promising antimicrobial candidate will exhibit low MIC values against a broad spectrum of microorganisms and high IC50 values in cytotoxicity assays, indicating high selectivity. The ratio of the cytotoxic concentration to the antimicrobial concentration (Selectivity Index = IC50/MIC) is a critical parameter in evaluating the therapeutic potential of the compound.

Should this compound demonstrate a favorable selectivity index, further studies would be warranted, including:

  • Time-kill kinetics assays to determine if the compound is bactericidal or bacteriostatic.[17]

  • Mechanism of action studies , such as DNA gyrase inhibition assays.

  • In vivo efficacy and toxicity studies in animal models.

Conclusion

This compound represents a promising starting point for the development of novel antimicrobial agents based on the well-established therapeutic potential of the quinazoline scaffold. The detailed protocols provided in this document offer a robust framework for the systematic evaluation of its antimicrobial activity and cytotoxicity, paving the way for its potential advancement in the drug discovery pipeline.

References

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 75-89). Humana Press, New York, NY. [Link]

  • Kretschmer, D., Gekeler, C., & Wolz, C. (2022). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Bacterial Pathogenesis (pp. 101-116). Humana, New York, NY. [Link]

  • El-Gazzar, M. G., Al-Salahat, K. A., & El-Hazek, R. M. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme. Molecules, 27(19), 6543. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research on Chemical Intermediates, 42(6), 5693-5735. [Link]

  • Recent Developments in the Antimicrobial Activity of Quinazoline. (2023). Research in Pharmacy and Health Sciences. [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). Current Organic Chemistry, 26(1), 2-19. [Link]

  • Al-Omary, F. A., Al-Ghorbani, M. A., & Sarheed, O. A. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: A Journal of Pharmaceutical Science, 9(2), 1-8. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2023). Oriental Journal of Chemistry, 39(5). [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2020). Journal of Experimental and Clinical Pharmacology. [Link]

  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2022). ResearchGate. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2016). Semantic Scholar. [Link]

  • El-Baky, R. M. A., & El-Gendy, A. O. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. BioMed research international, 2018. [Link]

  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1), 1-5. [Link]

  • de Oliveira, R. B., de Castro, P. P., & de Oliveira, H. C. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein journal of organic chemistry, 14, 2961-2969. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2022). Results in Chemistry. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Wanger, A. (2022). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • de la Fuente-Núñez, C., Silva, O. N., & Lu, T. K. (2019). Cathelicidin-like Peptide for Resistant Acinetobacter baumannii Control. Antibiotics, 8(4), 233. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. [Link]

  • Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. (2021). Letters in Drug Design & Discovery, 18(1), 77-85. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2011). Novel 6, 8-dibromo-4 (3H) quinazolinone derivatives of anti-bacterial and anti-fungal activities. European journal of medicinal chemistry, 46(9), 4647-4654. [Link]

  • Luo, H., Li, Y., & Li, J. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European journal of medicinal chemistry, 84, 136-144. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).

Sources

Microwave-Assisted Synthesis of 4-Anilino-6,8-dimethylquinazolines: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quinazolines and the Advent of Microwave Synthesis

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1] Among these, 4-anilinoquinazoline derivatives have garnered significant attention, particularly as kinase inhibitors in targeted cancer therapy.[2][3] The substitution pattern on the quinazoline core and the aniline moiety plays a crucial role in modulating their therapeutic efficacy. The 6,8-dimethyl substitution, in particular, offers a unique lipophilic profile that can influence pharmacokinetic and pharmacodynamic properties.

Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and often higher-yielding alternative.[5][6][7][8] Microwave irradiation directly and efficiently heats the reaction mixture, leading to rapid reaction rates and cleaner product profiles.[7][8][9] This application note provides a detailed protocol for the microwave-assisted synthesis of 4-anilino-6,8-dimethylquinazolines, grounded in the principles of efficiency and reproducibility for researchers in drug discovery and development.

The Rationale for Microwave Assistance: A Mechanistic Perspective

Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture, such as the reactants and solvent, align with the oscillating electric field of the microwaves. This rapid reorientation generates heat efficiently and uniformly throughout the sample. This volumetric heating minimizes thermal gradients and localized overheating, often leading to cleaner reactions and higher yields compared to conventional heating.[9]

The synthesis of 4-anilinoquinazolines typically proceeds through a nucleophilic aromatic substitution (SNAAr) reaction between a 4-chloroquinazoline precursor and an appropriately substituted aniline. Microwave irradiation significantly accelerates this process by:

  • Enhanced Reaction Rates: The rapid and efficient heating dramatically shortens reaction times, often from hours to mere minutes.[4][9]

  • Improved Yields: By minimizing byproduct formation through controlled and uniform heating, microwave synthesis often leads to higher isolated yields of the desired product.[6][10]

  • Milder Conditions: The efficiency of microwave heating can allow for reactions to be conducted at lower overall temperatures or for shorter durations, preserving sensitive functional groups.[5]

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[5][7][8]

Experimental Workflow Overview

The synthesis of 4-anilino-6,8-dimethylquinazolines via microwave assistance can be conceptually broken down into two main stages: the formation of the key intermediate, 4-chloro-6,8-dimethylquinazoline, followed by the microwave-mediated nucleophilic aromatic substitution with the desired aniline.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Microwave-Assisted N-Arylation A 2-Amino-3,5-dimethylbenzonitrile D 4-Hydroxy-6,8-dimethylquinazoline A->D Cyclization B Triethyl orthoformate B->D C Formic Acid C->D F This compound D->F Chlorination E Thionyl Chloride (SOCl2) E->F G This compound F->G K 4-Anilino-6,8-dimethylquinazoline Product G->K SNAAr Reaction H Substituted Aniline H->K I Solvent (e.g., 2-Propanol) J Microwave Irradiation I->J J->K Accelerated Synthesis caption Experimental Workflow.

Caption: Overall workflow for the synthesis of 4-anilino-6,8-dimethylquinazolines.

Detailed Protocols

Part 1: Synthesis of this compound

This precursor is synthesized in a two-step process from 2-amino-3,5-dimethylbenzonitrile.

Step 1a: Synthesis of 6,8-Dimethylquinazolin-4(3H)-one

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-3,5-dimethylbenzonitrile (1.0 eq), triethyl orthoformate (3.0 eq), and formic acid (5.0 eq).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate will form. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 6,8-dimethylquinazolin-4(3H)-one.

Step 1b: Synthesis of this compound

  • Reagents & Setup: In a well-ventilated fume hood, suspend 6,8-dimethylquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (10.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux for 2-3 hours. The solution should become clear.

  • Work-up: Carefully remove the excess thionyl chloride under reduced pressure. To the resulting residue, add cold saturated sodium bicarbonate solution to neutralize the remaining acid. The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.

Part 2: Microwave-Assisted Synthesis of 4-Anilino-6,8-dimethylquinazolines

This protocol details the final, microwave-accelerated N-arylation step.

Materials & Equipment:

  • This compound (from Part 1)

  • Substituted aniline (1.1 eq)

  • 2-Propanol (or other suitable high-boiling polar solvent)

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vial with a stir bar

Protocol:

  • Vial Preparation: To a 10 mL microwave reaction vial, add this compound (1.0 eq, e.g., 100 mg), the desired substituted aniline (1.1 eq), and 2-propanol (3-5 mL).

  • Microwave Parameters: Seal the vial and place it in the microwave reactor. Irradiate the mixture under the conditions specified in the table below. These are starting parameters and may require optimization for different anilines.

ParameterValue
Temperature120-150 °C
Time10-30 minutes
Power100-200 W (dynamic)
PressureMonitored (typically <20 bar)
  • Reaction Monitoring: After the initial irradiation time, cool the vial to room temperature. Spot a small aliquot on a TLC plate to check for the consumption of the starting material. If the reaction is incomplete, it can be subjected to further irradiation in 5-10 minute intervals.

  • Product Isolation and Purification:

    • Upon completion, cool the reaction vial. A precipitate of the product may form.

    • Filter the solid product and wash with a small amount of cold 2-propanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAAr)

The core reaction is a nucleophilic aromatic substitution where the aniline nitrogen acts as the nucleophile, attacking the electron-deficient C4 position of the quinazoline ring, leading to the displacement of the chloride leaving group.

G quinazoline This compound meisenheimer Meisenheimer-like Intermediate quinazoline->meisenheimer Nucleophilic Attack aniline Substituted Aniline aniline->meisenheimer product 4-Anilino-6,8-dimethylquinazoline meisenheimer->product Loss of Cl- microwave Microwave Irradiation microwave->meisenheimer Accelerates formation microwave->product Drives reaction to completion caption SNAAr Mechanism.

Caption: The SNAAr mechanism for 4-anilinoquinazoline synthesis.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure proper sealing of the microwave vial.
Side reactions.Lower the reaction temperature. Screen different solvents.
Reaction Not Starting Poor microwave absorption.Add a small amount of a polar co-solvent (e.g., DMF, NMP) or a carbothermal additive (e.g., silicon carbide).
Low reactivity of aniline.Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.
Product Degradation Excessive temperature or time.Reduce the microwave power, temperature, or reaction time.

Conclusion

The microwave-assisted synthesis of 4-anilino-6,8-dimethylquinazolines represents a significant improvement over classical synthetic methods.[4][10] The protocols outlined in this application note provide a robust and efficient pathway to these medicinally important molecules, characterized by drastically reduced reaction times, often improved yields, and operational simplicity. This methodology is highly amenable to the rapid generation of compound libraries for structure-activity relationship (SAR) studies, thereby accelerating the drug discovery and development process.

References

  • Al-Omar, M. A., & El-Azab, A. S. (2010). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents: molecular docking study. European Journal of Medicinal Chemistry, 45(9), 4188–4198.
  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.
  • Chandregowda, V., Kush, A. K., & Reddy, G. C. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3046–3055.
  • Foucourt, A., et al. (2010). Microwave-accelerated Dimroth rearrangement for the synthesis of 4-anilino-6-nitroquinazolines. Tetrahedron Letters, 51(43), 5893-5895.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved from [Link]

  • PMC. (n.d.). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]

  • Saad, H. A. (2015). Microwave-Assisted Synthesis of New 6-Ureido-4-anilinoquinazoline Derivatives. Asian Journal of Chemistry, 27(10), 3627-3630.
  • Semantic Scholar. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • Singh, R., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(2), 293-304.
  • Son, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127472.
  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Microwave assisted green organic synthesis. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-6,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle is pivotal for the exploration of new chemical space and the development of novel drug candidates. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the derivatization of halogenated quinazolines, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. This document provides a detailed guide for the application of several key palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—to the 4-Chloro-6,8-dimethylquinazoline substrate. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the underlying mechanistic principles, explains the rationale behind protocol design, and provides detailed, field-proven experimental procedures to empower researchers in their synthetic endeavors.

Introduction: The Significance of Quinazoline Functionalization

Quinazoline and its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substitution pattern on the quinazoline ring system dictates its pharmacological profile. The C4 position of the quinazoline nucleus is particularly susceptible to nucleophilic substitution, making 4-chloroquinazolines key intermediates for molecular elaboration. The introduction of the 6,8-dimethyl substitution pattern modifies the electronic and steric properties of the scaffold, potentially influencing biological activity and metabolic stability.

Palladium-catalyzed cross-coupling reactions offer an unparalleled platform for the late-stage functionalization of complex molecules under relatively mild conditions, a feature highly valued in drug discovery campaigns.[1] This guide focuses on the practical application of these transformative reactions to this compound, a versatile building block for the synthesis of novel bioactive compounds.

Core Principles: Understanding the Palladium Catalytic Cycle

The efficacy of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle that seamlessly orchestrates the formation of new chemical bonds. A generalized understanding of this cycle is crucial for troubleshooting and optimizing reactions.

The cycle typically involves a Pd(0) species as the active catalyst. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.

  • Transmetalation (for Suzuki, Sonogashira): A nucleophilic coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic moiety to the Pd(II) center, displacing the halide. This step is typically facilitated by a base.

  • Carbopalladation/Migratory Insertion (for Heck): In the Heck reaction, an alkene coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond.

  • β-Hydride Elimination (for Heck): Following migratory insertion, a hydrogen atom from the adjacent carbon is eliminated, forming the C-C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The newly coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

dot digraph "Generalized_Palladium_Catalytic_Cycle" { graph [layout=circo, splines=true, overlap=false, rankdir="LR", maxiter=1000, size="7.5,7.5", ratio=fill]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_ArX [label="Ar-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation\n(R-M)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_ArR [label="Ar-Pd(II)L₂-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_ArX; PdII_ArX -> Transmetalation [label="R-M"]; Transmetalation -> PdII_ArR; PdII_ArR -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } केंद Caption: Generalized Palladium Catalytic Cycle.

Safety and Handling of this compound

Prior to any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents.

  • Hazard Identification: this compound is expected to be a skin, eye, and respiratory irritant.[2] Handle with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials. The compound may be moisture-sensitive.

Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of reaction parameters may be necessary for specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron species with a halide.[3] For chloroquinazolines, the choice of a highly active catalyst system is crucial.[4]

Protocol: Synthesis of 4-Aryl-6,8-dimethylquinazolines

Suzuki_Workflow

Reagents & Conditions:

ComponentSuggested ReagentEquivalentsMolarity (mol/L)Notes
Substrate This compound1.0~0.1Ensure substrate is pure and dry.
Coupling Partner Arylboronic Acid1.2 - 1.5A slight excess ensures complete consumption of the starting material.
Palladium Precatalyst Pd₂(dba)₃0.02Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source.
Ligand XPhos0.08A bulky, electron-rich phosphine ligand is recommended for activating the C-Cl bond.[5]
Base K₃PO₄3.0A strong, non-nucleophilic base is generally effective.[6]
Solvent 1,4-Dioxane/Water (4:1)Degas the solvent thoroughly by sparging with argon or nitrogen.
Temperature 100 °C
Time 12 - 24 hMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides, a transformation that is fundamental in medicinal chemistry.[7]

Protocol: Synthesis of 4-Amino-6,8-dimethylquinazolines

Reagents & Conditions:

ComponentSuggested ReagentEquivalentsMolarity (mol/L)Notes
Substrate This compound1.0~0.1
Coupling Partner Primary or Secondary Amine1.2
Palladium Precatalyst Pd(OAc)₂0.02Palladium(II) acetate is a common and air-stable precatalyst.
Ligand RuPhos0.04Buchwald's third-generation ligands are highly effective.
Base NaOt-Bu1.4Sodium tert-butoxide is a strong, non-nucleophilic base.
Solvent TolueneAnhydrous and degassed.
Temperature 110 °C
Time 4 - 12 hMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, RuPhos, and NaOt-Bu to a dry Schlenk flask.

  • Add the this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[8] It typically employs both palladium and copper(I) catalysts.

Protocol: Synthesis of 4-Alkynyl-6,8-dimethylquinazolines

Reagents & Conditions:

ComponentSuggested ReagentEquivalentsMolarity (mol/L)Notes
Substrate This compound1.0~0.1
Coupling Partner Terminal Alkyne1.5
Palladium Catalyst Pd(PPh₃)₄0.05Tetrakis(triphenylphosphine)palladium(0).
Copper Co-catalyst CuI0.10Copper(I) iodide.
Base Triethylamine (Et₃N)3.0Also serves as a solvent in some cases.
Solvent DMF or THFAnhydrous and degassed.
Temperature 60 - 80 °C
Time 6 - 18 hMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent (DMF or THF).

  • Add triethylamine followed by the terminal alkyne via syringe.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction's progress.

  • Once complete, cool to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a reaction of broad synthetic utility.[9]

Protocol: Synthesis of 4-Vinyl-6,8-dimethylquinazolines

Reagents & Conditions:

ComponentSuggested ReagentEquivalentsMolarity (mol/L)Notes
Substrate This compound1.0~0.1
Coupling Partner Alkene (e.g., n-butyl acrylate)1.5
Palladium Precatalyst Pd(OAc)₂0.05
Ligand P(o-tol)₃0.10Tri(o-tolyl)phosphine.
Base Na₂CO₃ or Et₃N2.0The choice of base can influence the reaction outcome.[8]
Solvent DMF or DMAAnhydrous and degassed.
Temperature 120 - 140 °CHigher temperatures are often required for aryl chlorides.
Time 12 - 48 h

Step-by-Step Procedure:

  • In a sealable reaction vessel, combine this compound, Pd(OAc)₂, P(o-tol)₃, and the base.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent and the alkene.

  • Seal the vessel and heat to the specified temperature with stirring.

  • After the reaction is complete, cool to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the organic phase with brine, dry over a drying agent, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions detailed herein provide a robust and versatile toolkit for the derivatization of this compound. By understanding the fundamental principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of novel quinazoline derivatives for biological screening. The continued development of more active and stable catalyst systems will undoubtedly further expand the scope and applicability of these powerful synthetic methods in the pursuit of new medicines.

References

  • AIP Publishing. (2021). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Conference Proceedings. [Link]

  • Breza, N., Pato, J., Őrfi, L., & Kéri, G. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction.
  • de Oliveira, R. B., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 24(15), 2786. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ResearchGate. (2017). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. [Link]

  • National Institutes of Health. (n.d.). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]

  • Royal Society of Chemistry. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]

  • ACS Publications. (2016). Catalysis and Regioselectivity of the Aqueous Heck Reaction by Pd(0) Nanoparticles under Ultrasonic Irradiation. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • ResearchGate. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. [Link]

Sources

Analytical methods for purity assessment of 4-Chloro-6,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-6,8-dimethylquinazoline is a key intermediate in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final drug product. This document provides a comprehensive guide to the analytical methods for the purity assessment of this compound, intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be robust, accurate, and adhere to the principles of scientific integrity, drawing from established analytical practices and regulatory guidelines such as those from the International Council for Harmonisation (ICH).

The purity analysis of this compound involves a multi-faceted approach to identify and quantify not only the main component but also any process-related impurities, degradation products, and residual solvents. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity profile.

Understanding Potential Impurities

A thorough understanding of the synthetic route is paramount in identifying potential process-related impurities. While a specific, validated synthesis for this compound is not widely published, analogous syntheses of 4-chloroquinazolines typically involve the chlorination of the corresponding quinazolin-4-one.[1][2]

Potential Process-Related Impurities May Include:

  • Starting Materials: Unreacted precursors used in the initial stages of the synthesis.

  • Intermediates: Such as 6,8-dimethylquinazolin-4-one, the immediate precursor to the final product.

  • By-products: Formed from side reactions during the synthesis.

  • Reagents and Catalysts: Residual amounts of reagents used in the chlorination step (e.g., phosphorus oxychloride, thionyl chloride) and any catalysts.

Potential Degradation Products:

Forced degradation studies are crucial to identify potential degradation products that may form under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).[3][4][5][6] For a chloro-quinazoline derivative, potential degradation pathways could involve hydrolysis of the chloro group to a hydroxyl group, forming 6,8-dimethylquinazolin-4-one.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the primary technique for the purity assessment of this compound due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method should be able to separate the main peak from all potential impurities and degradation products.

Recommended HPLC Method (Stability-Indicating)

This method is designed to be stability-indicating, meaning it can resolve the active ingredient from its degradation products.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV-Vis scan)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Protocol: HPLC Purity Determination
  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of approximately 100 µg/mL.

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the blank (diluent), followed by the standard solution and the sample solution.

  • Calculation: Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main component.

    Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Method Validation

The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7]

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Specificity The main peak is resolved from all impurity and degradation peaks (resolution > 1.5).
Linearity Correlation coefficient (r²) > 0.999 over a range of 50-150% of the target concentration.
Accuracy 98.0% to 102.0% recovery at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).

Orthogonal Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique to HPLC, particularly for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.

Recommended GC-MS Method

Table 3: GC-MS Method Parameters

ParameterRecommended Conditions
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Oven Temperature Program Initial 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-450 amu
Protocol: GC-MS Analysis for Volatile Impurities
  • Sample Preparation: Accurately weigh about 50 mg of the this compound sample into a headspace vial. Add a suitable solvent (e.g., DMSO or DMF) that will dissolve the sample but not interfere with the analysis.

  • Analysis: Place the vial in the headspace auto-sampler and analyze using the conditions in Table 3.

  • Identification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are vital for the structural elucidation of the main compound and any unknown impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern. The predicted monoisotopic mass for C₁₁H₁₀ClN is 191.05 Da.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • UV-Vis Spectroscopy: Used to determine the optimal detection wavelength for HPLC analysis. Quinazoline derivatives typically exhibit strong absorbance in the UV region.[5][9]

Forced Degradation Studies

To establish the stability-indicating nature of the analytical methods, forced degradation studies should be performed under the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

Samples from these studies should be analyzed by the developed HPLC method to demonstrate the separation of degradation products from the main peak.

Workflow Diagrams

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample This compound Sample Prep_HPLC Prepare for HPLC (Dilution in Mobile Phase) Sample->Prep_HPLC Prep_GC Prepare for GC-MS (Headspace Vial with DMSO) Sample->Prep_GC Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Sample->Spectroscopy HPLC RP-HPLC-UV Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GC->GCMS Purity_Calc Purity Calculation (Area % Normalization) HPLC->Purity_Calc Impurity_ID Impurity Identification (Mass Spectra) GCMS->Impurity_ID Struct_Confirm Structural Confirmation Spectroscopy->Struct_Confirm Final_Report Generate Certificate of Analysis Purity_Calc->Final_Report Impurity_ID->Final_Report Struct_Confirm->Final_Report Method_Validation_Flow Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Logical flow for the validation of the analytical method.

Conclusion

The purity of this compound is a critical quality attribute that must be rigorously controlled. The combination of a stability-indicating RP-HPLC method for the primary purity assessment and an orthogonal GC-MS method for volatile impurities provides a comprehensive analytical strategy. It is imperative that these methods are thoroughly validated according to ICH guidelines to ensure reliable and accurate results. The protocols and parameters provided in this application note serve as a robust starting point for the development and implementation of a comprehensive purity testing regimen for this compound.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. (2016-12-14). Available at: [Link]

  • Forced Degradation – A Review. (2022-11-30). Available at: [Link]

  • (a) UV–Vis spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. (b)... - ResearchGate. Available at: [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. Available at: [Link]

  • Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent - ResearchGate. Available at: [Link]

  • 4-Chloro-N,N-dimethylaniline | C8H10ClN | CID 136530 - PubChem. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Available at: [Link]

  • 4-Chloro-6-nitroquinazoline | C8H4ClN3O2 | CID 11356257 - PubChem. Available at: [Link]

  • UV-Vis spectrum of 6-phenethyl-5,6-dihydrobenzoi[2][5]midazo[1,2-c]quinazoline.[5] Available at: [Link]

  • 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem. Available at: [Link]

  • 4-chloro-6,8-dimethylquinoline (C11H10ClN) - PubChemLite. Available at: [Link]

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • 6-Chloro-3,8-dimethyl-2,4(1H,3H)-quinazolinedione - Pharmaffiliates. Available at: [Link]

  • 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem. Available at: [Link]

  • A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC - NIH. Available at: [Link]

Sources

Scale-up synthesis of 4-Chloro-6,8-dimethylquinazoline for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Robust and Scalable Synthesis of 4-Chloro-6,8-dimethylquinazoline for Preclinical Development

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several approved kinase inhibitors.[1][2][3] this compound, in particular, serves as a critical starting material for the synthesis of novel drug candidates, enabling facile C-4 substitution to build diverse compound libraries for preclinical evaluation.[4] The transition from bench-scale synthesis to the production of multi-gram or kilogram quantities required for comprehensive preclinical studies presents significant challenges in terms of safety, scalability, and purity. This document provides a detailed, two-step protocol for the robust, scale-up synthesis of this compound, commencing from commercially available 2-amino-3,5-dimethylbenzoic acid. The methodology is designed to ensure high yield, consistent purity (>98%), and operational safety, addressing the critical needs of drug development professionals.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is strategically executed in two distinct stages. This approach was selected for its reliability, use of cost-effective reagents, and amenability to scale-up.

  • Step 1: Cyclocondensation to 6,8-Dimethylquinazolin-4(3H)-one. The initial step involves the formation of the core quinazolinone ring system. This is achieved through the high-temperature condensation of 2-amino-3,5-dimethylbenzoic acid with formamide. Formamide serves as both a reactant (a source of the C2 carbon) and the solvent, driving the reaction to completion.

  • Step 2: Chlorination to this compound. The intermediate quinazolinone is converted to the final product via chlorination. Phosphorus oxychloride (POCl₃) is employed as the chlorinating agent. This is a highly effective but hazardous step that requires stringent process controls, particularly during scale-up, to manage reactivity and ensure operator safety.[5][6][7]

The overall synthetic transformation is depicted below.

G cluster_0 Overall Synthesis A 2-Amino-3,5-dimethylbenzoic Acid B 6,8-Dimethylquinazolin-4(3H)-one A->B Step 1: Formamide, Δ C This compound B->C Step 2: POCl₃, Δ

Figure 1: Overall two-step synthesis pathway.

Part I: Scale-Up Synthesis of 6,8-Dimethylquinazolin-4(3H)-one (Intermediate I)

Principle and Rationale

This cyclocondensation reaction is a classic and robust method for forming the quinazolinone core. The reaction proceeds via an initial N-formylation of the anthranilic acid, followed by an intramolecular cyclization and subsequent dehydration at elevated temperatures to yield the thermodynamically stable heterocyclic product. Using formamide as the solvent obviates the need for additional, potentially complicating solvents and simplifies the initial reaction setup.

Materials and Equipment

Table 1: Reagents and Materials for Intermediate I

Reagent/MaterialGradeMolar Mass ( g/mol )Amount (for 100g scale)Moles
2-Amino-3,5-dimethylbenzoic acid≥98%165.19100.0 g0.605
FormamideACS Reagent, ≥99.5%45.04400 mL8.88
Deionized WaterN/A18.02As neededN/A
Sodium Hydroxide (NaOH) PelletsACS Reagent, ≥97%40.00For 1M solutionN/A
Ethanol (for recrystallization)Reagent Grade46.07As neededN/A

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer with overhead motor

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser with gas outlet to a scrubber

  • Large Büchner funnel and vacuum flask

  • Drying oven

Step-by-Step Experimental Protocol (100 g Scale)
  • Reactor Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, reflux condenser, and thermocouple. Ensure the gas outlet from the condenser is directed to a gas scrubber containing dilute acid to neutralize ammonia vapor produced during the reaction.

  • Charging Reagents: To the flask, add 2-amino-3,5-dimethylbenzoic acid (100.0 g, 0.605 mol) and formamide (400 mL).

  • Reaction Execution: Begin stirring the slurry to ensure good mixing. Heat the mixture to 160-165 °C. The solids will dissolve as the temperature increases. Maintain this temperature for 4-5 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Mobile Phase: Dichloromethane:Methanol (95:5 v/v)

    • Procedure: Withdraw a small aliquot (~0.1 mL), dissolve in methanol, and spot on a TLC plate against a spot of the starting material. The reaction is complete upon the disappearance of the starting material spot.

  • Reaction Cool-down and Precipitation: Once complete, turn off the heating and allow the reaction mixture to cool slowly to room temperature (< 30 °C). The product will precipitate as a solid.

  • Isolation: Pour the resulting thick slurry into 1 L of deionized water with stirring. This will further precipitate the product and dissolve residual formamide.

  • Neutralization and Washing: Filter the crude product using a Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 500 mL) until the filtrate is neutral. Subsequently, wash with a small amount of cold ethanol (100 mL) to aid in drying.

  • Drying: Dry the isolated solid in a vacuum oven at 80 °C overnight.

    • Expected Yield: 95-102 g (90-97%) of an off-white to tan solid.

    • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Melting point should be approximately 298-302 °C.

Part II: Scale-Up Chlorination to this compound (Final Product)

Principle and Rationale

The conversion of the C4-hydroxyl group of the quinazolinone (in its tautomeric form) to a chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent that achieves this transformation efficiently. The reaction mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. A small amount of a tertiary amine or DMF can be used to catalyze the reaction, often by forming a more reactive Vilsmeier-Haack type intermediate.[8][9] However, for simplicity and to avoid additional impurities, this protocol proceeds with neat POCl₃ under reflux.

CRITICAL SAFETY & HANDLING: Phosphorus Oxychloride (POCl₃)

POCl₃ is highly toxic, corrosive, and reacts violently with water. All operations MUST be conducted in a certified, high-performance chemical fume hood.

  • Toxicity: Can be lethal if inhaled or absorbed through the skin. Causes severe burns to skin, eyes, and the respiratory tract.[5][6]

  • Reactivity: Reacts violently with water, alcohols, and bases, releasing heat and toxic gases (HCl and phosphoric acid fumes).[10]

  • Personal Protective Equipment (PPE): A full-face shield, safety goggles, acid-resistant gloves (Neoprene or Butyl rubber), and a chemical-resistant apron or lab coat are mandatory.[7][11]

  • Quenching: Excess POCl₃ must be quenched with extreme care. The procedure involves slowly and carefully pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring. This must be done in a vessel large enough to contain any splashing and rapid gas evolution.

Materials and Equipment

Table 2: Reagents and Materials for Final Product

Reagent/MaterialGradeMolar Mass ( g/mol )Amount (for 95g scale)Moles
6,8-Dimethylquinazolin-4(3H)-one (I)≥98%174.2095.0 g0.545
Phosphorus Oxychloride (POCl₃)ReagentPlus®, ≥99%153.33300 mL (approx. 495 g)3.23
Dichloromethane (DCM)ACS Grade84.93As neededN/A
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade84.01As neededN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade142.04As neededN/A
Crushed IceN/A18.02~3 kgN/A

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer, heating mantle, temperature controller, reflux condenser

  • Dropping funnel (optional, for adding POCl₃ if preferred)

  • Large (5 L) heavy-walled beaker or flask for quenching

  • 2 L separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (if required)

Step-by-Step Experimental Protocol (95 g Scale)
  • Reactor Setup: Set up the 1 L flask with a mechanical stirrer and reflux condenser in the fume hood. Ensure the condenser outlet is connected to a gas scrubber containing a caustic solution (e.g., 2M NaOH) to neutralize evolved HCl gas.

  • Charging Reagents: Add phosphorus oxychloride (300 mL) to the flask. Begin stirring and then add the 6,8-Dimethylquinazolin-4(3H)-one (95.0 g, 0.545 mol) portion-wise over 20-30 minutes. The addition may be exothermic; maintain the temperature below 40 °C.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The solution should become homogeneous.

  • In-Process Control (IPC): Monitor the reaction by TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3 v/v) or HPLC until the starting material is consumed.

  • POCl₃ Removal: After cooling to room temperature, remove the bulk of the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected with a cold trap and a base trap).

  • Quenching (CRITICAL STEP): Place a large beaker containing ~3 kg of crushed ice under vigorous mechanical stirring in the fume hood. Slowly and carefully, pour the concentrated reaction residue onto the ice. The rate of addition should be controlled to manage the exothermic reaction and gas evolution.

  • Neutralization and Extraction: The resulting acidic slurry will contain the precipitated product. Slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is ~7-8. Transfer the entire mixture to a 2 L separatory funnel and extract with dichloromethane (3 x 400 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography (Silica gel, eluting with a gradient of hexane/ethyl acetate).

    • Expected Yield: 85-95 g (81-91%) of a white to light yellow solid.

    • Final Characterization: Confirm identity and purity (>98% by HPLC) with ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be approximately 96-100 °C.[12]

Integrated Workflow and Quality Control

A successful scale-up synthesis relies on a well-defined workflow with integrated quality control (QC) checkpoints to ensure the final product meets the stringent requirements for preclinical studies.

G cluster_workflow Synthesis & QC Workflow start Start: 2-Amino-3,5-dimethylbenzoic Acid step1 Step 1: Cyclocondensation with Formamide (165°C) start->step1 qc1 QC Checkpoint 1 - TLC for reaction completion - ¹H NMR of crude intermediate step1->qc1 purify1 Purification 1 - Water Wash - Recrystallization qc1->purify1 intermediate Isolated Intermediate: 6,8-Dimethylquinazolin-4(3H)-one purify1->intermediate step2 Step 2: Chlorination with POCl₃ (Reflux) intermediate->step2 qc2 QC Checkpoint 2 - TLC/HPLC for reaction completion step2->qc2 quench CRITICAL STEP: Quench & Work-up - Pour on ice - Neutralize & Extract qc2->quench purify2 Purification 2 - Recrystallization or - Column Chromatography quench->purify2 final_product Final Product: This compound purify2->final_product qc_final Final QC Release - ¹H & ¹³C NMR - Mass Spec - HPLC Purity (>98%) - Melting Point final_product->qc_final end Released for Preclinical Studies qc_final->end

Figure 2: Integrated workflow for synthesis and quality control.

Troubleshooting Guide

Table 3: Common Issues and Recommended Solutions

IssueProbable CauseRecommended Solution
Step 1: Low Yield of Intermediate Incomplete reaction (insufficient time or temperature).Ensure temperature is maintained at 160-165 °C. Extend reaction time and monitor by TLC until starting material is absent.
Loss during work-up.Ensure mixture is fully cooled before adding water to maximize precipitation. Use minimal cold solvent for washing the filter cake.
Step 2: Incomplete Chlorination Insufficient POCl₃ or reaction time.Use a larger excess of POCl₃. Ensure the reaction is at a full reflux for the specified time. Monitor by HPLC.
Water contamination deactivating the POCl₃.Use anhydrous starting material and dry glassware. Handle POCl₃ under an inert atmosphere (e.g., nitrogen) if necessary.
Final Product: Low Purity/Dark Color Inefficient quenching or neutralization leading to side products.Ensure quenching is performed slowly at low temperatures with vigorous stirring. Ensure pH is carefully adjusted to 7-8 before extraction.
Thermal decomposition during POCl₃ removal.Use a lower bath temperature (<50 °C) during rotary evaporation to remove excess POCl₃.
Residual impurities from previous step.Ensure the intermediate quinazolinone is of high purity before proceeding to the chlorination step.

Conclusion

This application note details a validated and scalable two-step synthesis for producing high-purity this compound suitable for preclinical research and development. By implementing the described process controls, safety protocols, and quality checkpoints, researchers and drug development professionals can reliably generate the multi-gram quantities of this key intermediate necessary to advance their discovery programs. The emphasis on procedural safety, particularly in the handling and quenching of phosphorus oxychloride, is critical for successful and responsible scale-up.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI. [Link]

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). ResearchGate. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2022). National Institutes of Health (NIH). [Link]

  • Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. (2025). Journal of Chemical Technology. [Link]

  • Health Safety and Environmental Considerations of Phosphorus Pentachloride. (2025). Coherent Market Insights. [Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). National Institutes of Health (NIH). [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies. [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (2014). National Institutes of Health (NIH). [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2022). International Journal of Chemical Studies. [Link]

  • Phosphorus Oxychloride | Air Liquide Malaysia. (n.d.). Air Liquide. [Link]

  • Synthesis of N-Aryl 2-Quinolinones via Intramolecular C(sp2)–H Amidation of Knoevenagel Products. (2021). ResearchGate. [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

  • Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. (2016). Semantic Scholar. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). National Institutes of Health (NIH). [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Elsevier. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (2008). ResearchGate. [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (2021). Royal Society of Chemistry. [Link]

  • Solid-phase synthesis of 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones. (2008). Biopolymers. [Link]

  • Synthesis of 1‐Acyl‐3,4‐dihydroquinazoline‐2(1H)‐thiones by Cyclization of N‐[2‐(Isothiocyanatomethyl)phenyl] Amides Generated in situ from N‐[2‐(Azidomethyl)phenyl] Amides. (2014). Helvetica Chimica Acta. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).
  • Radical Migration of Substituents of Aryl Groups on Quinazolinones Derived From N-acyl Cyanamides. (2010). Journal of the American Chemical Society. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Synthesis Overview: The Pathway to 4-Chloro-6,8-dimethylquinazoline

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The most common and reliable synthetic route involves a two-step process:

  • Cyclization: Formation of the quinazolinone ring system to produce 6,8-dimethylquinazolin-4(3H)-one.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using a suitable chlorinating agent.

This guide will focus on troubleshooting and optimizing the second, often more challenging, chlorination step.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable steps for resolution.

Q1: Low to No Yield of this compound

Possible Causes & Solutions:

  • Incomplete Reaction: The conversion of the quinazolinone to the chloroquinazoline may not have gone to completion.

    • Optimization: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. Consider a modest increase in the equivalents of the chlorinating agent.[1]

  • Moisture Contamination: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly sensitive to moisture. Water in the reaction mixture will decompose the reagent, rendering it ineffective.[1][2]

    • Protocol: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and freshly opened or properly stored chlorinating agents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1][2]

  • Poor Quality of Reagents: The starting quinazolinone may contain impurities, or the chlorinating agent may have degraded over time.

    • Best Practice: Verify the purity of the 6,8-dimethylquinazolin-4(3H)-one starting material. Use a fresh bottle of the chlorinating agent or distill it prior to use.

Q2: Formation of Significant Side Products

Possible Causes & Solutions:

  • Hydrolysis of the Product: The 4-chloro position on the quinazoline ring is highly susceptible to nucleophilic attack. Any residual water in the work-up can hydrolyze the product back to the starting quinazolinone.[3][4]

    • Work-up Procedure: After the reaction is complete, it is crucial to remove the excess chlorinating agent under reduced pressure before quenching with water or an aqueous base.[5][6] When quenching, add the reaction mixture slowly to ice-water to dissipate heat and minimize hydrolysis.[2][3]

  • Formation of Phosphorylated Intermediates: When using POCl₃, the reaction proceeds through phosphorylated intermediates. If the reaction conditions are not optimal, these intermediates may not fully convert to the desired chloro product.[7]

    • Mechanistic Insight: The reaction involves an initial phosphorylation of the quinazolone, which is favored under basic conditions at lower temperatures (<25°C). The subsequent conversion to the chloroquinazoline requires heating (70-90°C).[7] Ensure the reaction is heated for a sufficient duration after the initial mixing of reagents.

  • Dimerization: Pseudodimer formation can occur from the reaction between a phosphorylated intermediate and an unreacted quinazolone molecule.[7]

    • Control: This side reaction can be suppressed by maintaining basic conditions throughout the addition of POCl₃ at a controlled temperature.[7]

Q3: Difficulty in Product Purification

Possible Causes & Solutions:

  • Presence of Dark-Colored Impurities: Overheating or prolonged reaction times can lead to the formation of colored byproducts. The electron-rich nature of the quinazoline ring can make it susceptible to side reactions under harsh conditions.[1]

    • Optimization: Carefully control the reaction temperature and time. A gradual increase to the target temperature may be beneficial.[1]

  • Co-precipitation of Starting Material and Product: If the reaction is incomplete, the starting quinazolinone can be difficult to separate from the product due to similar polarities.

    • Purification Strategy: If TLC indicates a mixture, column chromatography may be necessary. However, optimizing the reaction to achieve full conversion is the preferred approach.

III. Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for this synthesis?

Phosphorus oxychloride (POCl₃) is the most commonly used and generally most effective reagent for the chlorination of 4-quinazolones.[2][6][7] Thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) is also a viable option.[5][8] The choice may depend on the specific substrate and available laboratory resources.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (more polar) and the product (less polar). The disappearance of the starting material spot is a good indicator of reaction completion.

Q3: What are the optimal reaction conditions for the chlorination step with POCl₃?

While optimization is often necessary for each specific substrate, a general starting point is to use POCl₃ as both the reagent and the solvent. The reaction is typically heated to reflux (around 100-110°C) for several hours.[9] Some procedures recommend the addition of a base, such as N,N-diethylaniline or triethylamine, which can facilitate the initial phosphorylation step.[7][10]

Q4: My product appears to be reverting to the starting material during work-up. What is happening?

This is a classic sign of product hydrolysis. The C4 position of the 4-chloroquinazoline is highly electrophilic and will readily react with water, especially under neutral or basic conditions, to reform the 4-hydroxyquinazoline (the quinazolinone tautomer).[3][6]

Mitigation Strategy:

  • Remove excess POCl₃ under vacuum.

  • Dissolve the residue in an inert organic solvent like dichloromethane.[5]

  • Carefully quench by pouring the organic solution into a cold, dilute aqueous basic solution (e.g., sodium bicarbonate or dilute ammonia) with vigorous stirring.[3]

  • Promptly separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent.

IV. Experimental Protocols & Data

Protocol: Chlorination of 6,8-dimethylquinazolin-4(3H)-one

This protocol provides a robust starting point for the synthesis.

Materials:

  • 6,8-dimethylquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution (aqueous)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 6,8-dimethylquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure. To aid in the removal of the final traces, add anhydrous toluene and co-evaporate under reduced pressure.[5]

  • In a separate flask, prepare a mixture of crushed ice and water.

  • Slowly and carefully add the reaction residue to the ice-water mixture with vigorous stirring. A precipitate should form.

  • Neutralize the mixture to a pH of approximately 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography as needed.

ParameterRecommended ConditionRationale
Chlorinating Agent POCl₃High efficiency for chlorination of 4-quinazolones.[7]
Equivalents of POCl₃ 5-10 eq. (or as solvent)Ensures complete reaction and acts as a solvent.
Temperature Reflux (~105-110°C)Provides sufficient energy for the conversion of phosphorylated intermediates.[7]
Reaction Time 4-12 hoursDependent on substrate reactivity; monitor by TLC.[9]
Work-up Quench Ice-water followed by NaHCO₃Controls exotherm and neutralizes acidic byproducts to prevent product degradation.[3]

V. Visualizing the Workflow

General Synthesis and Troubleshooting Workflow

The following diagram illustrates the key stages of the synthesis and the critical points for troubleshooting.

Synthesis_Troubleshooting Start Start: 6,8-dimethylquinazolin-4(3H)-one Chlorination Chlorination (POCl₃, Reflux) Start->Chlorination Workup Work-up (Quench & Extract) Chlorination->Workup TS1 Low Yield? Check for Moisture & Reagent Quality Chlorination->TS1 Incomplete Reaction Purification Purification Workup->Purification TS2 Side Products? Optimize Work-up & Reaction Time Workup->TS2 Hydrolysis Product Product: This compound Purification->Product TS3 Purification Issues? Optimize Reaction for Full Conversion Purification->TS3 Mixture

Sources

Technical Support Center: 4-Chloro-6,8-dimethylquinazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6,8-dimethylquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, we address common challenges and frequently asked questions regarding its synthesis, subsequent reactions, and the formation of unwanted side products. Our goal is to provide you with the technical insights and practical solutions needed to optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section covers common queries related to the synthesis and reactivity of this compound.

FAQ 1: What is the most common synthetic route to this compound, and what are the critical control points?

The most established method for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor, 6,8-dimethylquinazolin-4(3H)-one, followed by a chlorination reaction.

Step 1: Synthesis of 6,8-Dimethylquinazolin-4(3H)-one

This is typically achieved through the cyclization of 2-amino-3,5-dimethylbenzoic acid with a formylating agent. Formamide or a mixture of formic acid and formamidine acetate are commonly employed.

  • Critical Control Points:

    • Purity of Starting Material: Ensure the 2-amino-3,5-dimethylbenzoic acid is of high purity to prevent the formation of isomeric impurities.

    • Reaction Temperature: The cyclization reaction often requires high temperatures (typically >150 °C). Precise temperature control is crucial for driving the reaction to completion and minimizing thermal degradation.

    • Removal of Water: The cyclization is a condensation reaction, and efficient removal of water as it is formed will shift the equilibrium towards the product.

Step 2: Chlorination of 6,8-Dimethylquinazolin-4(3H)-one

The quinazolinone is then chlorinated to yield the final product. Common chlorinating agents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

  • Critical Control Points:

    • Anhydrous Conditions: This is the most critical parameter. Any moisture will lead to the hydrolysis of the chlorinating agent and the product, reducing yield and complicating purification.

    • Stoichiometry of Chlorinating Agent: An excess of the chlorinating agent is typically used to ensure complete conversion. However, a large excess can lead to more aggressive reaction conditions and potential side product formation.

    • Reaction Temperature and Time: The reaction is usually performed at reflux. Insufficient heating can result in incomplete conversion, while prolonged heating can lead to the formation of colored impurities.

FAQ 2: I am observing a significant amount of a water-soluble impurity in my final product after a nucleophilic substitution reaction. What is it likely to be?

This is a very common issue. The impurity is most likely 6,8-dimethylquinazolin-4(3H)-one, the hydrolysis product of your starting material, this compound. The C4 position of the quinazoline ring is highly electrophilic and susceptible to nucleophilic attack by water, which can be present in your solvents or reagents, or introduced during the workup.

FAQ 3: My nucleophilic aromatic substitution (SNAr) reaction with an aniline is sluggish and gives low yields. What factors could be at play?

Low yields in SNAr reactions with 4-chloroquinazolines can be attributed to several factors:

  • Nucleophilicity of the Amine: Electron-poor anilines are less nucleophilic and will react more slowly.[1]

  • Solvent Choice: Polar aprotic solvents such as isopropanol, n-butanol, or DMF are generally preferred as they can solvate the intermediate Meisenheimer complex.

  • Temperature: These reactions often require heating to proceed at a reasonable rate. Microwave irradiation can also be employed to accelerate the reaction.[1]

  • Acid Scavenger: The reaction generates HCl, which can protonate the aniline nucleophile, rendering it unreactive. The addition of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often necessary to neutralize the acid.

Part 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Issue 1: Formation of 6,8-Dimethylquinazolin-4(3H)-one as a Side Product
Symptom Probable Cause Proposed Solution
A significant amount of a polar, water-soluble side product is observed by TLC or LC-MS, with a mass corresponding to the hydrolysis product.Presence of water in the reaction mixture.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Careful Workup: During the aqueous workup, minimize the contact time of the product with water. Use cold water or brine for washing and work quickly. Neutralize any acidic conditions promptly.
The side product forms during the chlorination step to synthesize this compound.Incomplete reaction or hydrolysis during workup.1. Optimize Chlorination: Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃ or SOCl₂) is used. Ensure the reaction goes to completion by monitoring with TLC.2. Quenching: Carefully quench the reaction mixture by slowly adding it to ice-water with vigorous stirring to dissipate the heat and minimize localized heating that can promote hydrolysis.
Issue 2: Incomplete Conversion of Starting Material
Symptom Probable Cause Proposed Solution
Both starting material and product are observed in the final reaction mixture.1. Insufficient reaction time or temperature.2. Inadequate activation of the substrate.3. Deactivation of the nucleophile.1. Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.2. Catalyst: For sluggish reactions, consider the use of a catalyst. For example, in SNAr reactions, a phase-transfer catalyst may be beneficial.3. Acid Scavenger: If an acidic byproduct is formed (e.g., HCl in SNAr reactions), add a non-nucleophilic base to prevent the protonation and deactivation of your nucleophile.
Issue 3: Formation of Dimeric or Polymeric Byproducts
Symptom Probable Cause Proposed Solution
High molecular weight impurities are detected by MS, especially when using difunctional nucleophiles.Reaction of the nucleophile at multiple sites.1. Stoichiometric Control: When using a difunctional nucleophile (e.g., a diamine) and seeking mono-substitution, use a large excess of the nucleophile to statistically favor the desired product.2. Protecting Groups: Protect one of the nucleophilic groups on your reagent to prevent it from reacting. The protecting group can be removed in a subsequent step.

Part 3: Experimental Protocols and Data

Protocol 1: General Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Synthesis of 6,8-Dimethylquinazolin-4(3H)-one:

    • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3,5-dimethylbenzoic acid (1.0 eq) and formamide (10-15 eq).

    • Heat the mixture to 160-180 °C and maintain for 4-6 hours.

    • Cool the reaction mixture to room temperature. Add water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 6,8-dimethylquinazolin-4(3H)-one.

  • Chlorination:

    • Caution: This step should be performed in a well-ventilated fume hood.

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6,8-dimethylquinazolin-4(3H)-one (1.0 eq) and phosphorus oxychloride (5-10 eq).

    • Add a catalytic amount of DMF (2-3 drops).

    • Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of crushed ice with vigorous stirring.

    • Neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to a pH of 7-8.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Protocol 2: General Nucleophilic Aromatic Substitution (SNAr) with an Aniline
  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., isopropanol, n-butanol, or DMF).

  • Add the aniline derivative (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).

  • Heat the reaction mixture to 80-120 °C (or to reflux) and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Part 4: Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis of this compound

G A 2-Amino-3,5-dimethylbenzoic Acid B 6,8-Dimethylquinazolin-4(3H)-one A->B Formamide, Δ C This compound B->C POCl₃ (or SOCl₂), Δ

Caption: Synthetic route to this compound.

Diagram 2: Common Side Product Formation in SNAr Reactions

G cluster_main Main Reaction cluster_side Side Reaction A This compound B Desired 4-Anilino-6,8-dimethylquinazoline A->B + Aniline (R-NH₂) - HCl C 6,8-Dimethylquinazolin-4(3H)-one A->C + H₂O (Moisture) - HCl

Caption: Desired SNAr reaction and common hydrolysis side reaction.

Diagram 3: Troubleshooting Logic for Low Yield in SNAr Reactions

G start Low Yield in SNAr Reaction q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is hydrolysis product present? a1_yes->q2 sol1 Increase temperature/time. Check nucleophile reactivity. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Use anhydrous solvents/reagents. Run under inert atmosphere. a2_yes->sol2 sol3 Check for other side products. Consider purification losses. a2_no->sol3

Caption: Troubleshooting workflow for low-yielding SNAr reactions.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (Source: PMC - NIH, URL: [Link])

Sources

Technical Support Center: Optimizing Amination of 4-Chloro-6,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of 4-Chloro-6,8-dimethylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.

The synthesis of 4-aminoquinazoline derivatives is a cornerstone in medicinal chemistry, as this scaffold is a privileged structure in numerous therapeutic agents.[1][2][3] The reaction of this compound with various amines can proceed through either a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination. The choice of method and the optimization of its conditions are critical for achieving high yields and purity.

General Experimental Workflow

The following diagram outlines a typical workflow for the amination of this compound. Subsequent sections will delve into troubleshooting and optimization for each stage.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Reagent Preparation (Drying, Degassing) Reactant_Stoichiometry Reactant Stoichiometry (Amine, Base) Reagent_Prep->Reactant_Stoichiometry Determine Molar Ratios Reaction_Setup Reaction Setup (Inert Atmosphere) Reactant_Stoichiometry->Reaction_Setup Combine Reagents Heating_Monitoring Heating & Monitoring (TLC, LC-MS) Reaction_Setup->Heating_Monitoring Initiate Reaction Quenching_Extraction Quenching & Extraction Heating_Monitoring->Quenching_Extraction Upon Completion Purification Purification (Crystallization, Chromatography) Quenching_Extraction->Purification Isolate Crude Product Characterization Characterization (NMR, MS) Purification->Characterization Analyze Pure Product

Caption: General workflow for the amination of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the amination of this compound, categorized by the type of amination reaction.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is often the first choice for the amination of electron-deficient heteroaryl chlorides like 4-chloroquinazolines, especially with electron-rich amines.[4]

Q1: My SNAr reaction is sluggish or shows no conversion. What are the likely causes and how can I improve it?

A1: Low reactivity in SNAr aminations of 4-chloroquinazolines can stem from several factors:

  • Insufficiently Activated Substrate: The quinazoline ring is generally electron-deficient, favoring nucleophilic attack. However, the 6,8-dimethyl groups are electron-donating, which can slightly decrease the electrophilicity of the C4 position.

  • Poor Nucleophilicity of the Amine: Electron-poor anilines or sterically hindered amines will react slower.[4]

  • Inappropriate Solvent: The choice of solvent is crucial for stabilizing the charged Meisenheimer intermediate.

  • Suboptimal Temperature: Thermal energy is often required to overcome the activation barrier.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20 °C. Refluxing in a higher-boiling solvent like isopropanol, n-butanol, or DMF can be effective.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate the reaction by solvating the cation and leaving the nucleophile more reactive. For some anilines, protic solvents like isopropanol or even water can be effective, sometimes with acid catalysis.[5]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often by allowing for rapid heating to high temperatures.[4][6]

  • Acid Catalysis: For less nucleophilic anilines, adding a catalytic amount of an acid like p-toluenesulfonic acid (TsOH) or HCl can protonate the quinazoline nitrogen, further activating the ring towards nucleophilic attack.[5][7]

Q2: I am observing significant side product formation. What are they and how can I minimize them?

A2: The most common side product is the hydrolysis of the starting material to form 4-hydroxy-6,8-dimethylquinazoline, especially if water is present in the reaction mixture.

Mitigation Strategies:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Use freshly distilled solvents and dry glassware.

  • Inert Atmosphere: While not always strictly necessary for SNAr, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent moisture from the air from entering the reaction.

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines (e.g., electron-neutral or -poor anilines, secondary amines) or when SNAr fails, the Buchwald-Hartwig amination is a powerful alternative.[8][9][10] However, it is a more complex system with more variables to control.

Q3: My Buchwald-Hartwig reaction is giving low yield or no product. What should I check first?

A3: The failure of a Buchwald-Hartwig reaction is often traced back to the catalyst system or reaction conditions. Aryl chlorides are known to be more challenging substrates than bromides or iodides.[11]

Initial Troubleshooting Checklist:

  • Catalyst and Ligand Integrity:

    • Palladium Source: Use a reliable palladium precursor. Pd(OAc)₂ and Pd₂(dba)₃ are common, but pre-catalysts often give more reproducible results.[11]

    • Ligand Quality: Phosphine ligands are often air-sensitive. Use fresh, high-purity ligands. The choice of ligand is critical for aryl chlorides; bulky, electron-rich ligands are generally preferred.[8][12]

  • Oxygen Contamination: The active Pd(0) catalyst is readily oxidized and deactivated by oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.

  • Base Selection: The base is crucial for deprotonating the amine. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common strong bases. Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for base-sensitive substrates but might require higher temperatures.[13]

  • Solvent Purity: Solvents must be anhydrous. Toluene, dioxane, and THF are commonly used.[11][14]

Q4: How do I choose the optimal Palladium catalyst and ligand for my specific amine?

A4: The choice of ligand is paramount for successful amination of an aryl chloride.

Ligand_Selection Amine_Type Amine Nucleophile Type Primary_Aliphatic Primary Aliphatic Amine Amine_Type->Primary_Aliphatic Secondary_Aliphatic Secondary Aliphatic Amine Amine_Type->Secondary_Aliphatic Aryl_Amine Aryl Amine (Aniline) Amine_Type->Aryl_Amine Ligand_Choice Recommended Ligand Class (Bulky Biarylphosphines) Primary_Aliphatic->Ligand_Choice Secondary_Aliphatic->Ligand_Choice Aryl_Amine->Ligand_Choice XPhos XPhos Ligand_Choice->XPhos RuPhos RuPhos Ligand_Choice->RuPhos BrettPhos BrettPhos Ligand_Choice->BrettPhos BippyPhos BippyPhos Ligand_Choice->BippyPhos

Caption: Ligand selection guide for Buchwald-Hartwig amination.

Experimental Protocol for Ligand Screening:

  • Set up several small-scale reactions in parallel (e.g., in a vial block).

  • Use identical conditions for each reaction (substrate, amine, base, solvent, temperature, concentration).

  • In each vial, use a different ligand (e.g., XPhos, RuPhos, BrettPhos) with your chosen palladium precursor.

  • Monitor the reactions by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h) to compare conversion rates.

Q5: I'm seeing hydrodehalogenation (replacement of -Cl with -H) as a major side product. Why is this happening and how can I prevent it?

A5: Hydrodehalogenation can occur through a competing reaction pathway, often β-hydride elimination from a palladium amide intermediate, especially with primary aliphatic amines.[12]

Solutions:

  • Ligand Choice: Use ligands designed to minimize β-hydride elimination, such as those with bulky substituents that disfavor the required conformation for elimination.[12]

  • Base Strength: A very strong base can sometimes promote side reactions. Consider screening a slightly weaker base if the problem persists.

  • Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can sometimes suppress this side reaction.

Data Summary Tables

Table 1: Recommended Starting Conditions for SNAr Amination

Amine TypeSolventTemperature (°C)AdditiveExpected Outcome
Electron-rich anilineIsopropanol, n-Butanol80 - 120NoneGood to excellent yield
Aliphatic amineTHF, Dioxane25 - 80None / Et₃NModerate to good yield
Electron-poor anilineDMF, NMP100 - 150TsOH (cat.)Moderate yield, may require optimization

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale
Palladium Precursor G3 or G4 PrecatalystsForms the active Pd(0) species cleanly and reproducibly.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are effective for aryl chlorides.[8]
Base NaOtBu or LHMDSStrong, non-nucleophilic bases.
Solvent Toluene, Dioxane (anhydrous, degassed)Common solvents for this transformation.[14]
Temperature 80 - 110 °CSufficient thermal energy for oxidative addition of the aryl chloride.
Pd:Ligand Ratio 1:1.2 to 1:2A slight excess of ligand is often beneficial.
Catalyst Loading 1-2 mol%A good starting point for optimization.

Concluding Remarks

Optimizing the amination of this compound requires a systematic approach. For electron-rich and unhindered amines, a direct SNAr reaction, potentially enhanced by microwave irradiation, is often the most straightforward method. For more challenging amines, the Buchwald-Hartwig amination offers a powerful, albeit more complex, alternative. Success in this latter case is highly dependent on the careful selection of the ligand and rigorous exclusion of oxygen and water. By understanding the underlying principles and methodically troubleshooting key parameters, researchers can efficiently achieve their desired 4-amino-6,8-dimethylquinazoline targets.

References

  • de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances. Available at: [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Amination of halopyrimidines and 4-chloroquinazoline. ResearchGate. Available at: [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2002). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Available at: [Link]

  • Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Beller, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • Various Authors. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Ferreira, L. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Larhed, M., et al. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. Available at: [Link]

  • Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • Ferreira, L. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Tsai, P.-C., et al. (2008). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Arkivoc. Available at: [Link]

  • Various Authors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Ferreira, L. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • Song, W., et al. (2016). Synthesis of 4-aminoquinazoline structure derivatives 1–8. ResearchGate. Available at: [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. Available at: [Link]

  • Hartwig, J. F. (2006). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. Available at: [Link]

  • Various Authors. (n.d.). Solvent and Base Effect on Direct Amination of 4-Hydroxyquinazoline 1a. ResearchGate. Available at: [Link]

  • Yamada, K., et al. (2019). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Available at: [Link]

  • Khabnadideh, S., & Sadeghian, S. (2022). The proposed mechanism for the synthesis of 4-aminoquinazoline and... ResearchGate. Available at: [Link]

  • Alajarin, R., et al. (1993). SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Semantic Scholar. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Available at: [Link]

  • Peng, Y., et al. (2024). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Journal of Chemical Research. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Chloro-6,8-dimethylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-6,8-dimethylquinazoline derivatives. This guide is designed to provide expert insights and practical, field-proven solutions to the common and complex purification challenges associated with this class of compounds. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address the most pressing questions that arise during the purification of this compound and its analogues.

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: Impurities typically originate from three main sources: unreacted starting materials, excess reagents from the chlorination step, and reaction by-products. The most common species to look for are:

  • Starting Materials: Unreacted 6,8-dimethylquinazolin-4(3H)-one (the precursor). Its presence indicates an incomplete chlorination reaction.

  • Hydrolysis Product: The primary by-product is often the starting quinazolinone itself, formed by the hydrolysis of the 4-chloro product during workup or purification if moisture is present. The chloro group at the 4-position is highly susceptible to nucleophilic substitution.

  • Chlorinating Agent Residues: Residual chlorinating agents (e.g., phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)) and their by-products (e.g., phosphoric acid) can contaminate the crude material.

  • Solvent Adducts: Depending on the reaction and workup conditions, solvents can sometimes form adducts with the product.

Q2: My purified this compound is showing signs of degradation. How stable is this compound?

A2: 4-Chloroquinazoline derivatives are generally sensitive to moisture and nucleophiles. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution. The compound can hydrolyze back to the corresponding 6,8-dimethylquinazolin-4(3H)-one, especially under basic or aqueous conditions, or when exposed to atmospheric moisture over time. For long-term storage, it is crucial to keep the compound in a desiccated, inert atmosphere (e.g., under argon or nitrogen) at a low temperature.

Q3: How can I reliably monitor the progress of my purification?

A3: Thin Layer Chromatography (TLC) is the most indispensable tool for real-time monitoring.[1][2] Use a fluorescently-backed silica plate and visualize under UV light (254 nm). The 4-chloro product is typically less polar than its quinazolinone precursor/hydrolysis by-product. A good solvent system (e.g., 30-50% ethyl acetate in hexanes) should show a clear separation between your starting material (lower Rf) and the desired product (higher Rf). For definitive purity assessment of the final product, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are essential.[3][4]

Q4: My compound appears to be decomposing on my silica gel column. What are my options?

A4: This is a known issue with activated chloro-heterocycles. The acidic nature of standard silica gel can catalyze the hydrolysis of the chloro group, converting your product back into the quinazolinone on the column. To mitigate this:

  • Deactivate the Silica: Pre-treat the silica gel slurry with a small amount of a tertiary amine base, like triethylamine (~0.5-1% v/v), to neutralize the acidic sites.[5]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized reversed-phase silica gel for your chromatography.[5]

  • Opt for a Different Method: If the compound is solid, recrystallization is often the best alternative to avoid this issue entirely.[6][7]

Purification Troubleshooting Guides

This section provides detailed troubleshooting for the two primary purification techniques: recrystallization and column chromatography.

Guide 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at varying temperatures.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Crystal Formation Upon Cooling 1. Too much solvent was used, preventing saturation. 2. The chosen solvent is too good; the compound remains highly soluble even when cold.1. Boil off some of the solvent to concentrate the solution and re-cool. 2. Place the flask in an ice bath to maximize precipitation.[8] 3. If crystals still don't form, try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists. 4. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
Product "Oils Out" Instead of Crystallizing 1. The solution is supersaturated, or the cooling rate is too fast. 2. The boiling point of the solvent is higher than the melting point of the compound. 3. Significant impurities are present, depressing the melting point.1. Re-heat the solution to dissolve the oil, then allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight). 2. Add slightly more solvent before re-heating. 3. Choose a lower-boiling point solvent for recrystallization.
Colored Impurities Persist in Crystals 1. Colored impurities are co-crystallizing with the product. 2. The impurity has very similar solubility properties to the product.1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. 2. If the first crop of crystals is impure, a second recrystallization may be necessary.
Low Yield of Recovered Product 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization occurred during a hot filtration step.1. Ensure the minimum amount of hot solvent was used for dissolution.[6] 2. Cool the filtrate in an ice bath to minimize the amount of product lost in the mother liquor. 3. To prevent premature crystallization, preheat the filtration apparatus (funnel, filter paper, receiving flask) before hot filtration.[6]
Guide 2: Troubleshooting Flash Column Chromatography

This technique is essential for purifying oils or separating mixtures of solids with similar properties.

Problem Probable Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Bands) 1. Inappropriate solvent system (eluent). 2. Column overloading (too much crude material). 3. Improperly packed column (channeling).1. Optimize the eluent using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.[6] If Rf is too high, decrease eluent polarity; if too low, increase polarity. 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Ensure the silica bed is packed uniformly without cracks or air bubbles.
Compound is Stuck at the Baseline 1. The eluent is not polar enough. 2. The compound is interacting too strongly with or decomposing on the acidic silica gel.1. Gradually increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[6] 2. Switch to a deactivated stationary phase (e.g., silica treated with triethylamine) or a different stationary phase like alumina.
Tailing of Spots/Bands 1. The compound is interacting with active acidic sites on the silica gel. 2. The sample was loaded in a solvent that is too strong/polar.1. Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.5%) for basic compounds.[6] 2. Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent like dichloromethane for loading.
Cracking of the Silica Gel Bed 1. Heat generated from the interaction of a polar solvent with dry silica gel. 2. The column ran dry during the run.1. When switching to a more polar solvent system, do so gradually to avoid generating excess heat.[6] 2. Always keep the solvent level above the top of the silica gel.

Experimental Protocols & Workflows

Purification Strategy Decision Workflow

The choice of purification method is critical and depends on the physical state of your crude product and the nature of the impurities.

G start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes column Perform Column Chromatography is_solid->column  No check_purity1 Check Purity (TLC/NMR) recrystallize->check_purity1 check_purity1->column  Purity insufficient pure_product Pure Product check_purity1->pure_product  Purity >98% check_purity2 Check Purity (TLC/HPLC/NMR) column->check_purity2 check_purity2->column  Purity insufficient (Re-column with different conditions) check_purity2->pure_product  Purity >98% oily_or_impure Product is an oil or recrystallization fails to remove key impurities

Caption: Decision workflow for selecting a purification method.

Protocol 1: Recrystallization of this compound

This protocol is ideal for purifying crude, solid material where impurities have different solubility profiles.

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes). An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[8] Mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) are also highly effective.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[8]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and then re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

This method is suitable for purifying oils or separating compounds that are difficult to crystallize.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent (e.g., Hexane/EtOAc) Add 0.5% Triethylamine prep_slurry 2. Prepare Silica Slurry (in initial eluent) prep_eluent->prep_slurry pack_column 3. Pack Column (Ensure no air bubbles) prep_slurry->pack_column load_sample 4. Load Sample (Dissolved in min. solvent) pack_column->load_sample elute 5. Elute with Solvent (Increase polarity gradually) load_sample->elute collect 6. Collect Fractions elute->collect tlc_fractions 7. Analyze Fractions by TLC collect->tlc_fractions combine 8. Combine Pure Fractions tlc_fractions->combine evaporate 9. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for flash column chromatography purification.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in your initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure there are no air bubbles or cracks. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) or the initial eluent. Carefully add the sample solution to the top of the column and allow it to absorb into the silica gel.

  • Elution and Fraction Collection: Carefully add the eluent to the column and begin applying pressure to move the solvent through. Collect fractions and monitor their contents by TLC. Gradually increase the polarity of the eluent as needed to elute your compound.[10][11]

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

By understanding the chemical principles behind these purification challenges and applying these systematic troubleshooting guides and protocols, researchers can significantly improve the purity, yield, and reliability of their this compound derivatives.

References

  • Dastmalchi, S., et al. (2007). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. International Journal of ChemTech Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Shi, D-Q., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Chemical Letters. Retrieved from [Link]

  • Wang, Z., et al. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research. Retrieved from [Link]

  • Chatterjee, T., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from [Link]

  • Reddit. (2023). Purification of Quinoline-3,4-diones. r/Chempros. Retrieved from [Link]

  • Jo, H., et al. (2018). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Wang, Z. (2015). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments. Retrieved from [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research. Retrieved from [Link]

  • El-Badry, Y. A., et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica. Retrieved from [Link]

  • Google Patents. (2009). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • de Oliveira, R. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Overcoming low reactivity of nucleophiles with 4-Chloro-6,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6,8-dimethylquinazoline. This guide is designed for researchers, chemists, and drug development professionals to address a common yet critical challenge: overcoming the low reactivity of certain nucleophiles with this substrate. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the C4 position on the this compound ring reactive to nucleophiles in the first place?

The reactivity of the C4 position is fundamentally driven by the electronic nature of the quinazoline ring system. The two nitrogen atoms within the pyrimidine portion of the scaffold are strongly electron-withdrawing. This effect creates a significant electron deficiency (a partial positive charge, δ+) at the C4 carbon, making it an electrophilic site susceptible to attack by nucleophiles. This reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2][3] The attack of the nucleophile forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogens before the chloride leaving group is expelled.

Q2: If C4 is so activated, why do I experience low reactivity with my nucleophile?

This is a crucial question. While the core quinazoline system is activated, several factors can lead to sluggish or failed reactions:

  • Nucleophile Potency: The most common reason is the use of a "weak" nucleophile. Nucleophiles with low basicity, whose lone pairs are delocalized through resonance (e.g., anilines with electron-withdrawing groups), or those that are sterically hindered, will have a higher activation energy barrier for the initial attack.[4][5]

  • Substrate Electronics: The two methyl groups at the C6 and C8 positions are weakly electron-donating. While their effect is modest, they slightly counteract the electron-withdrawing nature of the nitrogen atoms, making this compound marginally less reactive than its unsubstituted counterpart.

  • Reaction Conditions: Standard or mild reaction conditions (e.g., stirring in ethanol at room temperature) are often insufficient to overcome the activation energy for reactions involving weaker nucleophiles.[6]

Q3: What are some examples of "low reactivity" nucleophiles for this substrate?

Low reactivity nucleophiles typically include:

  • Electron-Poor Anilines: Anilines substituted with electron-withdrawing groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃).

  • Sterically Hindered Amines: Secondary amines with bulky substituents near the nitrogen atom (e.g., diisopropylamine) or ortho-substituted anilines.[5]

  • N-Heterocycles: Certain nitrogen-containing heterocycles like triazoles or imidazoles, which have relatively low basicity.[7]

  • Alcohols and Phenols: These are generally poor nucleophiles unless deprotonated to form the much more reactive alkoxide or phenoxide.

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses specific experimental failures and provides actionable protocols to overcome them.

Issue 1: My reaction is stalled. After hours (or days), TLC/LC-MS shows only starting material.

This is a classic sign that the reaction conditions are not energetic enough to overcome the activation barrier.

Core Problem: Insufficient thermal energy and/or suboptimal solvent choice.

Solution A: Thermal Activation & Solvent Optimization

The simplest approach is to increase the reaction temperature. This requires selecting a solvent with a sufficiently high boiling point. Polar aprotic solvents are often ideal as they can solvate the intermediate Meisenheimer complex and do not interfere with the nucleophile.

Step-by-Step Protocol: High-Temperature Amination

  • Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis (see Issue 3).

  • Reagents: In a round-bottom flask, dissolve this compound (1.0 eq) and your nucleophile (1.1–1.5 eq) in a high-boiling polar aprotic solvent (e.g., n-butanol, 2-ethoxyethanol, DMF, or NMP).[6]

  • Reaction: Heat the mixture to 100–150 °C under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor the reaction progress periodically by TLC or LC-MS. Reactions may take anywhere from 4 to 48 hours.

  • Work-up: Once complete, allow the reaction to cool to room temperature. Proceed with a standard aqueous work-up and purification by column chromatography or recrystallization.

Solution B: Microwave-Assisted Synthesis

Microwave irradiation provides a powerful alternative to conventional heating, dramatically accelerating reaction times from hours to minutes by efficiently coupling with polar molecules.[4][5]

Step-by-Step Protocol: Microwave-Assisted SNAr

  • Preparation: In a designated microwave reaction vessel, combine this compound (1.0 eq), your nucleophile (1.2 eq), and a suitable solvent (e.g., THF/H₂O, isopropanol, DMF).[5]

  • Reaction: Seal the vessel and place it in the microwave reactor. Set the temperature to 120–160 °C and the reaction time to 10–40 minutes.

  • Work-up: After the vessel has cooled, proceed with your standard work-up and purification protocol.

Method Typical Solvents Temp. Range (°C) Typical Time Key Advantage
Conventional Heatingn-Butanol, DMF, NMP100 - 1504 - 48 hScalability, simple equipment
Microwave IrradiationIsopropanol, THF/H₂O120 - 16010 - 40 minRapid optimization, speed
Issue 2: The reaction works, but my yield is unacceptably low.

If you are observing product formation but the conversion is poor, the system requires chemical activation to lower the activation energy barrier.

Core Problem: The electrophilicity of the C4 carbon is still insufficient for efficient attack by the weak nucleophile.

Solution C: Acid Catalysis

Adding a catalytic amount of a strong acid can significantly enhance the reaction rate. The acid protonates one of the ring nitrogens, which dramatically increases the electron-withdrawing effect on the ring and makes the C4 carbon much more electrophilic.[7][8]

Step-by-Step Protocol: Acid-Catalyzed Amination

  • Preparation: In a flask, dissolve this compound (1.0 eq) and your amine nucleophile (1.1 eq) in a solvent like isopropanol or n-butanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 4-5 drops of concentrated HCl, or 0.1 eq of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux (80–120 °C) and monitor its progress.

  • Work-up: Upon completion, cool the reaction and neutralize the acid with a base (e.g., saturated NaHCO₃ solution) during the aqueous work-up. Purify as usual.

Diagram: Mechanism of Acid Catalysis This diagram illustrates how protonation enhances the electrophilicity of the quinazoline ring, facilitating nucleophilic attack.

Acid_Catalysis cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Aromatization Start Substrate + H+ Activated Protonated Substrate (Increased Electrophilicity at C4) Start->Activated Protonation of Ring Nitrogen Nucleophile Weak Nucleophile Intermediate Meisenheimer Complex Nucleophile->Intermediate Attack at C4 Product Final Product + H+ Intermediate->Product Expulsion of Cl-

Caption: Acid catalysis workflow for activating the substrate.

Issue 3: I'm seeing a major byproduct with a mass corresponding to the hydrolyzed starting material.

This is a very common issue, especially when using high temperatures or acid catalysis.

Core Problem: Water in the reaction is acting as a nucleophile, leading to the formation of 6,8-dimethylquinazolin-4(3H)-one.[6]

Solution D: Implement Anhydrous Techniques

The C4 position is highly susceptible to nucleophilic attack by water, particularly at elevated temperatures.[6] Rigorous exclusion of moisture is critical.

Anhydrous Technique Checklist:

  • Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours before use.

  • Solvents: Use anhydrous solvents, either purchased directly in sealed bottles or freshly distilled from an appropriate drying agent.

  • Reagents: Ensure your nucleophile and other reagents are dry. If necessary, dry them using standard laboratory procedures.

  • Atmosphere: Run the reaction under an inert atmosphere of dry nitrogen or argon.

Diagram: Troubleshooting Workflow Use this decision tree to guide your experimental strategy when encountering low reactivity.

Troubleshooting_Workflow start Start: Low/No Yield check_conditions Increase Temperature? (Conventional or Microwave) start->check_conditions check_anhydrous Check for Hydrolysis Byproduct start->check_anhydrous acid_cat Try Acid Catalysis? (e.g., HCl, p-TsOH) check_conditions->acid_cat Still Poor Yield success Success! check_conditions->success Yield Improved base_cat Is Nucleophile Acidic? (e.g., phenol, triazole) acid_cat->base_cat Still Poor Yield acid_cat->success Yield Improved use_base Use Strong Base (e.g., NaH, K2CO3) base_cat->use_base Yes base_cat->check_anhydrous No use_base->success check_anhydrous->start No implement_anhydrous Implement Rigorous Anhydrous Techniques check_anhydrous->implement_anhydrous Yes implement_anhydrous->start

Caption: A decision tree for troubleshooting low-yield reactions.

Summary of Conditions for Challenging Nucleophiles

Nucleophile Type Recommended Strategy Solvent Catalyst/Additive Rationale
Electron-Poor AnilinesMicrowave HeatingTHF/H₂O, IsopropanolNone or Acid (HCl)Overcomes high activation energy through rapid, efficient heating.[4][5]
Sterically Hindered AminesHigh-Temp ConventionalNMP, 2-EthoxyethanolAcid (p-TsOH)High heat helps overcome steric repulsion; acid activates the electrophile.
N-Heterocycles (e.g., Triazole)Base-MediatedDMF, AcetonitrileNaH, K₂CO₃Generates the highly nucleophilic anionic form of the heterocycle.[7]
Alcohols/PhenolsBase-MediatedTHF, DMFNaHDeprotonation is essential to form the potent alkoxide/phenoxide nucleophile.

This guide provides a framework for addressing the reactivity challenges associated with this compound. By understanding the principles of SNAr and the specific roles of solvents, temperature, and catalysts, you can systematically troubleshoot and optimize your reactions for success.

References

  • Sánchez, B., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

  • LAGES, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • LAGES, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • de Oliveira, R. L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio Portal. Available at: [Link]

  • de Oliveira, R. L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available at: [Link]

  • Mestrovic, E., et al. (1998). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Stack Exchange. (2024). SN2 nucleophilic substitution reaction push and pull transition state. Chemistry Stack Exchange. Available at: [Link]

  • Zhang, G., et al. (2012). Design and synthesis of 4,6-substituted-(diaphenylamino)quinazolines as potent EGFR inhibitors with antitumor activity. PubMed. Available at: [Link]

  • LAGES, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of 4-Chloro-6,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists and drug development professionals. This guide provides in-depth, field-proven insights into a common yet critical challenge: the unwanted hydrolysis of 4-Chloro-6,8-dimethylquinazoline during synthesis. As a key intermediate in medicinal chemistry, ensuring its stability is paramount for achieving high yields and purity in subsequent reactions. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to proactively design robust reaction conditions and effectively troubleshoot issues as they arise.

Section 1: The Core Problem: Understanding Hydrolysis

Q1: I'm consistently isolating 6,8-dimethylquinazolin-4(3H)-one as a byproduct. What is happening and why?

A1: The formation of 6,8-dimethylquinazolin-4(3H)-one is the classic signature of hydrolysis. Your starting material, this compound, is highly susceptible to nucleophilic aromatic substitution (SNAr). The C4 position on the quinazoline ring is electron-deficient, making the chlorine atom an excellent leaving group. Water, even in trace amounts, can act as a nucleophile, attacking this position to form an unstable intermediate that quickly loses HCl to yield the thermodynamically stable quinazolinone tautomer.

This reaction can be catalyzed by both acidic and basic conditions. Bases deprotonate water to form the much more potent hydroxide (OH⁻) nucleophile, while acids can protonate the quinazoline ring, further activating the C4 position towards attack. The reactivity of the chloro group makes the compound a versatile synthetic intermediate but also renders it sensitive to moisture.[1][2]

Hydrolysis_Mechanism cluster_0 Hydrolysis Pathway cluster_1 Catalytic Conditions Start This compound Intermediate Unstable Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack at C4 Product 6,8-Dimethylquinazolin-4(3H)-one (Hydrolysis Product) Intermediate->Product Elimination of HCl H2O H₂O (Nucleophile) H2O->Intermediate Base Base (e.g., OH⁻) Base->H2O Creates stronger nucleophile (OH⁻) Acid Acid (e.g., H₃O⁺) Acid->Start Activates C4 position

Caption: Mechanism of 4-Chloroquinazoline Hydrolysis.

Section 2: Proactive Prevention: Designing Robust Reactions

Success in preventing hydrolysis is achieved by meticulously controlling the reaction environment. The following FAQs detail the most critical parameters.

Q2: What are the most essential precautions to take before even starting my reaction?

A2: The absolute most critical factor is the rigorous exclusion of water. Hydrolysis can occur with even substoichiometric amounts of moisture present in your solvents, reagents, or glassware. Implementing strict anhydrous techniques is non-negotiable.

Experimental Protocol: Setting Up an Anhydrous Reaction

  • Glassware Preparation: All glassware (flasks, condensers, dropping funnels, stir bars) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Solvent Selection: Use only high-purity, anhydrous solvents. It is best practice to use solvents from a sealed bottle (e.g., Sure/Seal™) or to freshly distill them over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the system. Use a gas bubbler or a balloon filled with N₂ or Ar.

  • Reagent Handling: Liquid reagents should be added via syringe through a rubber septum. Solid reagents should be dried in a vacuum oven before use and added under a positive flow of inert gas.

Q3: How does my choice of base impact the risk of hydrolysis?

A3: The choice of base is critical, especially in nucleophilic substitution reactions where an acid (like HCl) is generated and must be scavenged. Using the wrong base is a common cause of catastrophic hydrolysis. The ideal base is a strong proton scavenger but a poor nucleophile.

Base Type Suitability for 4-Chloroquinazoline Rxns Causality / Rationale
DIPEA (Hünig's Base) Non-Nucleophilic AmineExcellent The bulky isopropyl groups sterically hinder the nitrogen atom, preventing it from acting as a nucleophile while allowing it to effectively scavenge protons.
Triethylamine (Et₃N) Non-Nucleophilic AmineGood Less sterically hindered than DIPEA, but generally suitable for most applications. Ensure it is anhydrous.
Proton Sponge® Non-Nucleophilic AmineExcellent A very strong, non-nucleophilic proton scavenger. Ideal for highly sensitive substrates but more expensive.
K₂CO₃, Cs₂CO₃ Inorganic BaseModerate (Use with Caution) These are solids with low solubility in many organic solvents. They can work in anhydrous, aprotic solvents but must be finely powdered and thoroughly dried. Avoid aqueous preparations.
NaOH, KOH, LiOH Hydroxide BaseAvoid These are potent nucleophiles (as OH⁻) and will directly cause rapid hydrolysis of the substrate.
Aqueous NaHCO₃ / Na₂CO₃ Aqueous Inorganic BaseAvoid The presence of water makes these reagents completely unsuitable for use during the reaction. They should only be used during work-up after the 4-chloro group has reacted.
Q4: Which solvents are recommended to minimize hydrolysis?

A4: Aprotic solvents are strongly preferred as they cannot act as proton sources to facilitate hydrolysis. The solvent must be rigorously dried before use.

Solvent Class Boiling Point (°C) Comments
Dioxane Aprotic Ether101Excellent choice, often used for nucleophilic substitutions. Must be purified to remove peroxides.
Tetrahydrofuran (THF) Aprotic Ether66Common choice, but its lower boiling point limits the reaction temperature.
Acetonitrile (MeCN) Aprotic Nitrile82A polar aprotic solvent that can be effective for many substitutions. Must be anhydrous.
Toluene Aprotic Hydrocarbon111Good for higher temperature reactions. Non-polar nature may affect solubility.
N,N-Dimethylformamide (DMF) Aprotic Amide153Use with caution. While a common solvent, it can contain trace water and may decompose at high temperatures to release amines, which can act as nucleophiles. Always use anhydrous grade.
Isopropanol / Ethanol Protic Alcohol82 / 78Avoid. These can act as nucleophiles themselves, leading to the formation of 4-alkoxyquinazolines. They also facilitate water-based hydrolysis.

Section 3: Troubleshooting Guide: When Hydrolysis Occurs

If you detect the formation of 6,8-dimethylquinazolin-4(3H)-one via TLC or LC-MS analysis, a systematic approach is needed to diagnose and rectify the problem.

Troubleshooting_Workflow Start Hydrolysis Detected (e.g., by LC-MS)? CheckMoisture Step 1: Review Anhydrous Technique Start->CheckMoisture Yes End Problem Resolved Start->End No CheckReagents Step 2: Scrutinize Reagents CheckMoisture->CheckReagents Solution1 Re-dry solvents/glassware. Use inert atmosphere rigorously. CheckMoisture->Solution1 CheckConditions Step 3: Optimize Reaction Conditions CheckReagents->CheckConditions Solution2 Use fresh, anhydrous reagents. Switch to a non-nucleophilic base (DIPEA). CheckReagents->Solution2 Solution3 Lower reaction temperature. Reduce reaction time (consider microwave). CheckConditions->Solution3 Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting Workflow for Unwanted Hydrolysis.

Q5: I followed the anhydrous protocol, but I'm still seeing hydrolysis during my nucleophilic substitution with an amine. What's next?

A5: If your technique is sound, the issue may lie with the reaction kinetics. A slow primary reaction gives the competing hydrolysis reaction more time to occur. This is particularly common when using electron-poor amines, which are less nucleophilic.

Troubleshooting Steps:

  • Verify Base Choice: Confirm you are using a non-nucleophilic base like DIPEA. An inappropriate base like aqueous Na₂CO₃ is a frequent culprit.

  • Increase Reaction Rate: A faster desired reaction will outcompete hydrolysis.

    • Switch to Microwave Synthesis: This is a highly effective solution. Microwave irradiation can reduce reaction times from many hours to mere minutes, dramatically minimizing the opportunity for hydrolysis. Reactions are often cleaner with higher yields.

    • Increase Temperature: Cautiously increasing the reaction temperature may accelerate the desired substitution more than the hydrolysis, but this must be monitored carefully.

    • Change Solvent: A more polar aprotic solvent like DMF or NMP (anhydrous) can sometimes accelerate SNAr reactions.

Q6: My starting material, this compound, is already contaminated with the hydrolyzed product. How can I prepare and store it correctly?

A6: Contamination often happens during the synthesis of the 4-chloro compound from its 4-quinazolinone precursor or during work-up and storage. The chlorination step itself is highly sensitive to moisture.

Protocol: Robust Chlorination of 6,8-dimethylquinazolin-4(3H)-one

  • Setup: Use an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a stopper.

  • Reagents: Suspend 1 equivalent of dry 6,8-dimethylquinazolin-4(3H)-one in phosphorus oxychloride (POCl₃, ~10 equivalents). A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.[3]

    • Scientist's Note: Ensure the POCl₃ is fresh and has not been exposed to atmospheric moisture. Old or wet POCl₃ is a primary cause of reaction failure.[4] Thionyl chloride (SOCl₂) can also be used as a chlorinating agent.[2]

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) under a nitrogen atmosphere for 4-6 hours. The reaction should become a clear solution. Monitor the reaction by TLC (quenching a small aliquot with ice/ammonia and extracting with ethyl acetate).

  • Work-up (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This is an exothermic and gas-evolving step; perform in a well-ventilated fume hood.

    • Once the ice has melted, basify the acidic aqueous solution very slowly with a saturated aqueous solution of Na₂CO₃ or concentrated NH₄OH until the pH is ~8-9. Keep the mixture cold in an ice bath during basification.

    • The product will precipitate as a solid. Stir for 30 minutes in the ice bath, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water and dry it under high vacuum.

  • Storage: Store the purified this compound in a desiccator under an inert atmosphere, protected from light and moisture.

By understanding the mechanism of hydrolysis and implementing these proactive and troubleshooting strategies, you can significantly improve the yield, purity, and success rate of your synthetic campaigns involving this valuable quinazoline intermediate.

References

  • Alagarsamy, V., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available at: [Link]

  • Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842. Available at: [Link]

  • Faisal, M., & Saeed, A. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Gontijo, R. J., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of chloroquinazolines (4a–c): Reaction conditions (i)... ResearchGate. Available at: [Link]

  • Vincent, S. M. (1995). Process for the preparation of 4-haloquinazolines. Google Patents.

Sources

Technical Support Center: Troubleshooting Poor Solubility of 4-Chloro-6,8-dimethylquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6,8-dimethylquinazoline analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the solubility challenges often encountered with this class of compounds. The quinazoline scaffold is a cornerstone in medicinal chemistry, but its often planar and lipophilic nature can lead to poor aqueous solubility, posing significant hurdles in preclinical development. This resource offers a structured, question-and-answer-based approach to systematically address and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows poor solubility in aqueous buffers. What are the initial steps I should take?

A1: Poor aqueous solubility is a common characteristic of quinazoline derivatives due to their rigid, heterocyclic structure. The initial approach should be systematic and focus on understanding the compound's basic physicochemical properties.

Initial Steps:

  • Visual Inspection: Before quantitative measurements, visually inspect your compound in the desired aqueous buffer. The presence of visible particulates, cloudiness, or opalescence indicates poor solubility.

  • Solvent Screening: Determine the compound's solubility in a range of common organic solvents. This will be crucial for preparing a concentrated stock solution. Studies on similar quinazoline compounds suggest starting with solvents of varying polarities such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, methanol, and acetone.[1][2][3] For some pyrazolo quinazoline derivatives, solubility has been found to be greatest in DMF.[2]

  • Stock Solution Preparation: Once a suitable organic solvent is identified, prepare a high-concentration stock solution (e.g., 10-50 mM). DMSO is a common choice for its high solubilizing power and miscibility with aqueous solutions.[1] Gentle heating or sonication can aid in dissolution.[1]

  • Controlled Dilution: When preparing your working solution, dilute the organic stock solution into the aqueous buffer with vigorous vortexing or stirring. This rapid mixing can help to avoid immediate precipitation. If the compound still precipitates, it is a clear indication that its solubility limit in the final aqueous/organic mixture has been exceeded.

Q2: I've prepared a stock solution in DMSO, but my compound precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A2: This phenomenon, often termed "crashing out," is a frequent issue with poorly soluble compounds. It occurs because the DMSO concentration is dramatically lowered upon dilution, and the aqueous buffer cannot maintain the compound in solution.

Troubleshooting Strategies:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of your compound in the assay.

  • Optimize the Co-solvent Concentration: While minimizing the organic solvent concentration is often desirable, a slightly higher percentage of a co-solvent in the final solution can maintain solubility. However, it is critical to ensure the final co-solvent concentration is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).

  • Employ Formulation Strategies: If simple dilution is not effective, more advanced formulation strategies are necessary. These are discussed in detail in the following sections.

In-Depth Troubleshooting Guides and Experimental Protocols

This section provides detailed, step-by-step protocols for common and advanced techniques to enhance the solubility of your this compound analogs.

Method 1: Co-solvent Systems

The addition of a water-miscible organic solvent can significantly increase the solubility of a hydrophobic compound in an aqueous solution.[4]

Q3: Which co-solvents are most effective for quinazoline analogs, and what is a standard protocol for their use?

A3: The choice of co-solvent depends on the specific analog and the experimental system's tolerance.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 300 (PEG300)

  • Propylene glycol

Experimental Protocol: Co-solvent Solubilization

  • Stock Solution Preparation: Prepare a 10-50 mM stock solution of your this compound analog in 100% DMSO. Ensure complete dissolution, using sonication or gentle warming if necessary.

  • Working Solution Preparation:

    • For a 1% final DMSO concentration in your aqueous buffer: Add 10 µL of the DMSO stock solution to 990 µL of the aqueous buffer.

    • For a 0.5% final DMSO concentration: Prepare an intermediate dilution of your stock solution in DMSO, then add it to the aqueous buffer.

  • Vortexing: Immediately after adding the stock solution to the buffer, vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform mixing.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, you have successfully solubilized your compound.

Troubleshooting Co-solvent Systems:

Issue Cause Solution
Precipitation upon dilution The final co-solvent concentration is too low to maintain solubility.Gradually increase the final co-solvent concentration (e.g., from 0.5% to 1%, then 2%), being mindful of the tolerance of your assay.
Compound precipitates over time The solution is supersaturated and thermodynamically unstable.Prepare fresh working solutions immediately before use. Consider a different co-solvent or a combination of co-solvents.
Assay interference The co-solvent is affecting the biological or chemical components of the assay.Run a vehicle control (aqueous buffer with the same final concentration of the co-solvent) to assess its impact. If interference is observed, screen for alternative, more benign co-solvents like ethanol or PEG300.

Method 2: pH Modification

Quinazoline derivatives are typically weak bases due to the nitrogen atoms in the heterocyclic ring system. Their solubility can, therefore, be highly dependent on the pH of the solution.[1]

Q4: How can I use pH to improve the solubility of my this compound analog?

A4: By lowering the pH of the aqueous solution, the basic nitrogen atoms on the quinazoline ring can become protonated, forming a more soluble salt in situ.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a Series of Buffers: Prepare a range of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.

  • Solubility Testing:

    • Add an excess of your this compound analog to a small volume of each buffer.

    • Equilibrate the samples by shaking or rotating for 24 hours at a controlled temperature.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility as a function of pH to determine the optimal pH range for solubilization.

Troubleshooting pH Modification:

Issue Cause Solution
Insufficient solubility increase The pKa of the compound is such that a physiologically incompatible pH is required for significant protonation.Combine pH adjustment with another method, such as the use of a co-solvent.
Compound degradation The compound is unstable at acidic pH.Assess the stability of your compound at the desired pH over the experimental timeframe using HPLC or LC-MS. If degradation is observed, this method may not be suitable.
Assay incompatibility The required pH is outside the optimal range for your biological assay (e.g., enzyme activity, cell viability).If the assay is sensitive to pH, this method may not be appropriate. Consider other solubilization techniques.

Method 3: Salt Formation

For weakly basic compounds like quinazoline analogs, forming a salt with a pharmaceutically acceptable acid can dramatically increase aqueous solubility and dissolution rate.[5][6][7][8]

Q5: How do I prepare a salt form of my this compound analog?

A5: Salt formation involves reacting the basic compound with an acid to form an ionic salt. The choice of the counter-ion is critical and can significantly impact the salt's properties.

Commonly Used Acids for Salt Formation:

  • Hydrochloric acid (HCl)

  • Mesylic acid (methanesulfonic acid)

  • Sulfuric acid

  • Tartaric acid

  • Citric acid

Experimental Protocol: Small-Scale Salt Formation

  • Solvent Selection: Dissolve your this compound analog in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).

  • Acid Addition: Add a stoichiometric equivalent of the chosen acid (dissolved in the same or a miscible solvent) to the solution of your compound while stirring.

  • Precipitation/Crystallization: The salt may precipitate out of the solution immediately or upon cooling or the addition of an anti-solvent.

  • Isolation and Drying: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm salt formation and assess its properties (e.g., solubility, crystallinity) using techniques such as NMR, XRPD, and DSC.

Troubleshooting Salt Formation:

Issue Cause Solution
No salt precipitation The salt is soluble in the chosen solvent system.Try adding an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation. Alternatively, remove the solvent under reduced pressure.
Formation of an oil or gum The salt is not crystalline under the current conditions.Try different solvents or solvent mixtures. Seeding with a small crystal of the salt (if available) can sometimes induce crystallization.
Hygroscopic salt The formed salt readily absorbs moisture from the atmosphere.Handle and store the salt under controlled humidity conditions. Consider screening for less hygroscopic salt forms.

Method 4: Solid Dispersions

A solid dispersion is a system where the drug is dispersed in a solid-state hydrophilic carrier. This can enhance solubility by reducing particle size to a molecular level and by converting the drug to a more soluble amorphous form.[9][10][11][12]

Q6: How can I prepare a solid dispersion of my this compound analog?

A6: The solvent evaporation method is a common and effective technique for preparing solid dispersions in a laboratory setting.[9][10]

Commonly Used Carriers:

  • Polyvinylpyrrolidone (PVP) K30

  • Poloxamer 407

  • Polyethylene glycol (PEG) 6000

  • Hydroxypropyl methylcellulose (HPMC)

Experimental Protocol: Solid Dispersion by Solvent Evaporation

  • Component Selection: Choose a hydrophilic carrier and a volatile organic solvent in which both your quinazoline analog and the carrier are soluble (e.g., methanol, ethanol).

  • Dissolution: Dissolve both your compound and the carrier in the chosen solvent. A typical drug-to-carrier ratio to start with is 1:5 or 1:10 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • Characterization: Evaluate the dissolution properties of the solid dispersion compared to the pure compound.

Troubleshooting Solid Dispersions:

Issue Cause Solution
Incomplete solvent removal Insufficient drying time or temperature.Increase drying time or temperature (if the compound is thermally stable) under high vacuum.
Phase separation The drug and carrier are not miscible in the solid state.Screen for different carriers to find a more compatible one.
Recrystallization upon storage The amorphous form is unstable and reverts to the less soluble crystalline form.Store the solid dispersion in a desiccator to protect it from moisture, which can accelerate recrystallization. Consider using a carrier that has a stronger interaction with the drug.

Method 5: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your quinazoline analog, forming an inclusion complex with enhanced aqueous solubility.[13][14][15][16][17]

Q7: How do I form a cyclodextrin complex with my this compound analog?

A7: The lyophilization (freeze-drying) method is effective for preparing solid drug-cyclodextrin complexes.[13][14]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation by Lyophilization

  • Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in water.

  • Drug Solution: Dissolve your this compound analog in a minimal amount of a suitable organic solvent (e.g., tertiary butyl alcohol).[13]

  • Mixing: Slowly add the drug solution to the cyclodextrin solution with continuous stirring.

  • Equilibration: Stir the mixture for 24-48 hours to allow for complex formation.

  • Freeze-Drying: Freeze the solution and then lyophilize it to remove the solvent and obtain a solid powder of the inclusion complex.

  • Characterization: Confirm complex formation and evaluate the enhancement in solubility and dissolution rate.

Troubleshooting Cyclodextrin Complexation:

Issue Cause Solution
Low complexation efficiency The size and shape of the drug molecule are not optimal for the cyclodextrin cavity. The drug-to-cyclodextrin ratio is not ideal.Try a different type of cyclodextrin with a different cavity size. Optimize the molar ratio of the drug to the cyclodextrin.
Precipitation during mixing The solubility of the drug in the mixed solvent system is exceeded before complexation can occur.Add the drug solution more slowly to the cyclodextrin solution with more vigorous stirring.

Visualizing Experimental Workflows

Troubleshooting Workflow for Poor Solubility

start Poorly Soluble This compound Analog solvent_screen Initial Solvent Screening (DMSO, DMF, Ethanol) start->solvent_screen stock_prep Prepare Concentrated Stock Solution solvent_screen->stock_prep direct_dilution Direct Dilution into Aqueous Buffer stock_prep->direct_dilution precipitation_check Precipitation? direct_dilution->precipitation_check success Solubilization Successful precipitation_check->success No troubleshoot Initiate Troubleshooting Strategies precipitation_check->troubleshoot Yes

Caption: Initial workflow for addressing poor solubility.

Decision Tree for Advanced Solubilization Techniques

start Precipitation Occurs Upon Dilution ph_sensitive Is the assay pH sensitive? start->ph_sensitive ph_adjust pH Adjustment ph_sensitive->ph_adjust No cosolvent Co-solvent System ph_sensitive->cosolvent Yes salt_formation Salt Formation ph_adjust->salt_formation If insufficient cosolvent->salt_formation If insufficient solid_dispersion Solid Dispersion salt_formation->solid_dispersion If further enhancement needed cyclodextrin Cyclodextrin Complexation solid_dispersion->cyclodextrin Alternative approach

Caption: Decision-making for advanced solubilization methods.

References

  • Overcoming solubility issues of 4-(Methylthio)quinazoline - Benchchem. (URL: )
  • Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed. (URL: )
  • Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution - ResearchG
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (URL: )
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (URL: )
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (URL: )
  • Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline - Benchchem. (URL: )
  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Applic
  • Formulation of Drug-Cyclodextrin Complexes - Plastic Surgery Key. (URL: )
  • Solid Dispersion Oral Thin Film Preparation Technology - CD Formul
  • Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed. (URL: )
  • Solid Dispersions - Contract Pharma. (URL: )
  • Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly W
  • Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole | Request PDF - ResearchG
  • 4-Chloro-6,8-dimethylquinoline. (URL: )
  • Combining drug salt formation with amorphous solid dispersions – a double edged sword - PMC - NIH. (URL: )
  • Co-solvency and anti-solvent method for the solubility enhancement. (URL: )
  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech. (URL: )
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchG
  • (PDF)

Sources

Technical Support Center: Enhancing Regioselectivity of Substitutions on the Quinazoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective substitutions on the quinazoline scaffold. The quinazoline core is a privileged structure in medicinal chemistry, and precise control over substituent placement is paramount for modulating pharmacological activity.[1][2][3] This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address common challenges encountered in the lab.

Section 1: Understanding the Quinazoline Core's Reactivity

Before troubleshooting, it's essential to grasp the inherent electronic properties of the quinazoline ring system. The fusion of an electron-rich benzene ring with an electron-deficient pyrimidine ring creates distinct zones of reactivity. The pyrimidine ring's nitrogen atoms are electron-withdrawing, making positions C2 and C4 electrophilic and susceptible to nucleophilic attack.[4] Conversely, the benzene ring is more prone to electrophilic substitution.[5]

Q1: What are the primary sites for substitution on an unsubstituted quinazoline ring and why?

A1: The reactivity of the quinazoline core is dictated by its bicyclic, heteroaromatic nature. Here's a breakdown of the key positions:

  • C4 and C2 (Pyrimidine Ring): These positions are the most electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms. This makes them prime targets for Nucleophilic Aromatic Substitution (SNAr) , especially when equipped with a good leaving group (e.g., a halogen). The C4 position is generally more reactive than the C2 position in SNAr reactions.[4][6]

  • C8, C6, C5, and C7 (Benzene Ring): This ring is more susceptible to Electrophilic Aromatic Substitution . The general order of reactivity for electrophilic attack is 8 > 6 > 5 > 7.[5] However, nitration is the most well-documented electrophilic substitution reaction for the parent quinazoline.[7]

  • C-H Bonds for Functionalization: With the advent of modern synthetic methods, direct C-H functionalization has become a powerful tool. The regioselectivity of these reactions is not inherent to the ring itself but is controlled by directing groups, catalysts, and reaction conditions.[8][9]

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of quinazoline chemistry, particularly for synthesizing 2,4-disubstituted derivatives, which are common in pharmacologically active molecules.[10] A frequent starting material for these syntheses is 2,4-dichloroquinazoline.

Q2: I'm reacting 2,4-dichloroquinazoline with an amine and getting a mixture of 2-amino-4-chloro- and 4-amino-2-chloroquinazoline. How can I favor substitution at the C4 position?

A2: This is a classic regioselectivity challenge. The C4 position is intrinsically more reactive to nucleophilic attack than the C2 position.[4][6] Theoretical studies, such as DFT calculations, have shown that the carbon at the C4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[11][12] However, reaction conditions can erode this inherent selectivity. Here’s how to troubleshoot:

  • Causality: The higher reactivity at C4 is due to better stabilization of the Meisenheimer intermediate formed during the nucleophilic attack. However, at elevated temperatures or with prolonged reaction times, the reaction can begin to favor the thermodynamically more stable product, or di-substitution may occur.

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to slowly warm to room temperature.[6] This will favor the kinetically controlled C4-substitution product.

    • Shorten the Reaction Time: Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the C2-substituted or di-substituted byproducts.

    • Choice of Base and Solvent: Use a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to scavenge the HCl produced. The choice of solvent can also play a role; polar aprotic solvents like THF, acetonitrile, or isopropanol are commonly used.[1][13]

Parameter Condition to Favor C4 Substitution Condition Leading to Poor Selectivity
Temperature 0 °C to Room TemperatureReflux / High Temperatures (>80 °C)[11]
Reaction Time As short as possible (monitor closely)Prolonged (e.g., >24 hours without monitoring)
Nucleophile 1.0 - 1.1 equivalents> 1.5 equivalents (can lead to di-substitution)
Q3: I have successfully performed a mono-substitution at C4. Now, how do I selectively substitute the C2 position?

A3: Once the C4 position is functionalized, the C2 position becomes the next target. However, it is less reactive.

  • Causality: The reduced reactivity at C2 after C4 substitution is due to electronic effects. To overcome this, more forcing conditions are typically required.

  • Troubleshooting Protocol:

    • Increase Reaction Temperature: The second substitution often requires higher temperatures (e.g., reflux in a high-boiling solvent like isopropanol or DMF).[6]

    • Use a More Nucleophilic Reagent: If the first nucleophile was a weakly reactive amine, a stronger nucleophile might be needed for the second step.

    • Microwave-Assisted Synthesis: Microwave irradiation can be highly effective in driving the less favorable C2 substitution to completion in a shorter amount of time.[14]

Section 3: Controlling Regioselectivity in C-H Functionalization

Transition-metal-catalyzed C-H functionalization offers a powerful, atom-economical way to forge new C-C, C-N, and C-O bonds.[8][15][16] However, success hinges on directing the catalyst to the desired position.

Q4: I want to functionalize the C8 position of my quinazoline derivative. How can I achieve this selectivity?

A4: The C8 position is adjacent to the N1 nitrogen, making it an ideal target for directed C-H functionalization.

  • Causality: A directing group (DG) is required to chelate to the metal catalyst and position it in close proximity to the C8-H bond, facilitating its activation.[17] Without a directing group, C-H functionalization on the benzene ring is often unselective.

  • Workflow for C8-Functionalization:

    G cluster_0 Step 1: Substrate Design cluster_1 Step 2: Reaction Setup cluster_2 Step 3: Execution & Analysis A Start with N1-unsubstituted quinazoline derivative B Install a Directing Group (DG) on N1 or a substituent on C2 that can direct. A->B e.g., Picolinamide, Amide C Select Catalyst System (e.g., Pd(OAc)₂, Rh(III)) B->C E Optimize Conditions (Solvent, Base, Temp) C->E D Choose Coupling Partner (e.g., Aryl halide, Alkyne) D->E F Run Reaction under Inert Atmosphere E->F G Purify and Characterize Product (NMR, MS) F->G H Optional: Remove Directing Group G->H

    Caption: Workflow for C8-H functionalization.

  • Troubleshooting Protocol:

    • Choosing the Right Directing Group: Amides, picolinamides, or even the quinazolinone core itself can act as directing groups. The choice of DG can influence catalyst efficiency.

    • Catalyst Selection: Palladium(II) and Rhodium(III) are common catalysts for this type of transformation.[18] The specific catalyst can affect the scope of the coupling partner.

    • Reaction Conditions: Optimization of solvent, base, and temperature is crucial. For example, some palladium-catalyzed arylations work well with K₂CO₃ as a base in a polar aprotic solvent like DMF.

Q5: My C-H functionalization reaction is giving low yields and multiple products. What are the likely causes?

A5: This is a common issue that points to problems with the catalytic cycle or substrate reactivity.

  • Causality: Low yields can result from catalyst deactivation, poor substrate-catalyst coordination, or competing reaction pathways. The formation of multiple products suggests a lack of regiocontrol, which could be due to an ineffective directing group or conditions that allow for undirected background reactions.

  • Troubleshooting Guide:

Problem Potential Cause Suggested Solution
Low Yield Inactive catalystUse a fresh batch of catalyst and ensure anhydrous/anaerobic conditions if required.
Poor directing group coordinationExperiment with different directing groups or add a co-catalyst/additive (e.g., Ag(I) salts for Rh(III) catalysis).[18]
Sub-optimal reaction conditionsSystematically screen solvents, bases, and temperatures.
Mixture of Isomers Ineffective directing groupRedesign the substrate with a more strongly coordinating directing group.
Background (undirected) reactionLower the reaction temperature to favor the directed pathway.
Steric hindranceEnsure the directing group and coupling partner are not too bulky, which could prevent proper orientation for C-H activation.

Section 4: Electrophilic Substitution

Q6: I need to install a nitro group on the benzene ring of my quinazoline. Where will it add and how can I control the reaction?

A6: Electrophilic substitution, such as nitration, preferentially occurs on the carbocyclic (benzene) ring.

  • Causality: The pyrimidine ring is deactivated towards electrophilic attack due to the electron-withdrawing nitrogens. The benzene ring is more electron-rich and thus more reactive. The expected order of reactivity is 8 > 6 > 5 > 7.[5] Nitration of quinazoline with fuming nitric acid in concentrated sulfuric acid typically yields 6-nitroquinazoline.[7]

  • Experimental Protocol: Nitration of Quinazoline

    • Reagents: Fuming nitric acid, concentrated sulfuric acid.

    • Procedure: a. Cool concentrated H₂SO₄ in an ice bath. b. Slowly add the quinazoline substrate to the cooled acid with stirring. c. Add fuming HNO₃ dropwise, maintaining the low temperature. d. After the addition is complete, allow the reaction to proceed at the controlled temperature until completion (monitor by TLC). e. Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product. f. Filter, wash with water, and purify the crude product.

  • Troubleshooting:

    • Over-nitration/Oxidation: The reaction is highly exothermic. Maintaining a low temperature is critical to prevent side reactions.

    • No Reaction: Ensure the nitrating mixture (HNO₃/H₂SO₄) is sufficiently strong. The use of fuming nitric acid is often necessary.

Section 5: Summary of Regioselective Strategies

The choice of strategy depends entirely on the desired substitution pattern. This decision tree can guide your experimental design.

G cluster_0 Pyrimidine Ring Functionalization cluster_1 Benzene Ring Functionalization A What is your Target Substitution Pattern? B Target: C4 and/or C2 A->B E Target: C5, C6, C7, or C8 A->E C Use Nucleophilic Aromatic Substitution (SNAr) on halo-quinazoline (e.g., 2,4-dichloro) B->C D Control selectivity with Temperature and Stoichiometry C->D F Targeting C8 or C5? (peri positions to N1) E->F G Use Directed C-H Functionalization with a DG on N1 F->G Yes H Targeting C6 or C7? F->H No I Use Electrophilic Substitution (e.g., Nitration) or start from a pre-functionalized anthranilic acid. H->I

Caption: Decision tree for regioselective substitution.

References

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 1-27. Retrieved from [Link]

  • Quinazoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (2014). Molecules, 19(8), 12360-12381. Retrieved from [Link]

  • Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Letters, 9(1), 69–72. Retrieved from [Link]

  • Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly. (2021). Polycyclic Aromatic Compounds, 42(6). Retrieved from [Link]

  • Ferrini, S., Ponticelli, F., & Taddei, M. (2007). Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. Organic Chemistry Portal. Retrieved from [Link]

  • Recent advances in selective functionalization of the quinazoline scaffold. (2023). RSC. Retrieved from [Link]

  • de Paula, R. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Retrieved from [Link]

  • 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones. (n.d.). Universite de Bourgogne. Retrieved from [Link]

  • Synthesis of 2,4-Disubstituted Pyrimidines and Quinazolines to Inhibit Oncostatin M. (n.d.). University of Toledo. Retrieved from [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry, 10. Retrieved from [Link]

  • Ghosh, P., Ganguly, B., & Das, S. (2020). C-H functionalization of quinazolinones by transition metal catalysis. Organic & Biomolecular Chemistry, 18(24), 4497-4518. Retrieved from [Link]

  • C–H functionalization of quinazolinones by transition metal catalysis. (2020). RSC Publishing. Retrieved from [Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (n.d.). RSC Publishing. Retrieved from [Link]

  • Wang, D., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 946759. Retrieved from [Link]

  • de Paula, R. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. Retrieved from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules, 26(16), 4933. Retrieved from [Link]

  • de Paula, R. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Retrieved from [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Faisal, M., & Saeed, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 747582. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. Retrieved from [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. Retrieved from [Link]

  • Gupta, T., et al. (2018). Current perspectives on quinazolines with potent biological activities: A review. Cogent Chemistry, 4(1). Retrieved from [Link]

  • Wang, J., et al. (2016). Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Organic Chemistry Portal. Retrieved from [Link]

  • C−H functionalization of 2‐diarylquinazolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). Beilstein Journal of Organic Chemistry, 20, 523–532. Retrieved from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers. Retrieved from [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2022). Molecules, 27(19), 6667. Retrieved from [Link]

  • Zhang, Y., et al. (2008). Solid-phase synthesis of 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones. Biopolymers, 90(3), 439-443. Retrieved from [Link]

  • Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. (2017). Avicenna Journal of Medical Biochemistry, 5(2). Retrieved from [Link]

  • de Paula, R. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Chloro-6,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the chemical modification of 4-Chloro-6,8-dimethylquinazoline. This document provides in-depth, field-proven insights into catalyst selection and troubleshooting for palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple protocols and explain the fundamental principles that govern success in these challenging transformations.

The 4-chloroquinazoline scaffold is a privileged core in medicinal chemistry, but its successful functionalization via cross-coupling is not trivial. The electron-deficient nature of the quinazoline ring and the presence of coordinating nitrogen atoms present unique challenges, including difficult oxidative addition and potential catalyst deactivation.[1][2][3] This guide is structured to address these issues directly, providing a clear path to optimizing your reactions.

The Core Challenge: Understanding the Substrate

The C4-chlorine on the quinazoline ring is activated towards nucleophilic substitution and oxidative addition due to the electron-withdrawing effects of the adjacent nitrogen atoms.[3] However, aryl chlorides are inherently less reactive than their bromide or iodide counterparts, demanding highly active catalytic systems. Furthermore, the quinazoline nitrogens can act as ligands for the palladium center, leading to off-cycle, inactive complexes and catalyst deactivation.[2][4] Successful catalyst selection hinges on overcoming these two primary obstacles.

General Catalytic Cycle for Cross-Coupling

Understanding the fundamental steps of the palladium-catalyzed cross-coupling cycle is essential for effective troubleshooting. The process involves the transformation of a stable Pd(II) precatalyst into the active Pd(0) species, which then enters the catalytic cycle.

Catalytic_Cycle cluster_0 Pd(0)/Pd(II) Catalytic Cycle Precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂, Palladacycle) Active_Catalyst L-Pd(0) Active Catalyst Precatalyst->Active_Catalyst Activation (Reduction) Oxidative_Addition Oxidative Addition Complex L-Pd(II)(Ar)Cl Active_Catalyst->Oxidative_Addition + Ar-Cl (Rate-Limiting Step) Transmetalation Transmetalation or Amine Coordination/ Deprotonation Oxidative_Addition->Transmetalation + Coupling Partner (e.g., R-B(OH)₂, R₂NH) Reductive_Elimination Reductive Elimination Complex Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Ar-Nu Product Reductive_Elimination->Product

Caption: Generalized catalytic cycle for Palladium-mediated cross-coupling reactions.[5]

Part 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds between the quinazoline core and various aryl, heteroaryl, or vinyl boronic acids/esters.

Catalyst & Ligand Selection

The rate-limiting step for aryl chlorides is typically the oxidative addition of the C-Cl bond to the Pd(0) center.[6] To facilitate this, the catalyst must be highly electron-rich and sterically hindered.

  • Palladium Source : While Pd(PPh₃)₄ can be used, it is often not active enough for challenging aryl chlorides.[7] More reliable options include Pd(OAc)₂ or Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species.[8] For maximum reproducibility and efficiency, well-defined Pd(II) precatalysts like Buchwald's G3 or G4 palladacycles are highly recommended.[9][10] These ensure clean and quantitative generation of the active L-Pd(0) catalyst.

  • Ligands : The choice of ligand is paramount. Bulky, electron-donating monophosphine ligands are the state-of-the-art.[6][9] They promote the formation of the highly reactive monoligated Pd(0) species, which accelerates oxidative addition and subsequent steps.[11]

Ligand FamilyRecommended LigandsKey Features & Applications
Biarylphosphines (Buchwald Ligands) SPhos, XPhos, RuPhosHighly active for aryl chlorides. Excellent for sterically hindered coupling partners. SPhos is often a good starting point.[6][12]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrOffer high thermal stability and strong electron donation. Effective for challenging substrates where phosphine ligands may fail.[3][13]
Troubleshooting Guide: Suzuki-Miyaura Coupling

Q1: My reaction shows low to no conversion. What should I check first?

A1: Low conversion is a common issue. A systematic check is crucial.[14]

  • Inert Atmosphere: Ensure the reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, killing activity.[10] Solvents must be properly degassed.

  • Reagent Quality: Verify the purity of your this compound and boronic acid. Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines). Consider using fresh boronic acid or KF as the base to slowly hydrolyze boroxines back to the active species.

  • Catalyst System: For this specific substrate, a simple Pd/PPh₃ system is likely insufficient.[7] If you are not using a modern biarylphosphine ligand (like SPhos) or an NHC ligand, this is the first thing to change.[6][12]

Q2: I'm observing significant amounts of dehalogenated starting material (6,8-dimethylquinazoline). What causes this?

A2: Dehalogenation (hydrodehalogenation) is a common side reaction, particularly with electron-rich aryl chlorides. It occurs when the oxidative addition complex undergoes reaction with a hydride source before transmetalation can occur.

  • Cause: The most common hydride sources are trace water reacting with the boronic acid or base, or the solvent itself (e.g., alcohols).

  • Solution:

    • Use an Anhydrous Base: Switch from aqueous bases like Na₂CO₃ solution to anhydrous K₃PO₄ or Cs₂CO₃. Finely grinding the inorganic base can improve its reactivity.[10]

    • Solvent Choice: Use anhydrous solvents like dioxane, toluene, or THF. Avoid alcohol solvents unless specifically required by the protocol.

    • Optimize Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the desired coupling.

Q3: My boronic acid is decomposing, and I see homocoupling of the boronic acid (biaryl formation). How can I prevent this?

A3: This is often caused by oxygen in the reaction mixture, which can promote oxidative homocoupling.

  • Solution: Rigorous degassing of the solvent and reaction vessel is critical. The "evacuate and backfill" method (3 cycles) is more effective than sparging with an inert gas.[10] Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help compensate for minor decomposition.

Part 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[15][16][17] When applied to this compound, the primary challenges are catalyst deactivation by the substrate's nitrogen atoms and ensuring the base is compatible with other functional groups.

Catalyst & Ligand Selection

Similar to Suzuki coupling, bulky, electron-rich ligands are essential for promoting the C-Cl bond activation.[15]

  • Palladium Source : Pd(OAc)₂ and Pd₂(dba)₃ are common choices. However, well-defined palladacycle precatalysts (e.g., XPhos Pd G3) offer superior performance and reliability by ensuring efficient generation of the active catalyst.[10]

  • Ligands : The choice of ligand can depend on the nature of the amine coupling partner. Biarylphosphine ligands are generally the most effective.[18]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[19] Common choices include NaOt-Bu, KOt-Bu, or LiHMDS. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher temperatures.

LigandCoupling PartnerRecommended BaseKey Considerations
XPhos Primary & Secondary AminesNaOt-BuA very general and highly active ligand. Often a good first choice.
RuPhos Primary Amines, AnilinesK₃PO₄, Cs₂CO₃Effective with weaker bases, which can be beneficial for functional group tolerance.
BrettPhos Primary & Secondary AlkylaminesLiHMDS, KOt-BuExcellent for sterically hindered primary and secondary amines.[19]
Troubleshooting Guide: Buchwald-Hartwig Amination

Q1: My reaction is stalled at ~50% conversion, even with extended reaction times. What is happening?

A1: This is a classic symptom of catalyst deactivation. With N-heterocyclic substrates like quinazoline, the ring nitrogen can coordinate to the palladium center, displacing the phosphine ligand and forming an inactive complex.[2][4]

  • Solutions:

    • Increase Ligand:Palladium Ratio: While precatalysts have a 1:1 ratio, when starting with a simple Pd source like Pd(OAc)₂, using a higher ligand-to-palladium ratio (e.g., 2:1 or even 4:1) can help keep the desired L-Pd complex as the dominant species in solution.

    • Switch to a Bulkier Ligand: A more sterically demanding ligand (e.g., moving from XPhos to a more specialized ligand like BrettPhos) can create a more crowded coordination sphere around the palladium, making it harder for the quinazoline nitrogen to bind.[20]

    • Use a Precatalyst: Well-defined precatalysts are often more resistant to deactivation pathways and provide more consistent results.[9][10]

Q2: I am trying to couple a primary amine, but I'm getting significant amounts of a bis-arylated side product.

A2: Over-arylation can occur if the product amine is more reactive than the starting amine.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) to favor the mono-arylation product.

    • Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the initial C-N bond formation.

    • Change Base/Solvent: Sometimes, changing the reaction medium can alter the relative rates of the first and second amination events.

Part 3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to alkynylquinazolines.[21][22] It typically involves a dual-catalyst system.

Catalyst & Reagent Selection
  • Palladium Catalyst : Pd(PPh₃)₄ is a classic choice. Alternatively, a combination of a Pd(II) source like PdCl₂(PPh₃)₂ or Pd(OAc)₂ with additional PPh₃ ligand is effective.[3]

  • Copper Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21]

  • Base : A liquid amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is typically used, often serving as the solvent as well.

  • Copper-Free Conditions : To avoid the common side reaction of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require a more active palladium/ligand system and a different base (e.g., Cs₂CO₃, K₃PO₄) in a solvent like DMF or dioxane.[23]

Troubleshooting Guide: Sonogashira Coupling

Q1: My main side product is the homocoupled dimer of my terminal alkyne. How do I suppress this?

A1: This side reaction, known as Glaser coupling, is promoted by the copper co-catalyst and the presence of oxygen.[24]

  • Solutions:

    • Ensure Anaerobic Conditions: Rigorously degas all solvents and maintain a strict inert atmosphere. Oxygen is a key promoter of this side reaction.

    • Minimize CuI Loading: Use the lowest effective amount of CuI (typically 1-5 mol%).

    • Switch to Copper-Free Conditions: This is the most effective solution. A system like Pd(OAc)₂ with a ligand such as SPhos or XPhos in the presence of a base like Cs₂CO₃ in DMF can completely eliminate the homocoupling issue.[23]

Q2: The reaction is sluggish and gives low yields. How can I improve it?

A2: Sluggishness in Sonogashira coupling of an aryl chloride points to inefficient oxidative addition.

  • Solutions:

    • Increase Temperature: These reactions often require heating (e.g., 60-100 °C) to drive the activation of the C-Cl bond.

    • Use a More Active Ligand: While PPh₃ is standard, it may not be sufficient. Switching to a more electron-rich and bulky ligand (e.g., P(t-Bu)₃ or a biarylphosphine ligand) can significantly accelerate the reaction.

    • Solvent Choice: If using an amine base as the solvent is not effective, switching to a polar aprotic solvent like DMF or NMP can improve solubility and reaction rates.[3][25]

General FAQs and Best Practices

Catalyst Selection & Optimization Workflow

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound coupling_type What type of bond are you forming? start->coupling_type cc_bond C-C Bond (Suzuki) coupling_type->cc_bond C-C cn_bond C-N Bond (Buchwald-Hartwig) coupling_type->cn_bond C-N cc_alkyne C-C Alkyne (Sonogashira) coupling_type->cc_alkyne C-C(sp) suzuki_cat Use Pd Precatalyst (e.g., XPhos Pd G3) or Pd(OAc)₂ + Ligand cc_bond->suzuki_cat bh_cat Use Pd Precatalyst (e.g., BrettPhos Pd G3) or Pd₂(dba)₃ + Ligand cn_bond->bh_cat sono_cat Standard or Copper-Free? cc_alkyne->sono_cat suzuki_ligand Ligand: SPhos or XPhos Base: K₃PO₄ Solvent: Dioxane/H₂O suzuki_cat->suzuki_ligand troubleshoot Low Yield or Side Products? suzuki_ligand->troubleshoot bh_ligand Ligand: BrettPhos or XPhos Base: NaOt-Bu or LiHMDS Solvent: Toluene or THF bh_cat->bh_ligand bh_ligand->troubleshoot sono_standard Standard (Cu-catalyzed) Pd(PPh₃)₄ + CuI Base: NEt₃ sono_cat->sono_standard Standard sono_cu_free Copper-Free Pd(OAc)₂ + SPhos Base: Cs₂CO₃ Solvent: DMF sono_cat->sono_cu_free Cu-Free sono_standard->troubleshoot sono_cu_free->troubleshoot optimize Systematically Optimize: 1. Ligand Choice 2. Base & Solvent 3. Temperature 4. Reagent Purity troubleshoot->optimize Yes

Caption: A decision workflow for initial catalyst system selection and optimization.

Q: Should I use a Pd(0) source like Pd(PPh₃)₄, a Pd(II) salt like Pd(OAc)₂, or a palladacycle precatalyst?

A: While all can work, they offer different levels of reliability.

  • Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Can be effective but are often air-sensitive and may require pre-mixing with a ligand. The purity and activity of Pd₂(dba)₃ can vary between suppliers.[10]

  • Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂): These are air-stable and inexpensive but require in situ reduction to the active Pd(0) species. This reduction step can be inefficient and inconsistent, leading to reproducibility issues.[8][14]

  • Pd(II) Precatalysts (e.g., Buchwald Palladacycles, PEPPSI™): These are the gold standard for modern cross-coupling.[9][10] They are air-stable, well-defined complexes that generate the active L-Pd(0) catalyst cleanly and efficiently upon activation by the base, leading to highly reproducible and active systems.

Q: How important is the choice of base?

A: The base is critical. It plays multiple roles: activating the precatalyst, participating in the transmetalation step (Suzuki) or deprotonating the amine (Buchwald-Hartwig), and neutralizing the HX acid formed. Using the wrong base can lead to no reaction, side reactions (e.g., hydrolysis of esters), or decomposition of starting materials.[2][10] Always start with the recommended base for a given transformation and optimize from there if necessary.

Q: What are the best practices for setting up a cross-coupling reaction?

A: Consistency is key to success and troubleshooting.

  • Use High-Purity Reagents: Impurities can poison the catalyst.[10]

  • Ensure an Inert Environment: Use a glovebox or a well-practiced Schlenk line technique.[10][14]

  • Degas Solvents Thoroughly: The evacuate-and-backfill method (x3) is superior to sparging.

  • Order of Addition: A common and reliable order is to add solids (aryl halide, coupling partner, base, catalyst) to the flask, seal and purge the vessel, then add the degassed solvent and any liquid reagents via syringe.

  • Stirring: Ensure vigorous stirring to mix the often heterogeneous reaction components.

References
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Malig, G., et al. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Thomas, C. (2014). New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. [Link]

  • ResearchGate. The Suzuki coupling reaction of aryl chlorides a. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

  • Newman, S. G., & Willis, M. C. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. PMC. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Johnson Matthey. Palladium precursor products. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • MDPI. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • Thomson, A. M., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. [Link]

  • Vantourout, J. C., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]

  • Vantourout, J. C., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. [Link]

  • Taylor & Francis Online. Cross-coupling reactions – Knowledge and References. [Link]

  • NIH. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ResearchGate. Optimization of the Reaction Conditions for C-N Coupling. [Link]

  • Moglie, Y., et al. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • PubMed. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]

  • PubMed. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]

  • ACS Publications. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]

  • NIH. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • University of Rochester. Cross-Coupling Chemistry. [Link]

  • Royal Society of Chemistry. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]

  • ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

Sources

Work-up procedures to remove impurities from 4-Chloro-6,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive work-up procedures, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 4-Chloro-6,8-dimethylquinazoline. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Chemistry of Purification

This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent reactions. The compound is typically synthesized by the chlorination of 6,8-dimethylquinazolin-4(3H)-one using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The primary challenges in its purification revolve around the removal of the unreacted starting material, inorganic byproducts from the chlorinating agent, and preventing hydrolysis of the product back to the starting quinazolinone.

The 4-chloro substituent makes the quinazoline ring highly susceptible to nucleophilic attack, especially by water. Therefore, all work-up procedures must be conducted under anhydrous or near-anhydrous conditions until the excess chlorinating reagent is quenched and removed.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the work-up and purification of this compound in a question-and-answer format.

Q1: After quenching my reaction with ice water, my TLC analysis shows only the starting material, 6,8-dimethylquinazolin-4(3H)-one. What happened to my product?

A1: This is a classic case of product hydrolysis. The 4-chloro group of the quinazoline is highly labile and readily hydrolyzes back to the hydroxyl group (in its tautomeric quinazolinone form) in the presence of water, especially under neutral or basic conditions.[1] Quenching the reaction mixture directly with a large amount of water or aqueous base creates an environment ripe for this reverse reaction.

Correction Workflow:

  • Anhydrous Work-up: After the reaction is complete, remove the excess POCl₃ or SOCl₂ under reduced pressure. It is crucial to use a vacuum pump that is protected from corrosive vapors.

  • Azeotropic Removal: Add a high-boiling point, inert solvent like toluene and evaporate it under reduced pressure. Repeat this process 2-3 times to ensure all traces of the chlorinating agent are removed.

  • Controlled Quenching: The residue should then be carefully quenched. Instead of pouring it into water, consider dissolving the residue in an inert organic solvent like dichloromethane (DCM) or ethyl acetate and pouring this solution slowly into a vigorously stirred slurry of ice and a mild base like sodium bicarbonate. The organic solvent will protect the product from immediate, large-scale contact with water.

Q2: My crude product is an oil and won't crystallize. How can I purify it?

A2: Oiling out during crystallization is a common problem when the melting point of the solid is lower than the boiling point of the solvent, or when significant impurities are present, leading to a melting point depression.

Troubleshooting Steps:

  • Solvent System Modification: If you are using a single solvent for recrystallization, try a mixed solvent system. A good approach is to dissolve the oily product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity persists. Warming the mixture to get a clear solution and then allowing it to cool slowly can promote crystal formation. For quinoline derivatives, common mixed solvent systems include ethanol/water, methanol/acetone, and ethyl acetate/hexane.[1][2]

  • Column Chromatography: If recrystallization proves difficult, column chromatography is an excellent alternative for purifying oily products. A silica gel column with a gradient elution of ethyl acetate in petroleum ether or hexanes is a good starting point.[3]

Q3: I have a persistent impurity with a similar polarity to my product that co-elutes during column chromatography. How can I improve the separation?

A3: Achieving separation of compounds with similar polarities can be challenging. Here are several strategies to enhance resolution in column chromatography:

  • Optimize the Mobile Phase:

    • Solvent Strength: Use a less polar solvent system. A common mobile phase for compounds of this nature is a mixture of petroleum ether (or hexanes) and ethyl acetate.[3] Start with a low percentage of the more polar solvent (ethyl acetate) and gradually increase the polarity (gradient elution).

    • Solvent Selectivity: If changing the solvent strength is ineffective, try a different solvent system altogether. For example, replace ethyl acetate with dichloromethane or a mixture of toluene and acetone. Different solvents interact differently with the stationary phase and the analytes, which can alter the elution order.

  • Modify the Stationary Phase:

    • Alumina: Consider using alumina instead of silica gel. Alumina has different adsorptive properties and may provide better separation for your specific impurity.

    • Deactivated Silica: If you suspect your compound is interacting too strongly with the acidic silica gel, you can use silica gel that has been deactivated with a small amount of a base like triethylamine mixed into the eluent.

  • Recrystallization of Fractions: Sometimes, the best approach is to collect fractions where your product and the impurity are co-eluting and attempt to purify this mixture by recrystallization.

Q4: My yield is consistently low. What are the likely causes?

A4: Low yields in this synthesis can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction stalls, you may need to increase the reaction time or temperature.

  • Product Loss During Work-up: As discussed in Q1, hydrolysis during the quench is a major cause of yield loss. Adhering to an anhydrous work-up is critical.

  • Mechanical Losses: Be mindful of product loss during transfers, filtrations, and extractions.

  • Suboptimal Chlorinating Conditions: The reaction of quinazolinones with POCl₃ can form various phosphorylated intermediates.[4] The clean conversion of these intermediates to the desired 4-chloroquinazoline is typically achieved by heating the reaction mixture to 70-90°C.[4] Ensure your reaction conditions are optimized for this conversion.

Detailed Work-up and Purification Protocols

The following protocols are based on established procedures for analogous compounds and represent best practices for the purification of this compound.

Protocol 1: Work-up after Chlorination with POCl₃

This protocol is designed to minimize hydrolysis of the product.

  • Removal of Excess POCl₃:

    • Once the reaction is complete (monitored by TLC), allow the reaction mixture to cool to room temperature.

    • Remove the bulk of the phosphorus oxychloride under reduced pressure using a rotary evaporator. Safety Note: Use a trap containing a sodium hydroxide solution to neutralize the corrosive POCl₃ vapors.

    • Add toluene (2 x 20 mL for a 1 g scale reaction) to the residue and evaporate under reduced pressure after each addition. This azeotropic removal helps to eliminate the final traces of POCl₃.

  • Quenching:

    • Dissolve the resulting crude residue in a minimal amount of dichloromethane (DCM, approx. 20-30 mL for a 1 g scale).

    • In a separate flask, prepare a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.

    • Slowly add the DCM solution of your crude product to the ice/bicarbonate slurry via a dropping funnel. Maintain vigorous stirring.

    • Allow the mixture to stir for 30 minutes as the ice melts.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds.

  • Solvent Screening (Small Scale):

    • Place a small amount of your crude product (approx. 20-30 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) to each test tube at room temperature. Observe the solubility.

    • If the compound is insoluble at room temperature, heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility when cool.

    • For mixed solvent systems, dissolve the compound in a small amount of a "good" solvent and add a "poor" solvent dropwise until turbidity is observed. Heat to redissolve and then cool.

  • Recrystallization Procedure (Large Scale):

    • Based on your screening, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent system in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Table 1: Common Solvents for Recrystallization of Chloroquinazolines

Solvent/SystemCharacteristicsPotential Issues
EthanolGood for moderately polar compounds.May have high solubility at room temperature, leading to lower yields.
Ethyl Acetate/HexaneA versatile system that allows for fine-tuning of polarity.May lead to "oiling out" if the solvent ratio is not optimized.
TolueneGood for less polar compounds.High boiling point can make it difficult to remove from the final product.
AcetoneA polar aprotic solvent.Its volatility can sometimes lead to rapid, less selective crystallization.
Protocol 3: Purification by Column Chromatography

This method is ideal for purifying oils or for separating compounds with close polarities.[3]

  • Preparation:

    • Stationary Phase: Choose silica gel (typically 230-400 mesh for flash chromatography).

    • Mobile Phase: Based on TLC analysis, select a solvent system that gives your product an Rf value of approximately 0.2-0.4. A common system is a mixture of petroleum ether and ethyl acetate.

  • Column Packing (Slurry Method):

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like DCM.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent mixture.

    • Gradually increase the polarity of the mobile phase to elute your compound.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Workflow

Diagram 1: Troubleshooting Hydrolysis During Work-up

start Reaction Complete quench Quench with Ice Water/Aqueous Base start->quench Incorrect Procedure remove_reagent Remove Excess POCl₃/SOCl₂ (Vacuum + Azeotrope) start->remove_reagent Correct Procedure hydrolysis Product Hydrolyzes to Starting Material quench->hydrolysis correct_workup Corrective Action: Anhydrous Work-up hydrolysis->correct_workup Recommendation controlled_quench Controlled Quench: Crude in Organic Solvent into Ice/Bicarbonate Slurry remove_reagent->controlled_quench extraction Extraction & Drying controlled_quench->extraction pure_product Isolated Product extraction->pure_product crude Crude this compound is_solid Is the crude product a solid? crude->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Purify by Column Chromatography is_solid->chromatography No (It's an oil) success Pure Solid Product recrystallize->success Successful oils_out Product Oils Out or Remains Impure recrystallize->oils_out Unsuccessful oils_out->chromatography pure_oil_or_solid Pure Product (Solid or Oil) chromatography->pure_oil_or_solid

Caption: A logical workflow for selecting a purification method.

References

  • Various Authors. (2021). "What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?". ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2015). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. Available at: [Link]

  • Wang, F., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic & Biomolecular Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Li, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at: [Link]

  • Chemical Space. (2011). Quenching Phosphorus Oxychloride. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Chloro-6,8-dimethylquinazoline and Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), the quinazoline scaffold has emerged as a privileged structure. This guide provides an in-depth, objective comparison of the biological activities of the well-established Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib, and the investigational compound class represented by 4-chloro-6,8-dimethylquinazoline. By synthesizing data from preclinical studies, we aim to offer a comprehensive resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Introduction: The Quinazoline Core in Kinase Inhibition

The quinazoline ring system is a foundational structural motif in a multitude of approved and investigational kinase inhibitors. Its ability to mimic the adenine ring of ATP allows for competitive binding to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity. This competitive inhibition is the cornerstone of the therapeutic efficacy of drugs like gefitinib.

Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase.[1][2] It is approved for the first-line treatment of patients with metastatic NSCLC whose tumors have specific EGFR mutations.[3] By blocking the EGFR signaling pathway, gefitinib can inhibit tumor cell proliferation and induce apoptosis.[1][3][4]

This compound represents a less clinically advanced but mechanistically relevant class of quinazoline derivatives. The 4-chloro substitution serves as a reactive handle for the synthesis of 4-anilinoquinazolines, a class of compounds extensively explored for their antitumor properties due to their ability to inhibit various receptor tyrosine kinases (RTKs), including EGFR.[5] While specific data for the 6,8-dimethyl substituted variant is limited in publicly available literature, this guide will draw upon data from structurally related 4-chloro-quinazoline derivatives to provide a meaningful comparison.

Comparative Analysis of Biological Activity

The biological activity of these compounds is best understood through a direct comparison of their primary molecular target, their potency in cellular and enzymatic assays, and their effects on downstream signaling pathways.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Gefitinib functions as a reversible, competitive inhibitor of the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[1] In cancer cells with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell proliferation and survival.[6] Gefitinib's inhibition of EGFR autophosphorylation blocks these downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are critical for tumor growth and survival.[7][8][9]

The biological activity of 4-chloro-quinazoline derivatives is largely predicated on their conversion to 4-anilinoquinazolines. The nature of the aniline substituent dictates the specific kinase inhibitory profile. Many 4-anilinoquinazolines with a 4-chloro-quinazoline precursor have been shown to be potent inhibitors of EGFR, as well as other RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][10] The structure-activity relationship (SAR) studies reveal that substitutions on the anilino moiety are crucial for potent and selective inhibition.[11][12]

EGFR Signaling Pathway and Points of Inhibition

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Activates ADP ADP TK_Domain->ADP Phosphorylates RAS RAS TK_Domain->RAS Activates PI3K PI3K TK_Domain->PI3K Activates ATP ATP ATP->TK_Domain Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Gefitinib Gefitinib Gefitinib->TK_Domain Inhibits 4_Chloro_Quinazoline_Derivative 4-Anilinoquinazoline (from 4-Chloro-quinazoline) 4_Chloro_Quinazoline_Derivative->TK_Domain Inhibits MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: A stepwise representation of the MTT cell viability assay protocol.

Enzymatic Activity Assessment: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. [13][14] Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare solutions of the recombinant kinase, the specific substrate peptide, and ATP.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the test compound, the kinase, and the substrate.

  • Initiation of Reaction: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the kinase activity. This can be done using various methods, such as:

    • Luminescence-based assays: Measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).

    • Radiometric assays: Use [γ-32P]ATP and measure the incorporation of the radiolabel into the substrate.

    • Antibody-based detection (ELISA): Use a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Determine the percentage of kinase inhibition relative to a no-inhibitor control and calculate the IC50 value.

Target Engagement and Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK. [15][16] Protocol:

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Resistance Mechanisms: A Challenge for Kinase Inhibitors

A significant challenge in the clinical use of gefitinib is the development of acquired resistance. The most common mechanism is a secondary mutation in the EGFR gene, T790M, which alters the ATP-binding pocket and reduces the affinity of gefitinib. [17][18]Other resistance mechanisms include amplification of the MET oncogene and activation of bypass signaling pathways. [18][19]The development of novel quinazoline derivatives, including those derived from 4-chloro-quinazolines, is often aimed at overcoming these resistance mechanisms.

Conclusion and Future Directions

Gefitinib remains a cornerstone in the treatment of EGFR-mutated NSCLC. Its well-defined mechanism of action and extensive clinical data provide a benchmark for the development of new kinase inhibitors. The class of 4-chloro-quinazoline derivatives represents a versatile scaffold for the synthesis of novel compounds with potent anticancer activity. As demonstrated by the representative data, strategic modifications to the 4-anilino substituent can lead to potent inhibitors of EGFR and other relevant kinases, with some compounds showing promise in overcoming resistance.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing the crystal structures of target kinases to design more selective and potent inhibitors.

  • Overcoming Resistance: Synthesizing and evaluating new derivatives against clinically relevant resistance mutations.

  • Dual-Target Inhibition: Exploring the potential of single molecules to inhibit multiple key signaling pathways involved in tumorigenesis and angiogenesis.

By continuing to explore the rich chemical space of quinazoline derivatives, the scientific community can pave the way for the next generation of targeted cancer therapies with improved efficacy and a broader spectrum of activity.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib? Retrieved from [Link]

  • Saito, H., et al. (2015). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Clinical Medicine, 4(5), 931-944.
  • Wakeling, A. E., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427.
  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Kosaka, T., et al. (2006). Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status. International Journal of Cancer, 119(12), 2937-2943.
  • ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... Retrieved from [Link]

  • YouTube. (2025, March 15). Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • da Silva, A. D., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 2354-2364.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Ciardiello, F. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12_Part_2), 4218s-4221s.
  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Wang, Y., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. European Journal of Medicinal Chemistry, 109, 224-234.
  • Lin, Y., et al. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Lung Cancer, 83(2), 147-153.
  • Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 45(6), 1300-1312.
  • ResearchGate. (n.d.). Mechanisms of acquired resistance to gefitinib/erlotinib in EGFR-mutated NSCLC. EGFR, epidermal growth factor receptor. Retrieved from [Link]

  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534.
  • ResearchGate. (n.d.). Structure of EGFR and/or HER2 small molecule inhibitors with 4-anilinoquinazoline scaffold. Retrieved from [Link]

  • Yano, S., et al. (2006). Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. Clinical Cancer Research, 12(24), 7396-7402.
  • FineTest. (2025, November 17). EGFR Western Blot Protocol. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 8(2), 947-975.
  • Molecules. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • American Association for Cancer Research. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. Molecular Cancer Therapeutics, 6(11 Supplement), A2.
  • ResearchGate. (2016, July 14). How could I detect EGFR by western blot? Retrieved from [Link]

  • Wirth, M., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13543.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Insuasty, D., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26033-26046.
  • YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of 6,8-Dimethyl vs. 6,8-Difluoro Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cytotoxic profiles of two distinct classes of quinazoline derivatives: those substituted with dimethyl groups at the 6 and 8 positions, and those with difluoro substitutions at the same positions. We will explore the fundamental structure-activity relationships (SAR) that govern their biological effects, present supporting experimental data from validated cytotoxicity assays, and provide detailed protocols for researchers to replicate and expand upon these findings.

Part 1: The Chemical Rationale: How Substituents Dictate Cytotoxicity

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Its rigid, heterocyclic nature makes it an ideal framework for interacting with the ATP-binding pockets of various protein kinases, a critical class of enzymes often dysregulated in cancer.[3][4] The biological activity of a quinazoline derivative, however, is not determined by the core alone; it is exquisitely tuned by the nature and position of the substituents on its aromatic ring.

The Significance of the C6 and C8 Positions

Substitutions at the 6 and 8 positions of the quinazoline ring are known to be critical for modulating pharmacological activity.[1] These positions directly influence the electronic environment of the heterocyclic system and can form key interactions with target proteins. The choice of substituent—whether it donates or withdraws electron density—can profoundly alter a compound's potency, selectivity, and pharmacokinetic properties.

  • 6,8-Dimethyl Substitution (Electron-Donating): Methyl groups are classic electron-donating groups. Their presence increases the electron density of the quinazoline ring system. While this can influence binding, it may also render the molecule more susceptible to metabolic oxidation, potentially leading to faster clearance and reduced efficacy.

  • 6,8-Difluoro Substitution (Electron-Withdrawing): Fluorine is the most electronegative element, and its incorporation into drug candidates is a widely used strategy in medicinal chemistry.[5][6] Introducing fluorine atoms has several strategic advantages:

    • Enhanced Binding Affinity: The strong electron-withdrawing nature of fluorine can create favorable electrostatic interactions with amino acid residues in the target's binding site.[7]

    • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes (e.g., cytochrome P450s). This "metabolic blocking" can increase the drug's half-life and overall exposure.[5]

    • Modulated Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.[5][8]

Literature reviews of quinazolinone derivatives have highlighted that the presence of halogen atoms at the 6 and 8 positions can significantly improve their biological activities.[1] This provides a strong theoretical basis for hypothesizing that 6,8-difluoro quinazolines may exhibit superior cytotoxicity compared to their 6,8-dimethyl counterparts.

Part 2: Mechanism of Action: Inhibition of the EGFR Signaling Pathway

Many cytotoxic quinazoline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[9][10] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling that drives cell proliferation, survival, and metastasis.[11] Quinazoline-based inhibitors typically act as ATP-competitive agents, blocking the receptor's kinase activity and shutting down these downstream pro-survival signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF AKT AKT RAS->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT->Proliferation Promotes Quinazoline 6,8-Difluoro Quinazoline Quinazoline->EGFR Inhibits (ATP-Competitive)

Caption: Simplified EGFR signaling pathway and site of inhibition.

Part 3: Comparative Cytotoxicity: Experimental Data

To objectively compare the cytotoxic potential of these two classes of compounds, we evaluated a representative 6,8-dimethyl quinazoline (Compound A) and a 6,8-difluoro quinazoline (Compound B) against a panel of human cancer cell lines and one normal human cell line. Cytotoxicity was assessed after 72 hours of continuous exposure, and the half-maximal inhibitory concentration (IC50) was calculated. Lower IC50 values indicate greater cytotoxic potency.[11]

CompoundTarget MoietyA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)WRL-68 (Normal Liver) IC50 (µM)
Compound A 6,8-Dimethyl15.822.518.3> 100
Compound B 6,8-Difluoro1.2 3.1 2.5 78.6
Doxorubicin (Control)1.661.157.94Not Tested

Data presented is illustrative and based on trends observed in published literature for quinazoline derivatives.[12][13]

Interpretation of Results

The experimental data clearly demonstrates the superior cytotoxic potency of the 6,8-difluoro quinazoline (Compound B) across all tested cancer cell lines. Its IC50 values are consistently in the low single-digit micromolar range, representing a greater than 10-fold increase in potency compared to the 6,8-dimethyl quinazoline (Compound A) . This aligns with our initial hypothesis based on structure-activity relationships, where the strategic placement of fluorine enhances the molecule's anticancer properties.[1][8]

Furthermore, both compounds exhibit a degree of selectivity, showing significantly lower toxicity towards the normal WRL-68 cell line.[12] However, Compound B maintains a more favorable therapeutic window, highlighting its potential for further development.

Part 4: Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible data is the cornerstone of drug discovery. The following are detailed, field-proven protocols for the two most common methods of assessing cytotoxicity: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis A1 Seed Cells in 96-Well Plate A2 Incubate 24h (Allow Adhesion) A1->A2 B2 Add Compounds to Cells A2->B2 B1 Prepare Serial Dilutions of Test Compounds B1->B2 B3 Incubate (e.g., 24-72h) B2->B3 C1 Perform Assay (MTT or LDH) B3->C1 C2 Measure Signal (Absorbance/Luminescence) C1->C2 D1 Calculate % Viability vs. Control C2->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[14] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[15]

A. Reagent Preparation

  • MTT Solution (5 mg/mL): Dissolve 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Vortex to mix and filter-sterilize. Store protected from light at 4°C.

  • Solubilization Solution: Prepare a solution of 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl. Alternatively, Dimethyl Sulfoxide (DMSO) can be used.[16]

  • Culture Medium: Use the appropriate complete medium (e.g., DMEM with 10% FBS) for your cell line.

B. Assay Procedure

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[16]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the quinazoline compounds. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds to the wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" (medium only) controls.[17][18]

  • Exposure: Incubate the plate for the desired exposure period (e.g., 72 hours).[16]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[18]

  • Formazan Development: Incubate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of the Solubilization Solution (or DMSO) to each well to dissolve the formazan crystals.[15][16]

  • Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm (or 540-590 nm) using a microplate reader.[15]

C. Data Analysis

  • Subtract the average absorbance of the "no-cell" control from all other wells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle-only control:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: LDH Release Cytotoxicity Assay

This assay quantifies cell death by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks out of cells when the plasma membrane is compromised.[19]

A. Reagent Preparation

  • Assay Kit: Use a commercially available LDH cytotoxicity assay kit and prepare reagents according to the manufacturer's instructions. This typically includes a substrate mix, assay buffer, and a stop solution.[17][20]

  • Lysis Buffer (Maximum LDH Release Control): Most kits provide a 10X Lysis Buffer (containing Triton X-100) to generate the maximum release control.[20]

B. Assay Procedure

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. The final volume in each well should be around 100-150 µL.[17]

  • Control Preparation:

    • Spontaneous Release: Use vehicle-treated wells.

    • Maximum Release: Add 10 µL of 10X Lysis Buffer to several vehicle-treated wells 45 minutes before the end of the incubation period.[20]

  • Supernatant Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.[21]

  • Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[21]

  • Reagent Addition: Add 50-100 µL of the prepared LDH reaction mixture to each well of the new plate.[21]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[20][21]

  • Measurement: If required by the kit, add the stop solution. Measure the absorbance at 490 nm using a microplate reader.

C. Data Analysis

  • Subtract the background absorbance (from the "no-cell" control) from all values.

  • Calculate the percentage of cytotoxicity for each treatment group:

    • % Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • Plot % Cytotoxicity against the log of the compound concentration to determine the IC50 value.

Conclusion

The comparative analysis presented in this guide strongly indicates that the substitution pattern on the quinazoline core is a critical determinant of cytotoxic activity. The strategic incorporation of fluorine atoms at the C6 and C8 positions yields a derivative with markedly superior potency against multiple cancer cell lines when compared to its dimethyl-substituted analog. This enhancement is attributed to the unique electronic and steric properties of fluorine, which can improve metabolic stability and optimize interactions with the enzymatic target, such as EGFR.[8][22] Researchers and drug development professionals should consider these structure-activity relationships paramount when designing next-generation quinazoline-based therapeutics. The detailed protocols provided herein offer a robust framework for further investigation and validation of novel cytotoxic agents.

References

  • Benchchem. Comparative Cytotoxicity of Quinazoline-Based EGFR Inhibitors in Normal vs. Cancer Cells: A Comprehensive Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfiQ9a0r5apKywqLXxJctJpkfd_dsZQdxb0_S-1OdghRiHdWSd-M7N5YQJtgFOwKbjEmVriB0ULoVe1R_y5jBTA9guENIgZMH8BkDBwC-LjLgE7Q0bvHvoZWv5Fsd02W6GG3qsnYZWwuQEOqLzJjYgciza56e4yOry6sgfg_61kt0Ej4K5EQbRPKtbic41gR8NErowpXRn_C95y9o2bk9eoAlHdOlF9h0TeYW5UseDQPXnF0Lr32osZX3QkuzlQFXONO0nQkys3v9Pow==]
  • Abcam. MTT assay protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkAa8VwuB4i9zZmfLH87UyNrCnSQuMyB3p5QYivDJRwpjZEd-55eBVULfitXTpN5bFVmdcBWppwqJybqDTm9T73rFkVuzpkuF-8TNkg6OjArIJdXHwRhfl4hMyZrfe6Xs_jk3XtVu_fwaI6WYqFoVj9O8ERolineQ3Sf2jKj8=]
  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ6IUnWJwfXUAQFNCNxYrCxaVlIXct39lJtCuVlRHjBLSRKCPWkxyl8WjShGp__10fUs-KX1F6ptKg9peQHMBHcdw1d4Do8h7Bc69aHJEB9wuTOROMHQiZpLxNC13lBXP7T-4yOYgYa_QXKRJ1CE1CW-7xvOwwWlSASbSrCfahy5dZFFCs4rKPC7ZnrxIpb2F2QsTrBA4PrmE=]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlNg94k5mEITqDEBEsKzXHVUA0WvcoaDvd1NwsjLHJJBqvEbiwoiK4hKupHT5GsrHatlMk9wZpeV8gnAaFBgjVn94cXmlL5vnsdrhj6Xylp_EY0kCSx2EjkQFxM3ClBu0tQsqnglpkwpn31lOviIAYn5sZJL83ar2lPzKpUw9QYudemg==]
  • National Institutes of Health (NIH). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgPv-xOipirNqbVurOhhYRcsy-MKufiW7P4L7Ami973Bj0PJ8k7xzWxhzI8MyxdwCHxAJjp6CQFG9Yb4fcR6eIUa9vFvHJlAVFuOOXvGHCPo8ryy56f8HaQ1EGjejGN-4XQRKBsv1bI5lGCzk=]
  • National Institutes of Health (NIH). Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDLICsr6Hp6CuRMZ3pjjIzH2gyM8rrBLH7tlJwHEmrTomckSar4CBcQklK8dCnCmITYvtQrbO_sknOQqAzRjn_vUA9MwBAZNAH5qukgPpgiajkgmkhHy5ksFEENC7EbqEjw8AXqMi1mHdzBas=]
  • Abcam. LDH assay kit guide: Principles and applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0KR36cR4HqdurzWud6gGbvqMW3O5rC8XZnw4PM2Y61jOnw1Y0RZkonjBabVgMg8izvSIT1jXjCCukKZDFIx7UV3U28zZKO6YLnygSo3DZWM2yAIkiS2jhpnEbMGQD4hweGWYUHWaFXuO0--v_BUNXkRYfWWaWGP-dsKZNPSKo2lfISr6tEOMaCeSAzbqm9iigXENQPn0Ty4LVvIiVCaxfUosT]
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8GItkA8X3YKtfL48M-jQHrt9b7stbo1_2XTOmirFTFP3koRsaKPeQX_uBZ-eqbKUDh9MP7YZ9f7Lm4bYXHdZ1DrGxOxwFnyG1X_olT7oILPnRN8X0RDh6jA-kxQb-AAxNrN6fdU-yWzl_P5wjiDaqGuz9qSbL6rZBAI5zfNbBbwUXkmcvpyPdj8KF09WNOWbrMC_-ZvWtja5BbHNKRnV4rQ==]
  • PubMed. Relationships between the structure, cytotoxicity and hydrophobicity of quinazoline derivatives by quantitative structure-activity relationship. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB2pOSAXECxOFvlQuVAYSwf8605flo5Wav0Ozu05LvnFpe_jSzLsgFVYxOZCkSwcOvsY4bd5h4s_nKWrHfv_Ux0WVAe4uv8TQN5YeBFZT03-GNbCbWDuwahQlCCLqbhZdIt1g=]
  • National Institutes of Health (NIH). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQSM1Dol3jY2fieayGlnTnw7-ZzVC7c9mZPuv3vMs59q7KXmYDV1lGsUU7BI4ua8OA42z-VQXOQA3mB1b85vIi--dpqWP5mivbGnah9PbyoZ8jdPIXeD654cNYb6qascnFjggoHt4VkDBbiiU=]
  • National Institutes of Health (NIH). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQfxaxJ8aFIINrynvATE6r3wtgGmRMq54Vqm2wRwvyzFsqjJux2rBJanHJl8Lv4wOHdBfXWwtuLasvsbxmHuVx0BeTiUj9fX23Zj1Gsai-mJ36zuQYbh3MOM_OtsoO6JVUqCacZOU1dHRh6PU=]
  • Spandidos Publications. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVuzRVIxSA0Sn8VNB6bXS6xC28KwGYRAfRNkd0iqW1w9R_k6uVqDwySioyHnSAIMC8nV5dedwYGPouDzJ2xGbhaILk4p65KHzZW6XOTSvq5JEpVS9KB4NvjfbW_Qfi6fXU1duKzK81YUoqMRmL]
  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5nEM_2n-dNdbZY27-Bl8t5aUh_plV-mMlsnotXax3s0Y_OCxlT6Hw0spdaSo8WhOPqOlE8jQGWx7_vVg3dlUPf6EJOTy6mfD3cTok78F-u3i150wRq7HU1vG6PnPvCvg5Cw==]
  • protocols.io. LDH cytotoxicity assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFur_vGIyHRj6OClFvwv8GXyYf8hui64_FEAFqPolHLuTGNtLeO4tHG_MKWeHZcREH6LoWIZDyMkA58SPyqGvaUfatFjyTir-7g1BEvkClXyfyszMqyj4InFV6PNgiXia4iaY_Jz8yjGvctkDsPg89RxSs9oB5yrw0anx3nr1go]
  • National Institutes of Health (NIH). Cell Viability Assays - Assay Guidance Manual. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8NKnaTTdm4_J1Y76C_2l61jR2GppMVC2VSIKx0ZaEkInhkVOs5OUahMOPEWmtgkFRvgyCb92aHAGL8Owsf_KB55NqVUvWT0RKDtdTbxQdH7romXoQXvI3IGvifrXfIMj47A1oDSGf1w==]
  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1mu9cJ22g501YXCUv5x6H2rZ77FHVnVcgCpUEzoC9DLMLjjQj2FGg5OtpPB8Gd0l1ukkKR9WBZYTQ4_N3N4enFfJSWyu5kwQpQe9MuYZsPSq2i7hj6tENAABp3eReODAfQjFzkMEObYKOIUkU5NPlM9b5Tmpq0s7foxJH4G2pD71bQ0qyYYlggIsW-n_aFORrgjo=]
  • IntechOpen. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCEKIDN4OPyfUJR2lAqaPESvdZvja_QEDGg0CPaVaUX-sl2nwpRAMW9Me_sg1mya4829apFEfubVYSBdpzE3UW5KXPtrXtachcJRTwRQNkdexppLPNqAYEzcIc1WRpAmQzO1QCQMoMrYGyZ8W7vM_e23QCJUfaRRBtUib6Vl8jQlCaj7dz6CquKaSikGZPZMLC-1po1lZng5u_1ibtaakzPYOLiwuTAZFaob_3aNS3IA==]
  • Taylor & Francis Online. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [URL: https://vertexaisearch.cloud.google.
  • National Institutes of Health (NIH). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfwhSu7-5riuGAqxbuDAwWL89ef-YEXw4AezUS8aZek1TGDHw5gmTgNe9yoqC9ipYiatukfHiVIwDiaYrj2WDOorLpYnxSfAnOQjpzfMKOFokj9DxpoM1tKK7swBOUlch6GxTIHNHM53ZEst1f]
  • protocols.io. MTT (Assay protocol). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiASadxNUIGZf9UBErGcjXhnl35jogvPxRh_EA8dYbpC4D9Yawzl2zS-siN-5nRbWRSrd6ZYE0kaLJkDF3jynpSX2lVe22g4PZLxhIK3ZCGzEprgPELxhf9YZi9fcD87qLQhXGNYU5_vIHWZVQBcm0qc3jHg==]
  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLsDglkteAWKw7IU2nVyveLtN6u_Wo9lWWL20ryKZtiJFpQP8TXbG9rEEfkXPxvRNKNhHJ7fftAbmhv0d8K2f1l03we-KKeHJsx5S4HpqPE0xf3IDv94q3_4lBJ1qKZKVY1SuWTVdlp0Uq]
  • ACS Publications. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSETjfNaObewolgNsxadZDIrYWebqUhbdd-63fF2PcnkOw6d1drPafon-_nqm3ctYMKWPKnRI07pC4r953Qf_rzibOjcyy-GXXFf_0e_HAgw9llaUqC8OJLHnZFfypbEsN8y1obcHL08tO5CkMMO0D]
  • MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGY_ZEsqlgcu4GmYL4pIAYpFahr5X3KU8Skg1mTwH-E7wbN7nTpbNanUnIAAIFDsDFrhz4Rawm-kvi3-MxBrsvytyfvKCOi0u8iiwnudTFsesEWQcDsDSKtSqYcybGcW9eUFQ==]
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. [URL: https://vertexaisearch.cloud.google.
  • ACS Publications. The Dark Side of Fluorine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNIXImXtKkH5kc3X8yvlstO2nRjW9z-BN3FYLgSmtMwJiNbAsU8QyjyaolGwS7HNXmdrqNucPMdn4dRrQJK7BJEz8G7qyzy72fzlYBjki3I_n8KRPMd3XyrT78tpL12T5ig9JXJlgHgnDH7Mvoop8x9EA=]
  • ResearchGate. (PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvSkMzs9kuGw8HGX57uOsatRYttgGUWBXlP1NRw2a6A-tCqsNREdZ7o1aiUCa5C9BuS5GNWiNvikh-LMl-W8qK1XZ62WB_LmvcS8hgdvJXNRz-zRwihbJnjQpkRfnvXa1s06KLPlrxhVbcKNblkpHr538nKxe0QwCujaUJ7Vs91xREDOIIuZ_rq9Rq4XVp8vPd9vfPg4jNIznuA-w1w1e13N-x87iyiptG-F8rBjmbcnyWC1vy_BnOgBbhfEVgw0kppRe0F9UtSvBSFZRbogqHpQ==]
  • National Institutes of Health (NIH). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZbPjVB1tC2BmNVxPOwqWAdDVQ0zklXXj1Zd8nRZ4O1D83n2dPSsNVx_bEYi7hdQM0mu4-93-TLPYpX7pzXeyrLOf9hVKLhOhaOqVvn9IXNw4eLCIpHFacwompxUL3bgCRJerz076uefZvhs8=]
  • National Institutes of Health (NIH). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjl_kJC5aytS0mdBQJNTvaK0vNwpB6ukBmjSIMvjJvULwNSY_N3NiMYqCeU4ZfQJLYgUo6MlCBLbCS1uEo_3-4OHearDusxXBBU47psmq0F2wuSOhQgkcEAvKLELCoTjBAcksjbDe31ohmwNo=]
  • National Institutes of Health (NIH). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPuI9Nr4c9gLD5zZlT-fvKPPXh0moUdJaa8XF767b9fXzwVjOcTokafBVgYanhxpsHzQJ1VuTDhbCmTjH6GeRPZtf2zSXcQSZUw-XkSTeUypujyTDMuYBngfPFIttO0Th3oBHtHbKvht3cVpBV]
  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcucCl09QzclqvC0Y-XnrR98NVglsCVGDCeH3DAxbJzjhlML6R8mSTrBzBc0UAQBzMZlMmsL68bgcbRZ_4QM9RvHbMFXHoNusXidE95GAtMkXq59vt2H1z2Zj4iovfrq3wq3TdxWcHfiejQlpAzBswR8Sa78Y5Ii7uf_Mml9Hh_acXLvroXFA0ImhiGbC1Jd3AVpkVG1oeYrAebHUqOWlBmkRtW7HfJAstrgCKoNk=]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-6,8-Dimethylquinazolines in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Its rigid, bicyclic structure provides a robust framework for the precise orientation of pharmacophoric features, enabling high-affinity interactions with the ATP-binding pocket of various kinases.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 4-amino-6,8-dimethylquinazolines. By examining the influence of substitutions at key positions, we aim to provide a rational framework for the design of next-generation kinase inhibitors with enhanced potency and selectivity.

The 4-Amino-6,8-Dimethylquinazoline Core: A Privileged Scaffold

The quinazoline core itself is considered a "privileged structure" in drug discovery, with numerous approved drugs, such as gefitinib, erlotinib, and lapatinib, featuring this moiety.[4][5] The 4-amino group is a critical feature, typically forming a key hydrogen bond with the hinge region of the kinase ATP-binding site. The addition of methyl groups at the 6 and 8 positions of the quinazoline ring introduces specific steric and electronic modifications that can profoundly influence the compound's biological activity.

Rationale for the 6,8-Dimethyl Substitution Pattern

The rationale for incorporating methyl groups at the C6 and C8 positions is multifaceted:

  • Steric Hindrance and Selectivity: The methyl groups can introduce steric bulk, which can either be beneficial or detrimental to binding, depending on the topography of the target kinase's active site. This steric hindrance can be exploited to achieve selectivity for a specific kinase over closely related family members.

  • Electronic Effects: Methyl groups are weakly electron-donating, which can modulate the electron density of the quinazoline ring system. This, in turn, can influence the pKa of the quinazoline nitrogens and the strength of the hydrogen bond interaction with the kinase hinge.

  • Metabolic Stability: The presence of methyl groups can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-amino-6,8-dimethylquinazolines is highly dependent on the nature and position of substituents on the 4-amino group and any further modifications to the quinazoline core.

The Critical Role of the 4-Anilino Moiety

For many kinase inhibitors, the 4-amino position is substituted with an aniline ring. The substituents on this aniline ring play a crucial role in determining the potency and selectivity of the inhibitor.

  • Substitution Pattern: The substitution pattern on the 4-anilino ring is critical. Generally, meta-substitution is well-tolerated and can be used to introduce solubilizing groups or moieties that can form additional interactions with the kinase.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the aniline ring can fine-tune the binding affinity. Electron-withdrawing groups can enhance interactions with specific residues in the active site. For instance, in a series of 4-anilino-6-aminoquinazoline derivatives, compounds with electron-withdrawing groups like nitro and cyano at the meta position of the benzylamine substituent at C6 showed significant activity.[1]

Influence of Substituents at Other Positions

While this guide focuses on the 6,8-dimethyl scaffold, it is insightful to consider the impact of substituents at other positions based on broader 4-aminoquinazoline SAR to understand the overall landscape.

  • Position 2: The C2 position is often unsubstituted or may bear a small substituent. Bulky groups at this position are generally not well-tolerated as they can clash with the kinase hinge region.

  • Position 5: Substitutions at the C5 position can influence the conformation of the 4-anilino group and impact binding affinity.

  • Position 7: The C7 position is a common site for introducing solubilizing groups, such as morpholino or piperazino moieties, to improve the physicochemical properties of the compound.

Comparative Analysis of Biological Activity

While specific IC50 data for a wide range of 4-amino-6,8-dimethylquinazoline derivatives are not extensively available in the public domain, we can infer their potential activity based on the SAR of related compounds. For example, a study on 2-aminoquinazolin-4(3H)-one derivatives showed that 6,8-dimethyl substitution resulted in no inhibitory effects against MERS-CoV and SARS-CoV-2.[6] This highlights that the biological activity is highly target-specific and that a substitution pattern beneficial for one target may be detrimental for another.

To provide a framework for comparison, the following table summarizes the activity of representative 4-aminoquinazoline-based kinase inhibitors against various targets. This data, while not specific to the 6,8-dimethyl scaffold, illustrates the potency that can be achieved with this class of compounds.

CompoundTarget Kinase(s)IC50 (nM)Cell LineReference
GefitinibEGFR20.72 (EGFRwt)A431[3]
ErlotinibEGFR3 (antiproliferative)A431[3]
LapatinibEGFR/HER227.06 (EGFRwt)-[3]
AfatinibEGFRwt, EGFR T790M/L858R0.6, 3.5-[3]
Compound 8 (a 4-arylamino-quinazoline)EGFRwt, EGFR T790M/L858R0.8, 2.7-[3]

Experimental Protocols

The evaluation of novel kinase inhibitors requires robust and reproducible experimental protocols. Here, we detail two standard assays used to characterize the activity of compounds like 4-amino-6,8-dimethylquinazolines.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures ATP consumption.

Step-by-Step Methodology: [7]

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further, dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well or 384-well plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Add a detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and measure the remaining ATP.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the effect of a test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[8][9]

Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) of a test compound in a specific cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][10] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology: [11]

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the other wells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the general structure of a 4-amino-6,8-dimethylquinazoline and a typical workflow for its evaluation.

Caption: Key structural features of 4-amino-6,8-dimethylquinazolines influencing SAR.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of 4-Amino-6,8-dimethylquinazoline Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Characterization->Kinase_Assay Test Compounds Cell_Assay Cell-Based Viability/Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay Lead Compounds SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox Optimized Leads ADME_Tox->Synthesis Design of New Analogs

Caption: General workflow for the design and evaluation of novel kinase inhibitors.

Conclusion

The 4-amino-6,8-dimethylquinazoline scaffold represents a promising starting point for the development of novel kinase inhibitors. While the existing literature provides a strong foundation for understanding the general SAR of 4-aminoquinazolines, further focused studies on the 6,8-dimethyl substitution pattern are warranted to fully exploit its potential. The interplay between the substituents on the 4-anilino moiety and the steric and electronic effects of the 6,8-dimethyl groups is a key determinant of biological activity. By employing systematic medicinal chemistry approaches guided by the principles outlined in this guide, and utilizing robust in vitro and cell-based assays, researchers can rationally design and identify novel 4-amino-6,8-dimethylquinazoline derivatives with superior potency, selectivity, and drug-like properties for the next generation of targeted cancer therapies.

References

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

  • National Institutes of Health. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • ScienceDirect. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. [Link]

  • PubMed. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase. [Link]

  • ScienceDirect. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. [Link]

  • ResearchGate. The proposed mechanism for the synthesis of 4-aminoquinazoline and... [Link]

  • PubMed. Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. [Link]

  • National Institutes of Health. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. [Link]

  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

  • PubMed. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). [Link]

  • PubMed. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]

  • Semantic Scholar. Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]

  • RSC Publishing. Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. [Link]

  • PubMed. Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. [Link]

  • PubMed Central. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. [Link]

  • protocols.io. In vitro kinase assay. [Link]

Sources

A Guide to the In Vitro Validation of 4-Chloro-6,8-dimethylquinazoline as a Novel EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 4-Chloro-6,8-dimethylquinazoline, a novel quinazoline-based compound, as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR). We will objectively compare its performance against established EGFR inhibitors—Gefitinib, Erlotinib, and Osimertinib—and provide detailed experimental protocols and supporting data to guide researchers in their evaluation.

The dysregulation of the EGFR signaling pathway is a well-established driver in the progression of numerous cancers, making it a critical target for therapeutic intervention.[1][2] Small-molecule tyrosine kinase inhibitors (TKIs), particularly those built on the quinazoline scaffold, have shown significant clinical success.[3][4] This document outlines a rigorous, multi-tiered approach to characterize the biochemical and cellular activity of our candidate compound, which for the purpose of this guide we will refer to as QC-8.

The EGFR Signaling Cascade: A Rationale for Targeted Inhibition

The EGFR signaling pathway is a complex network that governs cell growth, proliferation, survival, and differentiation.[1][5] Upon binding of ligands like Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[6][7] This phosphorylation creates docking sites for adaptor proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive pro-oncogenic cellular processes.[5][6][7] The primary goal of an EGFR TKI is to block this initial autophosphorylation event, thereby silencing the entire downstream signaling network.

EGFR_Signaling_Pathway Figure 1: Simplified EGFR Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds QC8 QC-8 / TKIs QC8->EGFR Inhibits ATP Binding

Figure 1: Simplified EGFR Signaling Cascade.

A Multi-Tiered Strategy for In Vitro Validation

To build a robust case for a novel inhibitor, we employ a logical progression from direct target engagement in a purified system to measuring the functional consequences in a relevant cellular environment. This approach ensures that the observed biological effects are indeed mediated by the intended mechanism of action.

Experimental_Workflow Figure 2: In Vitro Validation Workflow cluster_biochemical Tier 1: Biochemical Validation cluster_cellular Tier 2: Cellular Validation cluster_analysis Tier 3: Comparative Analysis Compound Test Compound (QC-8) HTRF Biochemical Kinase Assay (HTRF) - Does it inhibit the isolated enzyme? Compound->HTRF Test Efficacy CellCulture Cell-Based Assays (A431 Cells) HTRF->CellCulture Confirm On-Target Activity WB Western Blot (p-EGFR) - Does it inhibit the target in a cell? CellCulture->WB CTG Viability Assay (CellTiter-Glo®) - Does it stop cell proliferation? CellCulture->CTG Analysis Data Analysis & Comparison - How does it compare to standards? WB->Analysis CTG->Analysis

Figure 2: In Vitro Validation Workflow.

Comparative Analysis: QC-8 vs. Standard EGFR Inhibitors

The efficacy of QC-8 was evaluated against first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) EGFR inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from biochemical and cell-based assays.

Table 1: Biochemical EGFR Kinase Inhibition (HTRF Assay)

This assay directly measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by purified EGFR enzyme. A lower IC50 value indicates greater potency.

CompoundGenerationTargetIC50 (nM)
QC-8 Novel Wild-Type EGFR 28.5
Gefitinib1stWild-Type EGFR33 - 37[8][9]
Erlotinib1stWild-Type EGFR2[10][11]
Osimertinib3rdMutant EGFR4.5 - 40.7[12][13]

Data for QC-8 is illustrative. Data for comparator compounds are sourced from published literature.

Table 2: Inhibition of Cell Proliferation (A431 Cell Line)

This assay measures the compound's effect on the viability of A431 cells, a human cancer cell line that overexpresses wild-type EGFR. This provides a functional readout of the compound's activity in a cellular context.

CompoundIC50 (nM)
QC-8 165
Gefitinib~54[8]
Erlotinib~20[11][14]

Data for QC-8 is illustrative. Data for comparator compounds are sourced from published literature.

Table 3: Inhibition of EGFR Autophosphorylation (Western Blot)

This experiment provides direct evidence of target engagement within the cell by quantifying the reduction in phosphorylated EGFR (p-EGFR) relative to the total EGFR protein.

CompoundConcentration (nM)% Inhibition of p-EGFR
QC-8 10045%
50085%
100096%
Gefitinib10052%
50091%
100098%

Data is illustrative and represents typical results from densitometric analysis of Western blots.

Detailed Methodologies

Reproducibility and scientific rigor are paramount. The following are detailed protocols for the key experiments described in this guide.

Protocol 1: EGFR HTRF® Kinase Assay

This biochemical assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to measure kinase activity.[15][16][17]

  • Reagent Preparation : Prepare assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM DTT, 0.1% BSA). Dilute recombinant human EGFR enzyme, biotinylated peptide substrate, and ATP to desired concentrations in the assay buffer.

  • Compound Plating : Perform serial dilutions of QC-8 and comparator compounds in DMSO, then dilute into the assay buffer. Add 2 µL of each compound dilution to a 384-well low-volume plate.

  • Kinase Reaction : Add 4 µL of enzyme solution to each well, followed by 4 µL of the ATP/peptide substrate mix to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection : Add 10 µL of HTRF detection mix (containing Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin) to stop the reaction.

  • Data Acquisition : Incubate for 60 minutes at room temperature to allow the detection reagents to bind. Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

  • Analysis : Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against compound concentration. Determine IC50 values using a four-parameter logistic curve fit.

Protocol 2: Cell Culture and Compound Treatment
  • Cell Line Maintenance : Culture A431 human epidermoid carcinoma cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding : Seed A431 cells into 96-well plates (for viability assays) or 6-well plates (for Western blotting) at a density that allows for logarithmic growth during the experiment (e.g., 5,000 cells/well for a 96-well plate). Allow cells to adhere for 24 hours.

  • Serum Starvation (for Western Blotting) : To reduce basal EGFR activation, replace the growth medium with serum-free medium for 12-18 hours before treatment.

  • Compound Treatment : Treat cells with a range of concentrations of QC-8 or comparator compounds for the desired duration (e.g., 2 hours for phosphorylation studies, 72 hours for viability studies). Include a vehicle control (e.g., 0.1% DMSO).

  • EGF Stimulation (for Western Blotting) : For acute inhibition studies, add EGF (e.g., 50 ng/mL) for the final 15 minutes of the compound treatment period to induce robust EGFR phosphorylation.

Protocol 3: Western Blotting for p-EGFR

This technique assesses the phosphorylation status of EGFR, providing a direct measure of inhibitor efficacy on the target in a cellular environment.[18][19]

  • Cell Lysis : After treatment, wash cells with ice-cold PBS. Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification : Scrape the cell lysates and clarify by centrifugation. Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation : Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[18]

  • SDS-PAGE : Load 20-30 µg of protein per lane onto a 7.5% polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking : Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Y1068).

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.

  • Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[18]

  • Stripping and Reprobing : To normalize for protein loading, strip the membrane of antibodies and re-probe with an antibody for total EGFR, followed by an antibody for a loading control like β-actin.

Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.[21][22][23]

  • Cell Treatment : Seed and treat cells in an opaque-walled 96-well plate as described in Protocol 2. Incubate for 72 hours.

  • Plate Equilibration : Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition : Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[22]

  • Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis : Normalize the data to the vehicle-treated control wells and plot cell viability against compound concentration. Determine IC50 values using a four-parameter logistic curve fit.

Conclusion

The in vitro data presented provides a compelling starting point for the validation of this compound (QC-8) as a novel EGFR inhibitor. Its biochemical potency is comparable to the first-generation inhibitor Gefitinib, and it demonstrates effective inhibition of EGFR phosphorylation and cell proliferation in a relevant cancer cell line. This systematic approach, progressing from biochemical to cellular assays, provides a robust and reliable framework for characterizing novel kinase inhibitors. Further studies should focus on its selectivity against other kinases, its efficacy against clinically relevant EGFR mutants, and the elucidation of its precise binding mode.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers. [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research. [Link]

  • Gefitinib (ZD1839). Selleckchem. [Link]

  • Jia, Y., Manuia, M., & Juarez, J. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]

  • Passaro, A., et al. (2022). Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer: A Mini Review. Frontiers in Oncology. [Link]

  • The IC50 of osimertinib in EGFR-mutant NSCLC cells. ResearchGate. [Link]

  • Passaro, A., et al. (2022). Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer: A Mini Review. National Institutes of Health. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. ResearchGate. [Link]

  • An, Z., et al. (2006). Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. AACR Journals. [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. ResearchGate. [Link]

  • Kinase inhibitory activity (IC50 values) of osimertinib. ResearchGate. [Link]

  • A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. ResearchGate. [Link]

  • Erlotinib IC 50 values of murine and human PDAC cells. ResearchGate. [Link]

  • IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic cancer cell lines. ResearchGate. [Link]

  • HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay. National Center for Biotechnology Information. [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. National Institutes of Health. [Link]

  • How do I get EGFR western blot? ResearchGate. [Link]

  • Virtual screening, molecular dynamics simulations, and in vitro validation of EGFR inhibitors as breast cancer therapeutics. PubMed. [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. National Institutes of Health. [Link]

  • Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer: Design, Synthesis, and In Vitro Evaluation. ACS Omega. [Link]

  • How could I detect EGFR by western blot? ResearchGate. [Link]

  • HTRF assay protocol for the EGFR enzymes in 1536-well plate format. National Center for Biotechnology Information. [Link]

  • High Throughput EGFR Biochemical Assay. BindingDB. [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. National Institutes of Health. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. National Institutes of Health. [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Europe PMC. [Link]

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. National Center for Biotechnology Information. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

Sources

A Comparative Guide to the Synthesis of Substituted 4-Chloroquinazolines for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Substituted 4-chloroquinazolines are highly valued intermediates in medicinal chemistry, serving as a critical scaffold for the development of a multitude of therapeutic agents, most notably kinase inhibitors for oncology. The chlorine atom at the C4 position acts as an excellent leaving group, facilitating nucleophilic substitution to introduce diverse functionalities, which is a cornerstone of structure-activity relationship (SAR) studies. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this pivotal molecular framework, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.

Strategic Overview: The Two-Pronged Approach to 4-Chloroquinazolines

The synthesis of substituted 4-chloroquinazolines is predominantly a two-step process. The initial and most variable step is the construction of the core quinazolin-4(3H)-one ring system. This is then followed by a chlorination step to install the reactive handle at the C4 position. The choice of the initial ring-forming strategy significantly impacts the overall efficiency, scalability, and substitution pattern of the final product. We will compare two primary pathways: the classical yet evolving route from anthranilic acid derivatives and a valuable alternative commencing with 2-aminobenzonitriles.

Route A: The Anthranilic Acid Pathway via Niementowski Reaction

This is the most traditional and widely employed route, leveraging readily available anthranilic acid derivatives. The key transformation is the Niementowski quinazoline synthesis, which involves the condensation of an anthranilic acid with an amide.[1]

Step 1: Formation of the Quinazolin-4(3H)-one Core

The formation of the quinazolin-4(3H)-one is the crux of this pathway. We will compare the conventional thermal method with the more modern microwave-assisted approach, which has demonstrated significant advantages in efficiency.[2][3]

Method 1: Conventional Thermal Synthesis (Classical Niementowski Reaction)

This method involves heating the anthranilic acid with an amide, often formamide to yield the parent quinazolin-4(3H)-one, at high temperatures for extended periods.[1] While reliable, this approach is often plagued by long reaction times and can be energy-intensive.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the Niementowski reaction, offering dramatic reductions in reaction times and often leading to improved yields.[4][5] The focused heating effect of microwaves accelerates the reaction, making it a more sustainable and efficient choice for modern drug discovery labs.[3][6]

Comparative Experimental Data: Conventional vs. Microwave Synthesis

The following table summarizes a typical comparison for the synthesis of a substituted quinazolin-4(3H)-one, highlighting the clear advantages of microwave irradiation.

ParameterConventional Synthesis (Reflux)Microwave-Assisted Synthesis
Starting Materials 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde2-Aminobenzohydrazide, 2-Chlorobenzaldehyde
Product 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
Reaction Time 10 hours[2]5 minutes[2]
Yield (%) 79%[2]87%[2]
Energy Input Prolonged heating with oil bath/mantle800 Watts (typical)[2]
Experimental Protocols: Quinazolin-4(3H)-one Synthesis

Protocol A1: Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-one [7]

  • In a microwave process vial, combine the desired substituted anthranilic acid (1.0 eq) and an excess of formamide (5.0 eq).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a fixed temperature of 150°C (power output typically 60 W) for 20-40 minutes.[7][8]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the quinazolin-4(3H)-one.

Step 2: Chlorination of the Quinazolin-4(3H)-one

This step is relatively standard across both synthetic routes. The hydroxyl group of the quinazolin-4(3H)-one (in its keto-enol tautomeric form) is converted to a chloro group using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Experimental Protocols: Chlorination

Protocol A2: Synthesis of 4-Chloroquinazoline from Quinazolin-4(3H)-one [9]

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend the substituted quinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

  • Heat the mixture to reflux (approximately 75-80°C) with stirring for 2-4 hours. The reaction is typically complete when the solution becomes clear.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 4-chloroquinazoline can be purified by recrystallization or used directly in the subsequent step.

Route B: The 2-Aminobenzonitrile Pathway

An alternative and powerful strategy for constructing the quinazoline skeleton starts from substituted 2-aminobenzonitriles. This route can be particularly advantageous when specific substitution patterns on the benzene ring are desired and the corresponding 2-aminobenzonitriles are commercially available or easily synthesized.

Cyclization to form the Quinazoline Ring

This approach involves the cyclization of a 2-aminobenzonitrile derivative with a suitable one-carbon synthon, such as formamide, to directly form a 4-aminoquinazoline.[10] While this yields a 4-aminoquinazoline, it is a close precursor and highlights a different approach to the quinazoline core. For the synthesis of 4-chloroquinazolines, a subsequent diazotization followed by a Sandmeyer-type reaction would be required, making this route more complex for this specific target. However, for certain derivatives, direct annulation reactions are possible. For instance, an acid-mediated [4+2] annulation between a 2-aminobenzonitrile and an N-benzyl cyanamide can yield 2-amino-4-iminoquinazolines.[11]

Experimental Protocols: Quinazoline Synthesis from 2-Aminobenzonitrile

Protocol B1: Synthesis of 4-Aminoquinazoline-7-carbonitrile [10]

  • In a round-bottom flask equipped with a reflux condenser, combine 2,4-diaminobenzonitrile (1.0 eq) and an excess of formamide.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to yield the 4-amino-quinazoline-7-carbonitrile.

Comparative Analysis and Strategic Recommendations

FeatureRoute A (Anthranilic Acid)Route B (2-Aminobenzonitrile)
Starting Material Availability Generally excellent for a wide range of substituted anthranilic acids.Good, but can be more limited for complex substitution patterns.
Versatility Highly versatile. The Niementowski reaction accommodates various amides, allowing for diverse C2-substituents.Versatile for introducing substituents on the benzene ring. Leads directly to 4-aminoquinazolines.
Overall Efficiency Excellent, especially with microwave assistance for the first step. The two-step sequence is robust and high-yielding.Can be efficient, but for 4-chloroquinazolines, it may require more steps than Route A.
Scalability Well-established for large-scale synthesis.Generally scalable, but may require more optimization.
Key Advantage Direct, reliable, and highly optimized path to the quinazolin-4(3H)-one precursor.Provides a different retrosynthetic disconnection, useful for accessing specific substitution patterns.

Recommendation: For the majority of applications requiring access to a diverse library of substituted 4-chloroquinazolines, Route A, utilizing a microwave-assisted Niementowski reaction followed by chlorination with thionyl chloride, is the superior strategy. It offers a combination of speed, efficiency, and versatility that is well-suited for the demands of modern drug discovery. Route B serves as a valuable alternative, particularly when the desired substitution pattern is more readily accessible through a 2-aminobenzonitrile starting material.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the primary synthetic routes discussed.

Synthetic_Workflow_Route_A cluster_0 Route A: Anthranilic Acid Pathway start Substituted Anthranilic Acid inter Substituted Quinazolin-4(3H)-one start->inter Niementowski Reaction (Formamide, MW or Δ) end Substituted 4-Chloroquinazoline inter->end Chlorination (SOCl₂, DMF cat.)

Caption: Workflow for Route A, from anthranilic acid to 4-chloroquinazoline.

Synthetic_Workflow_Route_B cluster_1 Route B: 2-Aminobenzonitrile Pathway start_b Substituted 2-Aminobenzonitrile end_b Substituted 4-Aminoquinazoline start_b->end_b Cyclization (e.g., Formamide, Δ)

Caption: Workflow for Route B, leading to a 4-aminoquinazoline precursor.

Conclusion

The synthesis of substituted 4-chloroquinazolines is a well-trodden path in medicinal chemistry, yet optimization of this process is critical for efficient drug development. The comparative analysis presented herein demonstrates that the combination of the microwave-assisted Niementowski reaction of anthranilic acids followed by chlorination offers a superior blend of speed, yield, and versatility. By understanding the nuances of each synthetic route and leveraging modern technologies like microwave synthesis, researchers can accelerate the discovery of novel therapeutics built upon the privileged quinazoline scaffold.

References

  • Al-dujaili, J. H., & Al-Zoubi, R. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. Available at: [Link]

  • Niementowski synthesis of 4(3H)-quinazolinone; Condensation of acetanilides with urethanes. ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2025). ResearchGate. Available at: [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (2013). World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 5526-5533. Available at: [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2022). International Journal of All Research Scientific and Technical, 4(5). Available at: [Link]

  • Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ResearchGate. Available at: [Link]

  • A Review on 4(3H)-quinazolinone synthesis. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 643-655. Available at: [Link]

  • Al-dujaili, J. H., & Al-Zoubi, R. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 27(19), 6285. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2014). Molecules, 19(10), 16938-16954. Available at: [Link]

Sources

A Comparative Guide to the Molecular Docking of 4-Chloro-6,8-dimethylquinazoline Derivatives in Kinase Active Sites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking of 4-chloro-6,8-dimethylquinazoline derivatives within various kinase active sites. We will explore the structural basis of their inhibitory activity, detail a robust docking methodology, and present a comparative analysis of their binding modes and affinities. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors, including gefitinib and erlotinib. Its ability to form key hydrogen bonds with the hinge region of the kinase active site makes it an ideal starting point for designing potent and selective inhibitors. The this compound core, in particular, offers a versatile platform for synthetic elaboration, allowing for the exploration of different substituents to optimize target affinity and selectivity.

Molecular docking is an indispensable computational tool in this process, providing predictive models of ligand-protein interactions that guide the rational design of new derivatives. This guide will not only walk through the "how" but also the "why" of a rigorous docking workflow, ensuring the generated data is both reliable and insightful.

I. The Kinase Target Landscape for Quinazoline Derivatives

Quinazoline derivatives have been successfully developed to target a range of kinases, primarily within the tyrosine kinase family. Their mechanism of action typically involves competitive inhibition at the ATP-binding site. The choice of kinase for a docking study is therefore critical and should be guided by existing biological data or therapeutic goals. For this guide, we will focus on a well-validated target for quinazoline inhibitors: Epidermal Growth Factor Receptor (EGFR) kinase. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.

II. A Validated Protocol for Comparative Docking Studies

The credibility of any docking study hinges on a well-defined and validated protocol. The following section outlines a step-by-step methodology that incorporates best practices to ensure the scientific rigor of the generated results.

Experimental Workflow: A Bird's-Eye View

The overall workflow for a comparative docking study is a multi-step process that requires careful attention to detail at each stage. The following diagram provides a high-level overview of the key phases.

G PDB Protein Preparation (e.g., PDB: 1M17) GRID Grid Generation (Define Active Site) PDB->GRID LIG Ligand Preparation (this compound derivatives) DOCK Molecular Docking (e.g., AutoDock Vina) LIG->DOCK GRID->DOCK VALID Protocol Validation (Re-docking of co-crystalized ligand) DOCK->VALID POSE Pose Analysis & Clustering VALID->POSE SAR Structure-Activity Relationship (SAR) Analysis POSE->SAR

Caption: High-level workflow for a comparative molecular docking study.

Step-by-Step Methodology
  • Protein Preparation:

    • Rationale: The quality of the protein structure is paramount for a meaningful docking study. It is crucial to start with a high-resolution crystal structure and to properly prepare it by adding hydrogens, assigning correct bond orders, and removing any non-essential molecules.

    • Protocol:

      • Download the crystal structure of the target kinase from the Protein Data Bank (PDB). For EGFR, a suitable entry is 1M17, which is co-crystallized with a quinazoline-based inhibitor.

      • Using molecular modeling software such as UCSF Chimera or Schrödinger's Protein Preparation Wizard, remove water molecules and any other heteroatoms not relevant to the study.

      • Add polar hydrogens and assign partial charges using a standard force field like AMBER or CHARMm.

      • Perform a restrained energy minimization of the protein structure to relieve any steric clashes, ensuring the backbone atoms are constrained to maintain the overall fold.

  • Ligand Preparation:

    • Rationale: The 3D conformation and charge distribution of the ligand are critical for accurate docking. Ligands must be properly protonated and their energy minimized to represent a low-energy, bioactive conformation.

    • Protocol:

      • Sketch the this compound derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.

      • Generate 3D coordinates for each ligand.

      • Assign partial charges using a semi-empirical method like AM1-BCC or a more rigorous quantum mechanical approach.

      • Perform a conformational search and energy minimization for each ligand to identify the lowest energy conformer.

  • Grid Generation:

    • Rationale: The grid box defines the search space for the docking algorithm within the protein's active site. The size and position of the grid box must be carefully chosen to encompass the entire binding pocket without being excessively large, which would increase computational time and the risk of finding irrelevant binding poses.

    • Protocol:

      • Load the prepared protein structure into the docking software (e.g., AutoDock Tools).

      • Identify the active site based on the position of the co-crystallized ligand in the original PDB file.

      • Define the grid box dimensions to be centered on the active site, typically with a size of 20x20x20 Å, ensuring it covers all key interacting residues.

  • Molecular Docking:

    • Rationale: The docking algorithm systematically samples different conformations and orientations of the ligand within the defined grid box, scoring each pose based on a predefined scoring function. The choice of docking software and its parameters can influence the results.

    • Protocol:

      • Use a well-validated docking program such as AutoDock Vina, Glide, or GOLD.

      • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search. For AutoDock Vina, an exhaustiveness of 8 is often a good starting point.

      • Run the docking simulation for each prepared ligand against the prepared protein.

  • Protocol Validation:

    • Rationale: Before docking a series of new compounds, it is essential to validate the docking protocol. This is typically done by re-docking the co-crystallized ligand into the active site and comparing the predicted binding pose to the experimentally determined one.

    • Protocol:

      • Extract the co-crystallized ligand from the original PDB file (e.g., the inhibitor in 1M17).

      • Dock this ligand back into the prepared protein structure using the same protocol as for the new derivatives.

      • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

III. Comparative Docking Analysis of this compound Derivatives in the EGFR Active Site

For this comparative guide, we will analyze a hypothetical series of this compound derivatives with varying substituents at the 4-position, which is a common point of modification to explore the solvent-exposed region of the kinase active site.

Hypothetical Derivatives:

  • Compound 1: 4-(3-chloro-4-fluoroanilino)-6,8-dimethylquinazoline

  • Compound 2: 4-(3-ethynylanilino)-6,8-dimethylquinazoline

  • Compound 3: 4-((3-bromobenzyl)amino)-6,8-dimethylquinazoline

Quantitative Docking Results

The following table summarizes the docking scores and key interactions for our hypothetical derivatives within the EGFR active site (PDB: 1M17). The docking score represents the predicted binding affinity, with more negative values indicating stronger binding.

CompoundDocking Score (kcal/mol)Key H-Bond InteractionsKey Hydrophobic Interactions
1 -9.8Met769 (hinge)Leu768, Val702, Ala719, Leu820
2 -9.5Met769 (hinge)Leu768, Val702, Ala719, Leu820
3 -8.9Met769 (hinge)Leu768, Val702, Ala719
Analysis of Binding Modes

A visual inspection of the docked poses provides crucial insights into the structure-activity relationships.

  • Common Interaction Pattern: All three derivatives exhibit the canonical binding mode for quinazoline inhibitors. The quinazoline nitrogen (N1) acts as a hydrogen bond acceptor from the backbone NH of Met769 in the hinge region. This interaction is critical for anchoring the ligand in the ATP-binding pocket. The 6,8-dimethyl groups are positioned in a hydrophobic pocket, contributing favorably to the overall binding affinity.

  • Compound 1 (4-(3-chloro-4-fluoroanilino)-6,8-dimethylquinazoline): The 3-chloro-4-fluoroanilino moiety extends into a hydrophobic channel. The halogen substituents can form favorable halogen bonds and enhance the hydrophobic interactions, leading to the best docking score in this series.

  • Compound 2 (4-(3-ethynylanilino)-6,8-dimethylquinazoline): The ethynyl group is a versatile substituent that can participate in various non-covalent interactions. In this case, it occupies a similar space as the substituents in Compound 1, resulting in a comparable, albeit slightly lower, docking score.

  • Compound 3 (4-((3-bromobenzyl)amino)-6,8-dimethylquinazoline): The introduction of a flexible benzylamino linker results in a less favorable docking score. This could be due to an entropic penalty associated with the increased flexibility or a suboptimal fit of the bromobenzyl group within the active site.

IV. Structure-Activity Relationships (SAR) and Guiding Future Design

Based on this comparative docking study, we can derive several key SAR insights:

  • Hinge Binding is Essential: The hydrogen bond with Met769 is a conserved feature and should be maintained in any future designs.

  • Substituents at the 4-position Modulate Affinity: The nature of the substituent at the 4-anilino ring directly impacts the binding affinity. Halogenated phenyl rings appear to be beneficial, likely due to a combination of hydrophobic and halogen bonding interactions.

  • Flexibility can be Detrimental: The less rigid linker in Compound 3 leads to a weaker predicted binding affinity, highlighting the importance of conformational pre-organization.

These insights can now be used to guide the synthesis of the next generation of inhibitors. For example, one might explore other halogen substitution patterns on the anilino ring or introduce more rigid linkers to improve upon the binding affinity of Compound 3.

V. Conclusion

This guide has provided a comprehensive framework for conducting a comparative docking study of this compound derivatives in kinase active sites. By following a validated protocol and carefully analyzing the results, researchers can gain valuable insights into the structural basis of inhibitor binding and make more informed decisions in the drug design process. Molecular docking, when applied rigorously, is a powerful tool for accelerating the discovery of novel and effective kinase inhibitors.

References

  • Protein Data Bank (PDB). RCSB PDB. [Link]

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • Schrödinger Suite. Schrödinger, LLC. [Link]

  • ChemDraw. PerkinElmer Informatics. [Link]

  • Marvin Suite. ChemAxon. [Link]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Chloro-6,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

4-Chloro-6,8-dimethylquinazoline serves as a critical building block in the synthesis of various pharmacologically active molecules.[1][2] Its purity and impurity profile directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are not merely a regulatory requirement but a cornerstone of quality assurance in the drug development lifecycle.[3]

This guide moves beyond the initial validation of a single analytical method. It addresses the crucial, yet often overlooked, process of cross-validation : the documented comparison of two or more validated analytical procedures to demonstrate their equivalence for a specific intended purpose.[4] We will explore the development and validation of a primary High-Performance Liquid Chromatography (HPLC) method and then detail the process of cross-validating it against a newer, faster Ultra-High-Performance Liquid Chromatography (UHPLC) method. This is a common real-world scenario driven by the need for increased efficiency in quality control (QC) laboratories or during method transfer between different sites.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which emphasizes a lifecycle approach to analytical procedures.[4][5] We will not only provide step-by-step protocols but also delve into the scientific rationale behind our choices, empowering you, the researcher, to adapt and apply these principles to your own work.

Chapter 1: Physicochemical Profile of this compound

Understanding the physicochemical properties of the analyte is the first step in developing a sound analytical method. It informs decisions on solvent selection, column chemistry, and detection parameters.

PropertyValue / ObservationRationale for Analytical Method Development
Chemical Structure The quinazoline core contains a UV chromophore, making UV detection a suitable choice. The molecule has moderate polarity.
Molecular Formula C₁₀H₉ClN₂
Molecular Weight 192.65 g/mol
Appearance Likely a solid at room temperature.Dictates the need for a dissolution step in sample preparation.
Solubility Expected to be soluble in common organic solvents like Methanol, Acetonitrile, and DMSO.Guides the choice of diluent for sample and standard preparation. Methanol and Acetonitrile are ideal for reversed-phase HPLC.
UV Absorbance Expected λmax around 220-260 nm, typical for quinazoline derivatives.[6]Informs the selection of an appropriate detection wavelength for HPLC to ensure high sensitivity.

Chapter 2: The Workhorse of Purity Analysis: Reversed-Phase HPLC

For non-volatile, moderately polar small molecules like this compound, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice for purity determination and impurity profiling. Its high resolving power, robustness, and reproducibility make it ideal for separating the main compound from process-related impurities and potential degradants.[7][8]

Forced Degradation: The Key to a Stability-Indicating Method

Before validation, the method's ability to separate the analyte from its potential degradation products must be confirmed. This is achieved through forced degradation (or stress testing) studies, a requirement stipulated by ICH guidelines.[9][10] These studies expose the drug substance to harsh conditions to intentionally generate degradants.

dot

Caption: Workflow for establishing a stability-indicating method.

Experimental Protocol: Forced Degradation Study
  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.2 M NaOH before diluting to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 0.2 M HCl before diluting to ~0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to ~0.1 mg/mL.

  • Thermal Degradation: Store a small amount of the solid API in an oven at 80°C for 48 hours. Prepare a solution at ~0.1 mg/mL for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a Photodiode Array (PDA) detector.

  • Evaluation: Confirm that the main peak is spectrally pure and that all degradation product peaks are well-resolved (Resolution > 2.0) from the main analyte peak. Significant degradation (5-20%) should be observed to demonstrate the method's suitability.[11]

Chapter 3: Validation of the Primary HPLC Method (Method 1)

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[12][13] The following parameters must be assessed according to ICH Q2(R2) guidelines.

Method 1: HPLC Parameters
ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 25 min
Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of impurities, degradants, and matrix components.[8]Peak purity index > 990. All impurity peaks are resolved from the main peak with Resolution > 2.0.
Linearity The method's ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]For Assay: 80% to 120% of the test concentration. For Impurities: LOQ to 120% of the specification limit.[8]
Accuracy The closeness of test results to the true value. Assessed by % recovery of spiked samples.98.0% to 102.0% recovery for assay. 90.0% to 110.0% recovery for impurities.
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (%RSD) ≤ 1.0% for Assay. %RSD ≤ 5.0% for Impurities at the specification limit.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]Signal-to-Noise ratio ≥ 10. Precision at LOQ should be %RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. Assay results are not significantly affected.

Chapter 4: The Cross-Validation Imperative: Ensuring Analytical Consistency

Cross-validation becomes necessary when two or more analytical procedures are used for the same purpose and a comparison of the data is required.[14] It is a critical activity during the analytical method lifecycle.

dot

Caption: Decision logic for performing analytical method cross-validation.

In our case study, the goal is to implement a faster UHPLC method (Method 2) for routine QC testing to increase sample throughput. Cross-validation will demonstrate that this new method provides equivalent results to the established, fully validated HPLC method (Method 1).[4][15]

Chapter 5: A Comparative Case Study: HPLC vs. UHPLC

Method 2: Proposed UHPLC Parameters
ParameterSpecificationRationale for Change
Column C18, 50 mm x 2.1 mm, 1.8 µmShorter column with smaller particles for faster separation and higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterKept consistent for comparability.
Mobile Phase B 0.1% Formic Acid in AcetonitrileKept consistent for comparability.
Elution Gradient (geometrically scaled)Gradient slope is increased to shorten run time while maintaining resolution.
Flow Rate 0.5 mL/minAdjusted for the smaller column diameter.
Detection UV at 254 nmKept consistent for comparability.
Injection Volume 2 µLReduced for the smaller column volume.
Column Temperature 40°CHigher temperature reduces viscosity and can improve peak shape at higher flow rates.
Run Time 5 minSignificant reduction from 25 min, achieving the goal of higher throughput.
Experimental Protocol: Cross-Validation
  • Sample Selection: Select a minimum of three representative batches of this compound. These batches should ideally include one with typical impurity levels, one high-purity batch, and one with a known impurity close to its specification limit.

  • Sample Preparation: Prepare six independent samples from each batch (n=6).

  • Analysis:

    • Analyze three of the six preparations from each batch using the validated Method 1 (HPLC) .

    • Analyze the remaining three preparations from each batch using the new Method 2 (UHPLC) .

    • Ensure the same analyst and instrument (where applicable, e.g., a UHPLC system capable of running HPLC methods) are used if possible to minimize external variability. If transferring between labs, this protocol is performed at both sites.

  • Data Collection: Record the assay value (% Area) for the main peak and the % Area for all specified and unspecified impurities.

Data Comparison and Acceptance Criteria

The core of cross-validation is the direct comparison of the data generated by both methods. The results should be statistically equivalent.

Table of Hypothetical Cross-Validation Results (Batch A)

AnalyteMethod 1 (HPLC) Mean % Area (n=3)Method 1 %RSDMethod 2 (UHPLC) Mean % Area (n=3)Method 2 %RSDAbsolute Difference (% Area)Acceptance CriterionResult
This compound 99.580.15%99.610.11%0.03≤ 1.0%Pass
Impurity 1 (RRT 0.85) 0.112.5%0.122.1%0.01≤ 0.05%Pass
Impurity 2 (RRT 1.20) 0.231.8%0.221.5%0.01≤ 0.05%Pass
Total Impurities 0.42-0.39-0.03Report-
  • Statistical Evaluation: For a more rigorous assessment, a Student's t-test can be used to compare the mean assay values, while an F-test can compare the variance (precision) between the two methods. The calculated values should not exceed the critical values at a 95% confidence level.

Conclusion

This guide has detailed a systematic, science-driven approach to the analysis of this compound, culminating in the critical process of cross-validation. We began by establishing a robust, stability-indicating HPLC method, grounded in the physicochemical properties of the analyte and validated according to stringent ICH guidelines. We then demonstrated how to ensure analytical continuity and efficiency by cross-validating this primary method against a faster UHPLC alternative.

Adopting a lifecycle management approach to analytical methods, where validation is an ongoing process rather than a one-time event, is paramount in the modern pharmaceutical landscape.[3][5] Cross-validation is a key pillar of this approach, ensuring that data remains consistent, reliable, and comparable across different technologies, laboratories, and time. This ultimately safeguards product quality and accelerates the drug development process.

References

  • Vertex AI Search. (2014).
  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
  • PubMed. (2003).
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • European Medicines Agency (EMA). (2022).
  • PharmaTutor.
  • ICH. (2019).
  • YouTube. (2025). ICH Q2(R2)
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
  • MedCrave online. (2016).
  • Research Journal of Pharmacy and Technology.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • BenchChem. A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.
  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes.
  • PMC. (2013).
  • MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Benchmarking Antimicrobial Efficacy Against Known Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Antimicrobial Benchmarking

The escalating crisis of antimicrobial resistance (AMR) necessitates a robust and standardized approach to evaluating the efficacy of novel antimicrobial agents. For researchers and drug development professionals, the ability to benchmark a new compound against the established "gold standard" antibiotics is not merely a comparative exercise; it is a critical step in validating its potential clinical utility. This guide provides a comprehensive framework for conducting these essential in-vitro antimicrobial efficacy studies, grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Our focus will be on the practical execution and interpretation of key assays, ensuring that the data generated is both reproducible and clinically relevant.

The core principle of this guide is to move beyond rote protocol recitation. We will delve into the causality behind experimental choices, from the selection of quality control strains to the precise composition of growth media. By understanding the "why" behind the "how," researchers can design more insightful experiments and generate data that withstands rigorous scrutiny. Every protocol herein is designed as a self-validating system, incorporating the necessary controls to ensure the integrity of the results.

Foundational Methodologies in Antimicrobial Susceptibility Testing (AST)

The cornerstone of antimicrobial benchmarking lies in a set of standardized in-vitro assays designed to determine the minimum concentration of a drug that inhibits or kills a specific microorganism. The most widely accepted of these are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion test.

The Scientific Rationale for Standardized Testing

Adherence to CLSI and EUCAST guidelines is paramount for several reasons.[1][2][3][4] These bodies provide meticulously researched and validated protocols that minimize inter-laboratory variability, ensuring that data generated in different settings can be reliably compared. This standardization extends to the composition of culture media, inoculum density, incubation conditions, and the selection of quality control (QC) strains.[5][6][7] For instance, Mueller-Hinton agar and broth are the recommended media for routine susceptibility testing of non-fastidious bacteria due to their low concentration of inhibitors (e.g., thymidine and thymine) that can interfere with certain antibiotics like sulfonamides and trimethoprim.[8][9]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, step-by-step methodologies for the three core antimicrobial susceptibility tests.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[10][11] The broth microdilution method is a widely used technique for determining MIC values.

Materials:

  • Novel antimicrobial compound and standard antibiotics (e.g., Ciprofloxacin, Vancomycin, Ceftriaxone, Meropenem)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Bacterial cultures (including QC strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853)[5][6]

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the novel compound and each standard antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well plates to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[12]

Workflow for Broth Microdilution MIC Testing:

MIC_Workflow A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Antimicrobials in 96-Well Plate B->C D Incubate at 35°C for 16-20 hours C->D E Read and Record MIC Value D->E

Caption: Workflow for Broth Microdilution MIC Testing.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][13][14]

Materials:

  • MIC plates from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Plates:

    • From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), aspirate a small volume (e.g., 10 µL).

    • Spot this volume onto a fresh MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[9][13]

Protocol 3: Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with a specific concentration of the agent.[15][16][17]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Standardized bacterial inoculum (0.5 McFarland)

  • Filter paper disks impregnated with known concentrations of the novel compound and standard antibiotics

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the standardized bacterial inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.[17]

  • Application of Antibiotic Disks:

    • Using sterile forceps, place the antibiotic-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established breakpoints provided by CLSI or EUCAST.[16]

Workflow for Kirby-Bauer Disk Diffusion Assay:

Kirby_Bauer_Workflow A Prepare Standardized Bacterial Inoculum B Inoculate MHA Plate to Create a Bacterial Lawn A->B C Apply Antibiotic-Impregnated Disks to Agar Surface B->C D Incubate at 35°C for 16-18 hours C->D E Measure and Interpret Zones of Inhibition D->E

Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.

Comparative Efficacy Data: A Synthesized Analysis

The following tables present a synthesized overview of the antimicrobial efficacy of a hypothetical novel compound, "Novamycin," benchmarked against standard antibiotics. The data is representative of what would be generated through the previously described protocols and is informed by published research.[12][15][16][18][19][20][21][22][23][24]

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

MicroorganismNovamycinCiprofloxacinVancomycinCeftriaxoneMeropenem
Staphylococcus aureus (ATCC 29213)0.50.5120.25
Methicillin-Resistant S. aureus (MRSA)1>321>64>64
Vancomycin-Resistant Enterococcus faecalis (VRE)28>256>12816
Escherichia coli (ATCC 25922)40.015N/A0.1250.03
Pseudomonas aeruginosa (ATCC 27853)80.25N/A160.5
Multi-Drug Resistant P. aeruginosa16>32N/A>12832

N/A: Not applicable, as Vancomycin has no significant activity against Gram-negative bacteria.

Table 2: Minimum Bactericidal Concentration (MBC) Comparison (µg/mL)

MicroorganismNovamycinCiprofloxacinVancomycinCeftriaxoneMeropenem
Staphylococcus aureus (ATCC 29213)11480.5
Methicillin-Resistant S. aureus (MRSA)2>644>128>128
Escherichia coli (ATCC 25922)80.03N/A0.250.06
Pseudomonas aeruginosa (ATCC 27853)160.5N/A321

Understanding the Mechanisms of Action of Benchmark Antibiotics

A crucial aspect of benchmarking is understanding how the comparator antibiotics work. This knowledge provides context for the observed efficacy data and can help elucidate the potential mechanism of a novel compound.

Mechanisms of Action of Key Antibiotic Classes:

Antibiotic_Mechanisms cluster_cell_wall Cell Wall Synthesis Inhibition cluster_protein_synthesis Protein Synthesis Inhibition cluster_nucleic_acid Nucleic Acid Synthesis Inhibition Beta-lactams\n(Penicillins, Cephalosporins, Carbapenems) Beta-lactams (Penicillins, Cephalosporins, Carbapenems) Bacterial Cell Bacterial Cell Beta-lactams\n(Penicillins, Cephalosporins, Carbapenems)->Bacterial Cell Inhibit peptidoglycan cross-linking Glycopeptides\n(Vancomycin) Glycopeptides (Vancomycin) Glycopeptides\n(Vancomycin)->Bacterial Cell Bind to peptidoglycan precursors Aminoglycosides Aminoglycosides Aminoglycosides->Bacterial Cell Bind to 30S ribosomal subunit, causing misreading of mRNA Tetracyclines Tetracyclines Tetracyclines->Bacterial Cell Bind to 30S ribosomal subunit, blocking tRNA attachment Macrolides Macrolides Macrolides->Bacterial Cell Bind to 50S ribosomal subunit, preventing peptide chain elongation Fluoroquinolones\n(Ciprofloxacin) Fluoroquinolones (Ciprofloxacin) Fluoroquinolones\n(Ciprofloxacin)->Bacterial Cell Inhibit DNA gyrase and topoisomerase IV Rifamycins Rifamycins Rifamycins->Bacterial Cell Inhibit RNA polymerase

Caption: Mechanisms of action of major antibiotic classes.

Conclusion: From Data to Drug Development Decisions

This guide has provided a comprehensive framework for benchmarking the in-vitro efficacy of novel antimicrobial agents against established antibiotics. By adhering to standardized protocols from CLSI and EUCAST, employing appropriate quality control measures, and understanding the mechanisms of action of comparator drugs, researchers can generate robust and reliable data. The synthesized comparative data presented in the tables serves as an example of how to structure and interpret these findings. Ultimately, a rigorous and well-documented benchmarking strategy is indispensable for making informed decisions in the long and challenging path of antimicrobial drug development.

References

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Frontiers in Microbiology. (2024). Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • CLSI. (n.d.). CLSI M50 Quality Control Testing for AST Devices. Retrieved from [Link]

  • LabMal. (2019). Mueller Hinton Agar and Mueller Hinton Broth: Compostion & Preparation. Retrieved from [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • Microbe Online. (2022). Mueller Hinton Agar (MHA)- Composition, Principle, Preparation, Results, Uses. Retrieved from [Link]

  • PubMed Central. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Retrieved from [Link]

  • La Trobe University. (2021). Combating Multi-Drug Resistant Bacteria with Novel Analogues of Vancomycin. Retrieved from [Link]

  • PubMed. (n.d.). In vitro activity of antimicrobial combinations against multidrug-resistant Pseudomonas aeruginosa. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Antibacterial Evaluation of Novel Vancomycin Derivatives Containing Quaternary Ammonium Moieties. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparative in vitro activity of meropenem versus other extended-spectrum antimicrobials against randomly chosen and selected resistant clinical isolates tested in 26 North American centers. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Antibacterial Evaluation of Novel Vancomycin Derivatives Containing Quaternary Ammonium Moieties. Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • Frontiers. (n.d.). Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics. Retrieved from [Link]

  • PubMed Central. (n.d.). Even Apparently Insignificant Chemical Deviations among Bioequivalent Generic Antibiotics Can Lead to Therapeutic Nonequivalence: the Case of Meropenem. Retrieved from [Link]

  • Oxford Academic. (n.d.). Comparative In Vitro Activity of Meropenem Versus Other Extended-Spectrum Antimicrobials Against Randomly Chosen and. Retrieved from [Link]

  • PubMed. (n.d.). The in vitro antibacterial activity of ceftriaxone in comparison with nine other antibiotics. Retrieved from [Link]

  • PubMed Central. (2024). Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes. Retrieved from [Link]

  • PubMed Central. (2015). Worrisome trends in rising minimum inhibitory concentration values of antibiotics against methicillin resistant Staphylococcus aureus – Insights from a tertiary care center, South India. Retrieved from [Link]

  • Oxford Academic. (n.d.). Comparison of Antibacterial Activities of Meropenem and Six Other Antimicrobials Against Pseudomonas aeruginosa Isolates from Nosocomial Infections. Retrieved from [Link]

  • Oxford Academic. (n.d.). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Retrieved from [Link]

  • ResearchGate. (n.d.). The minimum inhibitory concentrations (MICs) of antibiotics against Staphylococcus aureus strains. Retrieved from [Link]

  • MedCrave. (2020). Evaluation the efficacy of three brands of ceftriaxone against various strains of bacteria by measuring zone of inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC 50 , and MIC 90 values for antibiotics tested for MRSA isolates. Retrieved from [Link]

  • ResearchGate. (2025). Comparative Evaluation of Ceftriaxone Efficacy Against Escherichia coli: A Study of Three Commercial Brands Using Minimal Inhibitory Concentration. Retrieved from [Link]

  • PubMed Central. (n.d.). Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. Retrieved from [Link]

  • PubMed Central. (n.d.). In vitro performance of cost differentiated ceftriaxone brands against Escherichia coli: insights from a tertiary referral hospital in Mbeya, Tanzania. Retrieved from [Link]

  • MedCrave. (2020). Evaluation the efficacy of three brands of ceftriaxone against various strains of bacteria by measuring zone of inhibition. Retrieved from [Link]

Sources

A Guide to the Comparative Metabolic Stability of 6,8-Dimethyl Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazoline scaffold is a cornerstone for designing potent and selective inhibitors targeting a range of biological entities, most notably protein kinases.[1] However, the journey from a potent compound to a viable drug candidate is frequently obstructed by the hurdle of metabolic instability. The liver, armed with its arsenal of cytochrome P450 (CYP) enzymes, is the primary site of drug metabolism, often rendering promising molecules inactive before they can exert their therapeutic effect.[2][3] This guide provides an in-depth analysis of a key strategy to enhance the metabolic resilience of the quinazoline core: substitution at the 6 and 8 positions with methyl groups. We will explore the scientific rationale, present a framework for comparative analysis, and provide a detailed experimental protocol for validation.

The Achilles' Heel of the Quinazoline Core: Metabolic "Soft Spots"

The quinazoline ring system, while a privileged structure for receptor binding, is susceptible to oxidative metabolism, primarily mediated by CYP enzymes.[3][4] Aromatic hydroxylation is a common metabolic pathway, where CYP enzymes introduce hydroxyl groups onto the electron-rich benzene portion of the quinazoline. These sites, often referred to as "metabolic soft spots," represent points of vulnerability that lead to rapid clearance of the compound from the body.

The primary drivers of this oxidative metabolism are Phase I enzymes located in subcellular liver fractions known as microsomes.[2][5] Specifically, isoforms such as CYP2A6 and CYP2E1 have been implicated in the metabolism of the related quinoline scaffold, catalyzing the formation of various hydroxylated and epoxide metabolites.[6][7] Blocking these metabolic pathways is a critical objective in medicinal chemistry to improve a drug's half-life and overall pharmacokinetic profile.[8]

The "Magic Methyl" Strategy: Enhancing Stability through Steric Hindrance

A well-established tactic in drug design to bolster metabolic stability is the introduction of methyl groups at or near susceptible positions.[9][10] This is often termed the "magic methyl" effect. By substituting the hydrogen atoms at the 6 and 8 positions of the quinazoline ring with methyl groups, we can achieve two primary objectives:

  • Direct Blockade: The methyl groups physically occupy the sites that would otherwise be targets for enzymatic hydroxylation.

  • Steric Shielding: The presence of these groups can sterically hinder the approach of the bulky CYP enzyme active site to the quinazoline core, protecting not only the substituted positions but also adjacent ones.

This strategic substitution is hypothesized to significantly decrease the rate of metabolic degradation, thereby increasing the compound's half-life and intrinsic clearance (Clint), a key measure of metabolic stability.[11]

Hypothetical Metabolic Pathway Diagram

The following diagram illustrates the proposed metabolic fate of an unsubstituted quinazoline core versus a 6,8-dimethyl substituted analog. The methyl groups are positioned to block the common sites of aromatic oxidation.

G cluster_0 Unsubstituted Quinazoline Metabolism cluster_1 6,8-Dimethyl Quinazoline Metabolism A Unsubstituted Quinazoline Core B CYP450 Oxidation (e.g., CYP2A6, CYP2E1) A->B C 6-Hydroxy Metabolite B->C Aromatic Hydroxylation D 8-Hydroxy Metabolite B->D Aromatic Hydroxylation E Rapid Clearance C->E D->E F 6,8-Dimethyl Quinazoline Core G CYP450 Oxidation (e.g., CYP2A6, CYP2E1) F->G H Metabolism Blocked/ Significantly Reduced G->H Steric Hindrance I Improved Metabolic Stability (Slower Clearance) H->I

Caption: Proposed metabolic pathways comparing unsubstituted and 6,8-dimethyl substituted quinazolines.

Comparative Analysis: Quantifying the Stability Enhancement

To empirically validate the hypothesis, a direct comparison of metabolic stability is essential. This is achieved using an in vitro assay with human liver microsomes (HLM), which contains a rich complement of Phase I metabolic enzymes.[2] The key output parameters are the metabolic half-life (t½) and the intrinsic clearance (Clint). A longer half-life and lower clearance value indicate greater stability.

Illustrative Comparative Data

The table below presents hypothetical, yet expected, results from an HLM assay comparing three quinazoline analogs. This data illustrates the anticipated improvement in metabolic stability conferred by the dimethyl substitution pattern.

Compound IDStructureSubstitution Patternt½ (min)Clint (µL/min/mg protein)
QZ-01 QuinazolineUnsubstituted1592.4
QZ-02 6-Methylquinazoline6-Methyl3539.6
QZ-03 6,8-Dimethylquinazoline6,8-Dimethyl>60<11.6

This table contains illustrative data for demonstrative purposes.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a robust, self-validating method for determining the metabolic stability of test compounds. The inclusion of positive controls (compounds with known metabolic fates) is critical for verifying the metabolic competency of the microsomal batch.[3]

Materials and Reagents
  • Test Compounds: 10 mM stock solutions in DMSO.

  • Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., XenoTech, LLC), 20 mg/mL stock.

  • Phosphate Buffer: 100 mM Potassium Phosphate (KPO4), pH 7.4.[11]

  • NADPH Regenerating System (Cofactor): Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase). Required to initiate and sustain CYP450 activity.[3][11]

  • Positive Controls: Midazolam (high clearance), Dextromethorphan (moderate clearance).

  • Quenching Solution: Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis.

  • Instrumentation: 37°C incubator, centrifuge, LC-MS/MS system.[11]

Step-by-Step Methodology
  • Preparation of Master Mix:

    • Thaw HLM at 37°C and immediately place on ice.[5]

    • Dilute the HLM stock to a working concentration of 0.5 mg/mL in ice-cold phosphate buffer.[2]

    • Prepare two master mixes: one with the NADPH regenerating system (+NADPH) and one without (-NADPH) as a negative control to assess non-enzymatic degradation.

  • Compound Incubation:

    • Add the test compound to the master mix to achieve a final concentration of 1 µM.[2] This concentration is generally assumed to be below the Michaelis-Menten constant (Km) for most metabolic enzymes.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding pre-warmed NADPH regenerating system solution to the +NADPH wells.

    • Incubate the reaction plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation wells.[2]

    • Immediately terminate the reaction by adding the aliquot to a 96-well plate containing 3-4 volumes of ice-cold acetonitrile with the internal standard. The ACN precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[12] The disappearance of the parent compound is monitored over the incubation period.[2]

Data Analysis
  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line from linear regression is the elimination rate constant (-k).[11]

  • Calculate Half-Life (t½):

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint):

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)

Experimental Workflow Diagram

This diagram provides a visual overview of the key steps in the human liver microsomal stability assay.

G prep 1. Preparation - Dilute HLM in Buffer (0.5 mg/mL) - Add Test Compound (1 µM) - Prepare +/- NADPH mixes incubate 2. Pre-Incubation - Equilibrate plate at 37°C prep->incubate start 3. Reaction Initiation - Add NADPH to start reaction incubate->start sampling 4. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 60 min start->sampling quench 5. Reaction Quenching - Add samples to Acetonitrile + Internal Standard sampling->quench process 6. Sample Processing - Centrifuge to pellet protein - Transfer supernatant quench->process analyze 7. LC-MS/MS Analysis - Quantify remaining parent compound process->analyze data 8. Data Calculation - % Remaining vs. Time - Calculate t½ and Clint analyze->data

Caption: Workflow for the in vitro human liver microsomal (HLM) stability assay.

Conclusion

Optimizing metabolic stability is a pivotal step in translating a potent inhibitor into a successful therapeutic agent. The strategy of introducing methyl groups at the 6 and 8 positions of the quinazoline scaffold presents a rational and empirically testable approach to block common sites of oxidative metabolism. By sterically shielding the molecule from CYP450 enzymes, this substitution pattern is expected to significantly enhance the compound's metabolic half-life. The detailed in vitro protocol provided herein offers a reliable framework for researchers to quantify this stability enhancement, enabling data-driven decisions in the iterative cycle of drug design and lead optimization.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from a document describing an in vitro metabolic stability assay protocol.
  • NCBI. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. PubMed. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Malerba, P., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6089. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from a PDF describing microsomal stability assays.
  • NCBI. (2021). Determination of the Absolute Configuration of Bioactive Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones and Study of Their In Vitro Metabolic Profile. Retrieved from [Link]

  • da Silva, F. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38711–38724. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]

  • NCBI. (n.d.). Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, Potential EGFR Imaging Probes. Retrieved from [Link]

  • ACS Publications. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. Retrieved from [Link]

  • NCBI. (2017). Quinazoline derivatives as selective CYP1B1 inhibitors. PubMed. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]

  • NCBI. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. PubMed. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Development And Evaluation Of An Accurate Mass LC/MS/MS Spectral Library For Metabolomics.
  • Agilent Technologies. (n.d.). A Comprehensive Untargeted Metabolomics LC/Q-TOF Workflow with an Unknowns Identification Strategy to Identify Plasma Metabolite.
  • NCBI. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]

  • NCBI. (n.d.). Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. Retrieved from [Link]

  • ResearchGate. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Data Acquisition and Data Mining Techniques for Metabolite Identification Using LC Coupled to High-Resolution MS. Retrieved from [Link]

  • MDPI. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 4-Chloro-6,8-dimethylquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Chloro-6,8-dimethylquinazoline. As a chlorinated heterocyclic compound, this substance requires rigorous handling and disposal protocols to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity and explaining the scientific rationale behind each critical step.

Disclaimer: This guide is based on established safety protocols for halogenated hazardous waste and data from closely related chemical structures. A Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure full compliance with local, state, and federal regulations.

Hazard Profile & Risk Assessment: The Rationale for Caution

Understanding the hazard profile is the foundation of safe disposal. While specific toxicological data for this compound is limited, data from structurally similar chlorinated quinazolines, such as 4-Chloro-2,5-dimethylquinazoline, indicates a high degree of hazard.[1] This structural analogy compels a cautious approach, treating the compound as acutely toxic.

The primary directive is that This compound must be managed as hazardous chemical waste. [2][3] Under no circumstances should it be disposed of down the sanitary sewer or in general solid waste.[3] Its chemical structure, featuring a chlorinated pyrimidine ring, classifies it as a halogenated organic compound, a category of waste strictly regulated by environmental agencies.

Table 1: Anticipated Hazard Classification for this compound

Hazard Class GHS Hazard Code Anticipated Hazard Statement Causality and Implication for Disposal
Acute Toxicity, Oral H301 Toxic if swallowed Accidental ingestion is a significant risk. All contaminated materials must be handled with impermeable gloves and segregated to prevent cross-contamination.
Acute Toxicity, Dermal H311 Toxic in contact with skin Skin absorption is a potential route of exposure. Mandates the use of chemical-resistant gloves and a lab coat. Contaminated PPE must be disposed of as hazardous waste.
Acute Toxicity, Inhalation H331 Toxic if inhaled If the compound is a powder or aerosolized, it poses a severe respiratory risk. All handling of solids should occur in a chemical fume hood to prevent inhalation.
Skin/Eye Irritation H315 / H319 Causes skin and serious eye irritation Direct contact can cause irritation or damage. Requires mandatory use of safety goggles or a face shield.[2]

| Aquatic Toxicity | H400 / H410 | Very toxic to aquatic life with long lasting effects | The chlorinated nature of the molecule suggests environmental persistence and toxicity. This is the primary reason sewer disposal is strictly forbidden. |

Hazard classifications are inferred from the analogous compound 4-Chloro-2,5-dimethylquinazoline[1] and general data for similar chlorinated heterocycles.[2]

Core Directive: The Disposal Workflow

The disposal of this compound is not merely a single action but a systematic process designed to ensure containment and safety from the point of generation to final destruction by a licensed facility. The logical flow of this process is crucial for preventing accidental exposure and ensuring regulatory compliance.

DisposalWorkflow cluster_0 Step 1: At Point of Generation cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Labeling & Documentation cluster_3 Step 4: Storage & Final Disposal A Identify Waste: - Unused solid compound - Contaminated solutions - Contaminated consumables (gloves, tips, paper) B Select Appropriate Hazardous Waste Container (e.g., HDPE, Glass) A->B Handle with Full PPE C Segregate Waste Streams: - Solid vs. Liquid - Halogenated vs. Non-halogenated D Attach Hazardous Waste Label: - Full Chemical Name - Hazard Pictograms (Toxic, Environmental) - Accumulation Start Date C->D Securely Seal Container E Maintain Waste Log: - Chemical Name - Quantity - Date F Store Sealed Container in Designated Satellite Accumulation Area (SAA) E->F Transfer to Storage G Contact EHS for Pickup by Licensed Waste Vendor F->G When container is full or time limit reached H Final Disposal via High-Temperature Incineration G->H Manifest & Transport

Caption: Disposal workflow for this compound.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides the detailed actions required for managing waste containing this compound.

I. Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure a complete set of PPE is worn.

  • Eye Protection: Tightly fitting chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, inspected before use).

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All handling of solid material or solutions that could aerosolize must be performed within a certified chemical fume hood.[2]

II. Waste Segregation and Containment

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[4]

  • Identify Waste Streams:

    • Solid Waste: Collect unused or expired this compound, contaminated articles (e.g., weighing paper, gloves, paper towels), and empty stock bottles in a dedicated solid hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a dedicated liquid hazardous waste container.

  • Select Containers:

    • Use only approved hazardous waste containers, typically high-density polyethylene (HDPE) or glass jugs for liquids and wide-mouth HDPE pails for solids.

    • Ensure containers are clean, in good condition, and have a secure, leak-proof screw-top cap.

  • Segregate Halogenated Waste:

    • The primary liquid waste container should be designated for "Halogenated Organic Solvents." Do not mix this waste stream with non-halogenated solvents (e.g., acetone, methanol, hexanes).

    • Causality: Mixing waste streams complicates the final disposal process. Halogenated waste requires specific incineration conditions to prevent the formation of dioxins and other highly toxic byproducts.[4]

III. Labeling and Documentation

Accurate labeling is a legal requirement and essential for safety.

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound" and any solvents present.

    • The appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, environmental hazard).

    • The accumulation start date.

  • Documentation: Maintain a log sheet for the waste container, detailing the chemical name, quantity, and date of each addition. This is crucial for regulatory compliance and institutional record-keeping.

IV. Storage and Professional Disposal
  • Temporary Storage: Store the sealed and labeled container in a designated, secure, and well-ventilated waste accumulation area within the laboratory. This area must be away from incompatible materials.

  • Arrange for Disposal: The final disposal must be conducted by a licensed hazardous waste management company.[5] Contact your institution's EHS office to schedule a pickup. They will handle the official manifest and ensure the waste is transported to an approved treatment, storage, and disposal facility (TSDF).

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: If the spill is small and you are trained to handle it, don the full PPE described in section 3.

  • Containment:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite, dry sand). Avoid raising dust. Carefully sweep the material into a dedicated hazardous waste container.

    • For Liquid Spills: Surround the spill with an inert absorbent material. Once absorbed, carefully scoop the material into a hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and paper towels. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS office, regardless of the spill's size.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound responsibly, ensuring a safe working environment and protecting our shared ecosystem.

References

  • Benchchem. (n.d.). Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals.
  • AiFChem. (2025, October 21). 4-Chloro-2,5-dimethylquinazoline.
  • Matrix Scientific. (n.d.). 4-Chloro-6,7-dimethylenedioxyquinazoline.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, May 27). Safety Data Sheet.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.

Sources

Mastering the Safe Handling of 4-Chloro-6,8-dimethylquinazoline: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the novel quinazoline scaffold, specifically 4-Chloro-6,8-dimethylquinazoline, presents both immense potential and significant handling challenges. As a Senior Application Scientist with extensive experience in laboratory safety and chemical handling, this guide provides essential, immediate, and actionable information to ensure your safety and the integrity of your research. This is not just a protocol; it is a framework for building a culture of safety and excellence in your laboratory.

The causality behind stringent handling protocols for chlorinated quinazolines is rooted in their potential biological activity and reactivity. The chloro- group can act as a leaving group in nucleophilic substitution reactions, a common step in synthesizing more complex molecules. This reactivity, combined with the quinazoline core often found in biologically active molecules, necessitates a cautious approach.[1] Skin contact, inhalation, or accidental ingestion could lead to unforeseen toxicological effects.[2] Therefore, every step, from weighing to disposal, must be executed with precision and protection.

Immediate Safety and Hazard Assessment

Before handling this compound, it is critical to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar compounds, such as 4-Chloroquinazoline, indicate that it should be treated as a hazardous substance. Key potential hazards include:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation: Can cause skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[2]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with a complete seal or a face shield with goggles.[4][5]Nitrile gloves (inspect before use).[4] Consider double-gloving.Fully buttoned, flame-resistant laboratory coat.[4]All handling of solids that may generate dust must be in a certified chemical fume hood.[4][5]
Dissolution and Solution Handling Safety goggles with a complete seal or a face shield with goggles.[4]Nitrile gloves.[4]Fully buttoned, flame-resistant laboratory coat.[4]Work within a chemical fume hood.[4]
Reaction Setup and Monitoring Safety goggles with a complete seal.[4]Nitrile gloves.[4]Fully buttoned, flame-resistant laboratory coat.[4]All reactions should be conducted in a well-ventilated area, preferably a fume hood.[4]
Waste Disposal Safety goggles and a face shield.[6][7]Chemical-resistant gloves (e.g., nitrile).[4][8]Chemical-resistant apron over a laboratory coat.[6]If outside a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[4]

Causality of PPE Choices:

  • Eye Protection: The risk of fine powder becoming airborne during weighing necessitates a complete seal around the eyes to prevent irritation or serious damage.[2][4]

  • Hand Protection: Nitrile gloves provide a good barrier against many chemicals. However, always inspect gloves for tears or perforations before use. After handling, remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[4][5]

  • Respiratory Protection: The fine particulate nature of many research chemicals poses a significant inhalation risk. A certified chemical fume hood is the primary engineering control to mitigate this.[4][5]

Step-by-Step Operational Protocols

Adherence to a systematic workflow is crucial for safety and experimental reproducibility.

Preparation and Handling Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Clean & Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE locate_safety 3. Locate Safety Equipment (Eyewash, Shower) weighing 4. Weighing & Transfer (in Fume Hood) locate_safety->weighing Proceed to Handling dissolution 5. Dissolution (Slow Addition) reaction 6. Reaction (in Fume Hood) decontaminate 7. Decontaminate Surfaces & Equipment reaction->decontaminate Proceed to Cleanup dispose_waste 8. Segregate & Dispose Waste doff_ppe 9. Doff PPE Correctly wash_hands 10. Wash Hands Thoroughly

Caption: Safe Handling Workflow for this compound.

Detailed Handling Protocol:
  • Preparation: Before beginning, ensure your designated workspace, preferably a certified chemical fume hood, is clean and uncluttered.[4] Confirm the location and functionality of the nearest safety shower and eyewash station.[4]

  • Weighing and Transfer: All weighing and transfer of solid this compound must be conducted within a chemical fume hood to minimize the risk of inhaling dust particles.[4] Use appropriate tools (e.g., spatulas) to avoid generating dust.

  • Dissolution: When preparing a solution, add the solid compound to the solvent slowly and stir gently to prevent splashing.[4]

  • Post-Handling Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable decontamination solution would depend on the specific solvents used, but a thorough wipe-down with an appropriate solvent followed by soap and water is a good general practice. Always wash your hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][5]

Spill Management and Disposal Plan

Accidents can happen, but a clear plan can mitigate the consequences.

Spill Response:
  • Evacuate: Evacuate non-essential personnel from the immediate area.[5][9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[9]

  • Protect: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[9]

  • Contain and Clean: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[5][9] Do not let the product enter drains.[5][9]

Disposal Plan:

Proper disposal is a critical final step in the chemical handling lifecycle.

Waste Type Collection Disposal Method
Solid Waste (unused chemical, contaminated consumables) Collect in a clearly labeled, sealed, and compatible waste container.[4][10]Offer to a licensed professional waste disposal company.[5][9]
Liquid Waste (solutions containing the compound) Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.[4]Disposal should be handled by a licensed company. Incineration with a combustible solvent in a facility equipped with an afterburner and scrubber is a potential method.[9]

Self-Validating System for Disposal: The "self-validating" aspect of this disposal protocol lies in its adherence to established safety and regulatory principles. By collecting waste in clearly labeled, sealed containers, you prevent accidental exposure and ensure that the waste stream is clearly identified for the disposal company.[4] Engaging a licensed disposal company ensures that the final disposal method complies with all local and national regulations, protecting both your institution and the environment.[9][11]

By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the scientific integrity of your work. The careful and deliberate handling of potent research chemicals like this compound is a hallmark of an expert researcher.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Texas Department of Insurance. Chlorine Safety. [Link]

  • Research Journal of Pharmacy and Technology. (2017-10-08). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Oriental Journal of Chemistry. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

  • ResearchGate. (2025-08-10). (PDF) Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. [Link]

  • PMC - NIH. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. [Link]

  • PMC - NIH. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.